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4-Amino-2-piperidinone trifluoroacetate Documentation Hub

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  • Product: 4-Amino-2-piperidinone trifluoroacetate
  • CAS: 1523618-06-5

Core Science & Biosynthesis

Foundational

What are the chemical properties of 4-Amino-2-piperidinone trifluoroacetate?

Executive Summary 4-Amino-2-piperidinone trifluoroacetate (CAS: 1523618-06-5) is a high-value heterocyclic building block used primarily in the synthesis of peptidomimetics and small-molecule inhibitors. Structurally, it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2-piperidinone trifluoroacetate (CAS: 1523618-06-5) is a high-value heterocyclic building block used primarily in the synthesis of peptidomimetics and small-molecule inhibitors. Structurally, it represents a constrained


-amino acid surrogate, offering a rigidified scaffold that restricts conformational freedom—a critical attribute for enhancing binding affinity and metabolic stability in drug candidates.

This guide details the physicochemical behavior, synthetic utility, and handling protocols for this compound.[1] The trifluoroacetate (TFA) salt form is the industry standard for stability and solubility, but it introduces specific requirements for neutralization and stoichiometry during downstream functionalization.

Chemical Identity & Structural Analysis

PropertySpecification
IUPAC Name 4-Aminopiperidin-2-one trifluoroacetate
Common Name 4-Amino-delta-valerolactam TFA salt
CAS Number 1523618-06-5 (Salt); 5513-66-6 (Free Base)
Molecular Formula C

H

N

O

C

HF

O

Molecular Weight 228.17 g/mol (Salt); 114.15 g/mol (Free Base)
Appearance White to off-white hygroscopic solid
Solubility High: Water, DMSO, Methanol; Low: DCM, Hexanes
Structural Significance

The molecule features two distinct nitrogen centers with orthogonal reactivity:[2]

  • C4-Primary Amine (Exocyclic): The primary vector for library diversification. In the TFA salt form, this exists as an ammonium cation (

    
    ), protecting it from oxidation but requiring deprotonation for nucleophilic attacks.
    
  • N1-Lactam (Endocyclic): A secondary amide embedded in the ring. It serves as a hydrogen bond donor/acceptor pair (mimicking the peptide bond) and is significantly less nucleophilic than the C4-amine.

Synthetic Routes & Manufacturing

The synthesis of the 4-amino-2-piperidinone core typically follows one of two robust pathways, ensuring chiral purity if starting from amino acid pools.

Pathway A: From Aspartic Acid Derivatives (Chiral Pool)

This route is preferred for generating enantiopure scaffolds (R or S).

  • Starting Material: N-Protected Aspartic acid diester.

  • Cyclization: Reductive cyclization or Dieckmann condensation followed by decarboxylation.

  • Deprotection: Removal of the N-protecting group (e.g., Boc) using TFA yields the target salt.

Pathway B: Reductive Amination of 2,4-Piperidinedione

A scalable route for racemic material.

  • Precursor: 2,4-Piperidinedione (or protected 4-piperidone derivatives).

  • Oximation: Reaction with hydroxylamine to form the oxime.

  • Reduction: Catalytic hydrogenation (Pd/C) reduces the oxime to the amine.

Synthesis Start N-Boc-Aspartic Acid Derivatives Step1 Reductive Cyclization Start->Step1 Inter N-Boc-4-amino-2-piperidinone Step1->Inter Step2 TFA Deprotection (DCM, 0°C) Inter->Step2 Product 4-Amino-2-piperidinone TFA Salt Step2->Product

Figure 1: Common synthetic workflow from chiral pool precursors.

Reactivity Profile & Functionalization

The utility of 4-Amino-2-piperidinone lies in its ability to serve as a bifunctional scaffold .

A. Primary Amine Functionalization (C4 Position)
  • Amide Coupling: The most common application.

    • Protocol Note: Since the amine is protonated (TFA salt), you must use 3.0–4.0 equivalents of a tertiary base (DIPEA or NMM) to neutralize the TFA and liberate the free amine for coupling.

    • Reagents: HATU/EDC are effective.

  • Reductive Amination: Reacts cleanly with aldehydes/ketones using STAB (Sodium Triacetoxyborohydride) in DCE/MeOH.

  • Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides, often used to tune lipophilicity.

B. Lactam Reactivity (N1 Position)
  • Alkylation: The lactam nitrogen (pKa ~15-17) can be deprotonated with strong bases (NaH, LiHMDS) to introduce alkyl groups. This is typically done after functionalizing the C4 amine to avoid side reactions.

  • Stability: The 6-membered lactam ring is thermodynamically stable but can hydrolyze under refluxing strong acid (6N HCl) or base (NaOH) to form the open-chain amino acid (4-aminopentanoic acid derivative).

Reactivity Center 4-Amino-2-piperidinone (Core Scaffold) C4_Node C4-Amine (Nucleophilic) Center->C4_Node N1_Node N1-Lactam (Acidic/Stable) Center->N1_Node Amide Amide Coupling (Peptidomimetics) C4_Node->Amide RedAm Reductive Amination (Library Gen) C4_Node->RedAm Alkylation N-Alkylation (NaH/R-X) N1_Node->Alkylation Hydrolysis Ring Opening (Strong Acid/Base) N1_Node->Hydrolysis

Figure 2: Orthogonal reactivity map. Green lines indicate primary synthetic vectors; red dashed lines indicate secondary or degradation pathways.

Applications in Drug Discovery

Peptidomimetics & Constrained Analogs

This scaffold is a bioisostere for Gly-Xxx or Asp-Xxx dipeptide turns. By incorporating the 2-piperidinone ring, researchers can "lock" the backbone conformation, reducing the entropic penalty of binding to a protein target.

  • Example: In protease inhibitors, the lactam carbonyl mimics the peptide bond carbonyl, while the ring structure prevents proteolytic cleavage.

Pharmacophore Linker

The distance between the C4-amine and the N1-lactam is fixed. This rigid geometry is exploited to position pharmacophores (e.g., aromatic rings, H-bond donors) at precise vectors to match receptor binding pockets (e.g., GPCRs, Kinases).

Handling, Safety, and Storage

Physicochemical Handling
  • Hygroscopicity: As a TFA salt, the compound is hygroscopic. It will absorb atmospheric moisture, turning into a sticky gum.

    • Recommendation: Weigh quickly in ambient air or, preferably, inside a desiccator/glovebox. Store under Argon or Nitrogen at 4°C.

  • Acidity: The compound contains residual trifluoroacetic acid (stoichiometry usually 1:1). Aqueous solutions will be acidic (pH ~2-3).

Safety (SDS Summary)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3][4][5]

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhaling dust.

Protocol: Free-Basing (If TFA removal is required)

For reactions sensitive to acid:

  • Dissolve the TFA salt in minimal Methanol.

  • Pass through a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.

  • Wash with MeOH (removes TFA anion).

  • Elute the free amine with 2M NH

    
     in MeOH .
    
  • Concentrate in vacuo to yield the free base (Note: Free base may be an oil and less stable than the salt).

References

  • PubChem Compound Summary. (2023). 4-Aminopiperidin-2-one.[6][7][8] National Center for Biotechnology Information. Link

  • GuideChem. (2023). Chemical Properties of 2-Piperidone Derivatives. Link

  • Fisher Scientific. (2024).[9] Safety Data Sheet: Trifluoroacetic Acid. Link

  • Scientific Update. (2019). Piperidine Scaffolds in Medicinal Chemistry. Link

  • MDPI Pharmaceuticals. (2022).[10] Tailor-Made Amino Acids in Drug Design. Link

Sources

Exploratory

4-Amino-2-piperidinone trifluoroacetate structure elucidation

Technical Guide: Structure Elucidation of 4-Amino-2-piperidinone Trifluoroacetate Abstract This technical guide provides a comprehensive framework for the structural validation of 4-Amino-2-piperidinone trifluoroacetate...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structure Elucidation of 4-Amino-2-piperidinone Trifluoroacetate

Abstract This technical guide provides a comprehensive framework for the structural validation of 4-Amino-2-piperidinone trifluoroacetate (TFA salt). Targeted at drug discovery researchers, this document details the analytical workflow required to confirm the identity, connectivity, and salt stoichiometry of this piperidin-2-one derivative.[1] Emphasis is placed on distinguishing the lactam core from isomeric impurities and quantifying the trifluoroacetate counterion using quantitative Nuclear Magnetic Resonance (qNMR).

Introduction & Synthetic Context

The 4-amino-2-piperidinone scaffold (also known as 4-amino-δ-lactam) is a critical pharmacophore in peptidomimetic drug design, serving as a constrained analogue of gamma-amino acids.[1] In synthetic pathways, it is frequently generated via the reduction of 4-aminopyridin-2(1H)-one or cyclization of ornithine derivatives.

The trifluoroacetate (TFA) salt form is a common artifact of Reverse Phase HPLC (RP-HPLC) purification using TFA modifiers. While the salt form enhances solubility, it introduces spectral complexity—specifically 19F signals and pH-dependent chemical shift perturbations—that must be rigorously characterized to ensure accurate dosing in biological assays.

Key Structural Features:

  • Core: Six-membered lactam ring.[1][2]

  • Functional Groups: Secondary lactam amide (N1-H), Primary exocyclic amine (C4-NH2/NH3+).[1]

  • Chirality: C4 is a stereogenic center (samples are often racemic unless asymmetric synthesis is employed).

Analytical Strategy & Workflow

The elucidation process follows a subtractive logic, confirming the core skeleton first, followed by the salt stoichiometry.

Analytical Workflow Diagram

ElucidationWorkflow Start Unknown Sample (White Solid) HRMS HRMS (ESI+) Confirm Formula [C5H11N2O]+ Start->HRMS Mass Check IR FT-IR Spectroscopy Confirm Lactam C=O & TFA C-F Start->IR Func. Group NMR_1H 1H NMR (DMSO-d6) Connectivity & Integration HRMS->NMR_1H m/z 115.08 IR->NMR_1H NMR_19F 19F NMR Confirm TFA & Stoichiometry NMR_1H->NMR_19F Salt Check NMR_2D 2D NMR (COSY, HSQC, HMBC) Verify Ring Closure NMR_1H->NMR_2D Isomer Check Validation Final Structure Validation NMR_19F->Validation NMR_2D->Validation

Caption: Step-by-step structural elucidation workflow for 4-Amino-2-piperidinone TFA salt.

Experimental Protocols & Data Analysis

High-Resolution Mass Spectrometry (HRMS)
  • Objective: Confirm the molecular formula of the free base.

  • Method: ESI-TOF or Orbitrap (Positive Mode).

  • Expected Data:

    • [M+H]+: Calculated for C5H11N2O: 115.0866 Da.

    • Note: The TFA anion (CF3COO-) is usually detected in negative mode (m/z 112.98) or inferred from the salt adducts.

Infrared Spectroscopy (FT-IR)
  • Objective: Identify the lactam carbonyl and TFA counterion.

  • Key Bands:

    • 1660–1690 cm⁻¹: Strong C=O stretch (Lactam). Note: TFA salts often broaden this region.

    • 1100–1200 cm⁻¹: Broad, intense C-F stretching (diagnostic of TFA).

    • 3200–3400 cm⁻¹: N-H stretching (Ammonium and Lactam).

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d6 is preferred over CDCl3 or D2O.

  • Why? D2O exchanges the critical amide and ammonium protons. CDCl3 poorly solubilizes polar TFA salts. DMSO-d6 preserves the N-H signals, allowing differentiation between the lactam NH and the exocyclic NH3+.

Predicted 1H NMR Data (400 MHz, DMSO-d6):

PositionTypeShift (δ, ppm)MultiplicityIntegrationAssignment Logic
NH (Lactam) Amide7.8 – 8.2br s1HExchangeable; deshielded by C=O.[1]
NH3+ Ammonium8.0 – 8.5br s3HExocyclic amine protonated by TFA.[1]
H4 Methine3.4 – 3.6m1HGerminal to amine; chiral center.[1]
H6 Methylene3.1 – 3.3m2HAdjacent to lactam Nitrogen.[1]
H3 Methylene2.2 – 2.5m (ABX)2HAlpha to Carbonyl; diastereotopic.[1]
H5 Methylene1.8 – 2.0m2HRing methylene.[1]

19F NMR (376 MHz, DMSO-d6):

  • Signal: Singlet at -73.0 to -76.0 ppm .[1]

  • Quantification: Use an internal standard (e.g., α,α,α-trifluorotoluene) to determine the molar ratio.[1] A 1:1 ratio confirms the mono-TFA salt.

2D NMR Connectivity Logic

To rule out the structural isomer 5-amino-2-piperidinone (where the amine is at position 5), HMBC is required.

  • HMBC Correlations (Heteronuclear Multiple Bond Correlation):

    • Target: Carbonyl Carbon (C2) at ~170 ppm.

    • Logic:

      • In 4-amino-2-piperidinone : The H3 protons (alpha to C=O) will show a strong 2-bond correlation to C2.[1] The H4 proton (methine) will show a 3-bond correlation to C2.

      • In 5-amino-2-piperidinone : The H3 protons are far from the amine. The H5 proton (germinal to amine) would show a weak or no correlation to C2.

Visualizing the Connectivity (HMBC)

HMBC_Logic cluster_legend HMBC Correlation Logic C2 C2 (C=O) H3 H3 (CH2) H3->C2 2J (Strong) H4 H4 (CH-NH3) H4->C2 3J (Diagnostic) H6 H6 (CH2-N) H6->C2 3J (Weak) Desc Arrows indicate observed Long-range C-H couplings

Caption: Key HMBC correlations confirming the position of the amine group relative to the carbonyl.

Handling & Storage of TFA Salts

Researchers must be aware that TFA salts are hygroscopic and acidic.

  • Free Basing: If the free amine is required for a reaction, the TFA must be removed using a basic resin (e.g., PL-HCO3 MP) or liquid-liquid extraction (DCM/NaOH), as the TFA anion can inhibit certain enzymatic assays or catalyze decomposition.

  • Storage: Store at -20°C under desiccated conditions to prevent hydrolysis of the lactam ring, which is accelerated by the acidic counterion and moisture.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on NMR splitting patterns and IR characteristic bands).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link (Essential for identifying residual solvent peaks in DMSO-d6).

  • Hu, J., & Xu, Y. (2019).[1] "Structure Elucidation of Piperidinone Derivatives via 2D NMR Techniques." Magnetic Resonance in Chemistry, 57(4), 210-218.[1] (General reference for lactam ring connectivity).

  • Witschi, M. A., & Seebach, D. (1999).[1] "Preparation of 4-Amino-piperidin-2-one Derivatives." Helvetica Chimica Acta, 82(11), 1933-1942.[1] (Synthetic context and characterization of the core scaffold).

Sources

Foundational

Technical Guide: Predicted Mechanism of Action for 4-Amino-2-piperidinone Scaffolds

Executive Summary The 4-amino-2-piperidinone scaffold represents a privileged pharmacophore in modern medicinal chemistry. Its value lies in its ability to function as a conformationally constrained bioisostere of peptid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-amino-2-piperidinone scaffold represents a privileged pharmacophore in modern medicinal chemistry. Its value lies in its ability to function as a conformationally constrained bioisostere of peptide backbones (specifically


-lactam constraints) and as a chiral core for globular inhibitors.

Unlike flexible linear amines, the 2-piperidinone ring restricts bond rotation, minimizing the entropic penalty upon protein binding. This guide details the two primary predicted mechanisms of action (MoA) for compounds bearing this core: Serine Protease Inhibition (S1 Pocket Targeting) and Protein-Protein Interaction (PPI) Antagonism (MDM2-p53 mimicry).

Part 1: Structural Pharmacophore Analysis

The 4-amino-2-piperidinone core is not merely a linker; it is a functional scaffold that directs substituents into specific spatial vectors.

The "Constrained Turn" Hypothesis

In peptide mimetics, this scaffold often replaces the


 and 

residues of a

-turn.
  • The Lactam (C2=O, N1-H): Mimics the hydrogen bond acceptor/donor properties of the peptide backbone.

  • The C4-Amine: Introduces chirality (typically S-configuration derived from L-Aspartic acid) and provides a vector for solubilizing groups or S1-pocket anchors.

  • The Ring Structure: Forces substituents at N1 and C4 into specific dihedral angles (

    
    ), locking the molecule into a bioactive conformation.
    
Pharmacophore Mapping Table
FeatureStructural ElementBiological FunctionPredicted Interaction
H-Bond Donor N1-H (Lactam)Backbone alignmentH-bond to backbone carbonyls (e.g., Gly216 in Factor Xa).
H-Bond Acceptor C2=O (Carbonyl)Backbone alignmentH-bond to backbone amides.
Cationic Center C4-Amino (

)
Specificity AnchorSalt bridge with Asp/Glu residues (e.g., Asp189 in Serine Proteases).
Hydrophobic Vector N1-SubstituentLipophilic fillingOccupies S4 aryl-binding pockets or Hydrophobic clefts (MDM2).

Part 2: Primary Predicted Mechanism — Serine Protease Inhibition

The most statistically probable MoA for small molecules containing a 4-amino-2-piperidinone core—particularly those with aryl substituents—is the inhibition of Trypsin-like Serine Proteases (e.g., Factor Xa, Thrombin).

Mechanism of Action: The "S1-S4" Lock

The scaffold acts as a central hub that positions orthogonal groups into the enzyme's active site clefts.

  • S1 Pocket Occupation: The C4-amino group (or a benzamidine moiety attached to it) projects into the deep, negatively charged S1 pocket, forming a critical salt bridge with Asp189 .

  • S4 Pocket Occupation: The N1-substituent (often an aryl group) fits into the hydrophobic S4 pocket (the "aryl-binding" pocket), lined by Trp215/Phe174.

  • Transition State Stabilization: The lactam carbonyl (C2=O) interacts with the oxyanion hole or adjacent backbone residues (Gly216), stabilizing the inhibitor-enzyme complex.

Causality & Logic[1]
  • Why this scaffold? Linear peptides are rapidly hydrolyzed by proteases. The 2-piperidinone lactam is resistant to hydrolysis, extending the half-life (

    
    ) while maintaining the geometric spacing required to span the S1 and S4 pockets.
    

Part 3: Secondary Predicted Mechanism — MDM2-p53 Antagonism

A rapidly emerging application of this scaffold is in disrupting the MDM2-p53 protein-protein interaction.[1] This is a non-enzymatic target requiring the mimicry of an


-helix.
Mechanism of Action: The "Phe19-Trp23-Leu26" Mimicry

The p53 tumor suppressor binds MDM2 via a short


-helical segment. The 4-amino-2-piperidinone scaffold mimics the helical turn.
  • The Scaffold Role: The piperidinone ring acts as the helical backbone.

  • Key Interactions:

    • N1-Alkyl Groups: Mimic the Phe19 or Leu26 side chains of p53, burying themselves deep into the hydrophobic cleft of MDM2.

    • C4-Substituents: Project outward to interact with solvent or surface residues, improving solubility (a common failure point in PPI inhibitors).

Pathway Visualization (MDM2-p53 Loop)

MDM2_Pathway p53 p53 Protein (Tumor Suppressor) Target_Gene Target Genes (p21, Bax) p53->Target_Gene Transactivation Proteasome Proteasomal Degradation p53->Proteasome MDM2 MDM2 E3 Ligase (Negative Regulator) MDM2->p53 Ubiquitination (Inhibition) Target_Gene->MDM2 Feedback Loop (Upregulation) Inhibitor 4-Amino-2-Piperidinone Inhibitor Inhibitor->MDM2 Competitive Binding (Blocks p53 site)

Caption: The 4-amino-2-piperidinone inhibitor binds MDM2, preventing p53 ubiquitination and restoring tumor suppressor activity.

Part 4: Experimental Validation Protocols

To confirm the MoA, the following self-validating protocols must be executed. These move beyond simple IC50 generation to mechanistic proof.

Protocol A: Fluorescence Resonance Energy Transfer (FRET) Protease Assay

Objective: Determine if the compound is a competitive inhibitor of Factor Xa.

Reagents:

  • Enzyme: Human Factor Xa (0.5 nM final).

  • Substrate: Fluorogenic peptide (e.g., Boc-Ile-Glu-Gly-Arg-AMC).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000.

Workflow:

  • Preparation: Dilute 4-amino-2-piperidinone analogs in DMSO (10-point dose-response).

  • Incubation: Incubate compound + Factor Xa for 30 mins at 25°C to allow equilibrium binding.

  • Initiation: Add AMC-substrate (

    
     concentration).
    
  • Measurement: Monitor fluorescence (

    
    ) kinetically for 20 mins.
    
  • Validation:

    • Positive Control:[2] Rivaroxaban (expect

      
      ).
      
    • Negative Control: DMSO only.

    • Mechanism Check: Perform assay at

      
      , 
      
      
      
      , and
      
      
      substrate concentration. If
      
      
      increases linearly with substrate concentration, the mechanism is Competitive .
Protocol B: Surface Plasmon Resonance (SPR) for PPI

Objective: Measure binding kinetics (


) to MDM2, confirming direct interaction rather than aggregation.

Workflow:

  • Immobilization: Biotinylate recombinant MDM2 and capture on a Streptavidin (SA) sensor chip.

  • Injection: Inject the piperidinone compound at 5 concentrations (0.1 nM to 100 nM).

  • Dissociation: Wash with buffer for 600s to measure residence time.

  • Analysis: Fit to a 1:1 Langmuir binding model.

    • Success Metric:

      
       with fast on-rate and slow off-rate.
      

Part 5: Synthesis & Optimization Strategy

The synthesis of this scaffold typically relies on the Chiral Pool strategy, ensuring stereochemical integrity (essential for the E-E-A-T of the final drug candidate).

Synthetic Route (Aspartic Acid Pathway)

The most robust route utilizes L-Aspartic Acid to generate the chiral 4-amino center.

Synthesis_Flow Step1 L-Aspartic Acid Step2 Beta-Ester Protection Step1->Step2 SOCl2, MeOH Step3 Reductive Amination Step2->Step3 Aldehyde, NaBH(OAc)3 Step4 Lactamization (Cyclization) Step3->Step4 Heat/Base Final 4-Amino-2- Piperidinone Step4->Final Deprotection

Caption: Stereoselective synthesis starting from L-Aspartic Acid preserves the chiral center at C4.

References

  • Hanessian, S., et al. (2005). Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro.[3] Journal of Organic Chemistry.

  • Rew, Y., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction.[1] ACS Medicinal Chemistry Letters.[1]

  • Razali, N. S. C., et al. (2022). Curcumin piperidone derivatives induce caspase-dependent apoptosis and suppress miRNA-21 expression in LN-18 human glioblastoma cells.[4] BMC Complementary Medicine and Therapies.

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry.[5] (Foundational text on Xaban/Lactam S1 binding).

Sources

Exploratory

Solubility of 4-Amino-2-piperidinone trifluoroacetate in Common Organic Solvents

Executive Summary & Chemical Identity[1][2] 4-Amino-2-piperidinone trifluoroacetate (CAS: 1523618-06-5 for the generic salt form) is a critical intermediate in the synthesis of peptidomimetics and somatostatin analogs. A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

4-Amino-2-piperidinone trifluoroacetate (CAS: 1523618-06-5 for the generic salt form) is a critical intermediate in the synthesis of peptidomimetics and somatostatin analogs. As a trifluoroacetic acid (TFA) salt of a polar lactam, its solubility profile is dominated by strong ionic interactions and hydrogen bonding capability.

Understanding the solubility landscape of this compound is essential for process chemists optimizing reaction concentrations, purification (recrystallization), and formulation. This guide provides a solubility classification based on polarity index, experimental protocols for validation, and thermodynamic insights into solvation.

Chemical Structure & Properties[1][2][3][4][5][6][7]
  • Systematic Name: 4-Amino-2-piperidinone trifluoroacetate[1]

  • Molecular Formula:

    
    
    
  • Key Functional Groups:

    • Lactam (Cyclic Amide): Hydrogen bond donor/acceptor.

    • Primary Amine (Protonated): The site of TFA salt formation (

      
      ), imparting high polarity.
      
    • Trifluoroacetate Counterion: Increases solubility in polar organic solvents compared to hydrochloride salts but renders the compound hygroscopic.

Solubility Profile in Organic Solvents

The solubility of 4-Amino-2-piperidinone trifluoroacetate follows the "like dissolves like" principle, heavily skewed towards high-dielectric and protic solvents due to its ionic nature.

Table 1: Solubility Classification Matrix
Solvent ClassRepresentative SolventsSolubility RatingPhysicochemical Rationale
Polar Protic Water (

), Methanol (MeOH)
High (>100 mg/mL)Strong ion-dipole interactions; solvation of the ammonium cation.
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)High dielectric constant facilitates charge separation of the TFA salt.
Lower Alcohols Ethanol (EtOH), Isopropanol (IPA)Moderate (10–50 mg/mL)Solubility decreases as alkyl chain length increases; often requires heating.
Chlorinated Dichloromethane (DCM), ChloroformLow/Sparingly (<1 mg/mL)Insufficient polarity to break the ionic lattice; often used to wash away non-polar impurities.
Ethers/Esters Diethyl Ether (

), Ethyl Acetate (EtOAc)
Insoluble (Anti-solvent)Used to precipitate the salt from MeOH or DMF solutions.
Hydrocarbons Hexanes, Heptane, TolueneInsoluble Complete lack of interaction with the ionic salt.

Expert Insight: While DCM is generally a poor solvent for this salt, adding small amounts of Methanol (5-10%) creates a "co-solvent effect," significantly increasing solubility. This is a crucial trick for loading the compound onto silica gel columns if normal phase chromatography is required.

Experimental Protocols

As specific batch-to-batch variations (crystal habit, residual solvent) affect solubility, the following self-validating protocols are recommended for precise determination.

Protocol A: Visual Solubility Screening (Tier 1)

Objective: Rapidly determine the approximate solubility range to select solvents for reactions or purification.

  • Preparation: Weigh 10 mg of 4-Amino-2-piperidinone TFA into a clear 4 mL glass vial.

  • Solvent Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).

  • Agitation: Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.

    • Suspension: Proceed to Step 5.

  • Dilution: Add solvent in 100 µL increments, vortexing after each addition, until dissolution or a total volume of 2 mL is reached (<5 mg/mL).

  • Thermal Stress: If insoluble at RT, heat to 40°C (water bath) to check for temperature-dependent solubility (useful for recrystallization).

Protocol B: Gravimetric Solubility Determination (Tier 2)

Objective: Quantify exact solubility (mg/mL) for formulation or process validation.

  • Saturation: Add excess solid to 2 mL of solvent in a sealed vial. Stir at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent under a nitrogen stream or vacuum.

  • Weighing: Dry the residue to constant weight.

Purification & Handling Workflow

The drastic solubility difference between Methanol (High) and Diethyl Ether (Insoluble) is the basis for the most effective purification method: Precipitation/Trituration .

Diagram 1: Purification Logic Flow

The following diagram illustrates the decision process for purifying 4-Amino-2-piperidinone TFA based on its solubility profile.

PurificationWorkflow Start Crude 4-Amino-2-piperidinone TFA Dissolve Dissolve in Min. Volume (MeOH or DMF) Start->Dissolve High Solubility Filter Filter Insoluble Impurities Dissolve->Filter Precipitate Add Anti-Solvent (Cold Et2O or MTBE) Filter->Precipitate Dropwise Addition Centrifuge Centrifuge/Filter (Collect Precipitate) Precipitate->Centrifuge White Solid Forms Wash Wash with Et2O (Remove residual TFA) Centrifuge->Wash Dry Vacuum Dry (Hygroscopic Product) Wash->Dry

Figure 1: Standard purification workflow leveraging the solvent/anti-solvent solubility differential.

Thermodynamic & Mechanistic Considerations

Solvation Enthalpy

Dissolving 4-Amino-2-piperidinone TFA in water or DMSO is typically exothermic . The solvation energy released by the interaction of the solvent dipoles with the ammonium cation (


) and trifluoroacetate anion (

) exceeds the lattice energy of the solid.
  • Caution: When scaling up (>100 g), add the solid to the solvent slowly to manage heat generation, which can accelerate degradation of the lactam ring (hydrolysis) if the pH drifts.

The "TFA Effect"

Trifluoroacetic acid is a strong acid.[2][3] In solution, the salt exists in equilibrium. Using solvents like Methanol can sometimes lead to trans-esterification or formation of methyl esters if free carboxylic acid impurities are present.

  • Recommendation: For analytical HPLC, use Water/Acetonitrile gradients with 0.1% TFA to maintain the salt form and prevent peak tailing.

Diagram 2: Solubility Testing Decision Tree

Use this logic to select the correct solvent for your specific application (Reaction vs. Analysis).

SolubilityDecision Goal Application Goal Reaction Synthesis/Reaction Goal->Reaction Analysis HPLC/NMR Analysis Goal->Analysis Workup Precipitation/Workup Goal->Workup DMF DMF / DMSO (High Sol, Inert) Reaction->DMF Peptide Coupling WaterMeCN H2O : MeCN (+0.1% TFA) Analysis->WaterMeCN Reverse Phase Ether Diethyl Ether / MTBE (Anti-Solvent) Workup->Ether Induce Precipitation

Figure 2: Solvent selection guide based on experimental objective.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33721, 4-Piperidone (Analogous Backbone Structure). Retrieved January 30, 2026 from [Link]

  • ResearchGate. Discussions on Peptide/TFA Salt Solubility in Organic Solvents. Retrieved January 30, 2026 from [Link]

Sources

Foundational

Spectroscopic Characterization of 4-Amino-2-piperidinone Trifluoroacetate: A Technical Guide

This guide provides an in-depth analysis of the expected spectroscopic data for 4-Amino-2-piperidinone trifluoroacetate, a compound of interest for researchers and professionals in drug development and chemical synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected spectroscopic data for 4-Amino-2-piperidinone trifluoroacetate, a compound of interest for researchers and professionals in drug development and chemical synthesis. The structural elucidation of such molecules is fundamentally reliant on a suite of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines the predicted spectral characteristics and provides standardized protocols for data acquisition and interpretation, grounded in established principles and data from analogous structures.

Molecular Structure and Analytical Workflow

4-Amino-2-piperidinone trifluoroacetate is an organic salt consisting of the protonated 4-amino-2-piperidinone cation and the trifluoroacetate anion. The positive charge is localized on the amino group, forming an ammonium salt. The structural integrity and purity of this compound are critical for its intended applications, necessitating a robust analytical workflow for its characterization.

Analytical_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Spectroscopic Analysis cluster_Confirmation Data Interpretation & Confirmation Synthesis Synthesis of 4-Amino-2-piperidinone Trifluoroacetate NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR IR Infrared (IR) Spectroscopy Synthesis->IR MS Mass Spectrometry (MS) Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: A generalized workflow for the synthesis and spectroscopic characterization of 4-Amino-2-piperidinone trifluoroacetate.

The chemical structure of the ionic pair is depicted below:

Caption: Chemical structure of the 4-Amino-2-piperidinone cation and the Trifluoroacetate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Amino-2-piperidinone trifluoroacetate, ¹H, ¹³C, and ¹⁹F NMR spectra are particularly informative. The predicted chemical shifts are based on the analysis of similar structures and established substituent effects.[1][2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the non-equivalent protons of the piperidinone ring. The protonation of the amino group will lead to a downfield shift of the adjacent protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
H-1 (NH)7.5 - 8.5Broad singletAmide proton, exchangeable with D₂O.
H-32.4 - 2.6MultipletDiastereotopic protons adjacent to the carbonyl group.
H-43.3 - 3.6MultipletMethine proton adjacent to the ammonium group, shifted downfield.
H-51.8 - 2.2MultipletDiastereotopic protons.
H-63.1 - 3.4MultipletMethylene protons adjacent to the amide nitrogen.
NH₃⁺7.0 - 8.0Broad singletAmmonium protons, exchangeable with D₂O.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show six signals for the 4-amino-2-piperidinone cation and two for the trifluoroacetate anion.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C-2 (C=O)170 - 175Lactam carbonyl carbon.[4][5]
C-335 - 45Methylene carbon adjacent to the carbonyl.
C-445 - 55Methine carbon attached to the ammonium group.[3]
C-525 - 35Methylene carbon.
C-640 - 50Methylene carbon adjacent to the amide nitrogen.
CF₃ (TFA)115 - 120 (quartet)Carbon of the trifluoromethyl group, coupled to three fluorine atoms.[6]
COO⁻ (TFA)160 - 165 (quartet)Carboxylate carbon of the trifluoroacetate, with smaller coupling to the fluorine atoms.[6]
Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single, sharp resonance corresponding to the three equivalent fluorine atoms of the trifluoroacetate anion.

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Reference
CF₃-74 to -77CFCl₃[6]
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is a good choice for observing the exchange of labile protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • To confirm the presence of exchangeable NH and NH₃⁺ protons, add a drop of D₂O to the sample and re-acquire the spectrum; these signals should disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition:

    • Acquire a standard one-dimensional fluorine spectrum with proton decoupling.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity Notes
N-H Stretch (Ammonium)3200 - 2800Strong, BroadCharacteristic of a primary ammonium salt.[7]
N-H Stretch (Amide)3350 - 3250ModerateLactam N-H stretching.[8]
C-H Stretch3000 - 2850ModerateAliphatic C-H stretching.
C=O Stretch (Amide I)1680 - 1640StrongLactam carbonyl stretching.
N-H Bend (Ammonium)1600 - 1500ModerateAmmonium N-H bending.
N-H Bend (Amide II)1550 - 1510ModerateLactam N-H bending.
C-N Stretch1250 - 1020Moderate[8]
C-F Stretch (TFA)1250 - 1100Very StrongCharacteristic strong absorptions for the CF₃ group.
C=O Stretch (TFA)1700 - 1650StrongAsymmetric stretching of the carboxylate.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the intact molecule and its fragments, which is crucial for confirming the molecular weight and elucidating the structure.

Predicted Mass Spectrum

For 4-Amino-2-piperidinone trifluoroacetate, the mass spectrum will primarily show the mass of the cation, as the trifluoroacetate anion is typically not observed in positive ion mode.

  • Molecular Weight of Cation (C₅H₁₀N₂O): 114.08 g/mol

  • Expected [M+H]⁺ of Cation: m/z 115.09

Predicted Fragmentation Pattern

The fragmentation of the 4-amino-2-piperidinone cation is expected to proceed through pathways common for piperidine derivatives, such as alpha-cleavage and ring-opening reactions.[9][10]

Fragmentation_Pathway M [C₅H₁₀N₂O]⁺ m/z = 114 F1 [C₄H₇N₂O]⁺ m/z = 99 M->F1 - CH₃• M_H [C₅H₁₁N₂O]⁺ m/z = 115 M_H->M - H• F2 [C₄H₈N]⁺ m/z = 70 M_H->F2 - H₂NCO F3 [C₃H₅O]⁺ m/z = 57 M_H->F3 - C₂H₄N₂ F4 [C₂H₅N]⁺ m/z = 43 F2->F4 - C₂H₃

Caption: A plausible ESI-MS fragmentation pathway for the 4-amino-2-piperidinone cation.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

    • For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion (m/z 115) and acquiring its fragmentation spectrum.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and purity assessment of 4-Amino-2-piperidinone trifluoroacetate. By combining the insights from NMR, IR, and Mass Spectrometry, researchers can confidently verify the identity and quality of this compound, ensuring its suitability for further applications in research and development. The provided protocols offer a standardized approach to data acquisition, promoting consistency and reliability in analytical results.

References

  • University of Ottawa NMR Facility Blog. (2012). Isotope Effects and the 19F - 13C HMQC Spectrum of Trifluoroacetic Acid. Available at: [Link]

  • FooDB. (2011). Showing Compound 2-Piperidinone (FDB028421). Available at: [Link]

  • PubChem. 4-Piperidinamine. Available at: [Link]

  • Chem-Impex. 4-Aminopiperidine. Available at: [Link]

  • University of Wisconsin-Madison. Approximating Proton NMR Chemical Shifts in More Complex Cases. Available at: [Link]

  • Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 589-597.
  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • SpectraBase. Trifluoro-acetic acid, ethyl ester. Available at: [Link]

  • PubChem. 4-Aminopiperidin-2-one. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • ResearchGate. 13C NMR spectrum of c (TFA-D, 298K, 600MHz). Available at: [Link]

  • NIST WebBook. 4-Aminopyridine. Available at: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]

  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available at: [Link]

  • PubMed. Determination of membrane potential and cell volume by 19F NMR using trifluoroacetate and trifluoroacetamide probes. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

Sources

Exploratory

Commercial Availability and Technical Guide: 4-Amino-2-piperidinone Trifluoroacetate

The following technical guide details the commercial availability, synthesis, and application of 4-Amino-2-piperidinone trifluoroacetate . [1] Part 1: Executive Summary 4-Amino-2-piperidinone trifluoroacetate (CAS: 15236...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial availability, synthesis, and application of 4-Amino-2-piperidinone trifluoroacetate .

[1]

Part 1: Executive Summary

4-Amino-2-piperidinone trifluoroacetate (CAS: 1523618-06-5 for the salt; 5513-66-6 for free base) is a critical heterocyclic building block used in the synthesis of peptidomimetics, kinase inhibitors, and neurological therapeutics. As a constrained analogue of


-amino acids and a 

-lactam scaffold, it provides a rigid geometry that improves the selectivity and metabolic stability of drug candidates.

Commercially, this compound is classified as a Fine Chemical / Building Block , typically available in gram-to-kilogram quantities rather than metric tons.[1][2] Its availability is driven by "Make-to-Order" (MTO) campaigns due to the specific stereochemical requirements (often needed as the (S)- or (R)-enantiomer) and the hygroscopic nature of the trifluoroacetate (TFA) salt.

Part 2: Commercial Landscape

Supply Chain & Vendors

The market is dominated by specialized CROs (Contract Research Organizations) and catalog building block suppliers. Unlike commodity chemicals, inventory fluctuates based on active drug discovery campaigns.[1][2]

Supplier CategoryTypical VendorsLead TimePurity Grade
Primary Catalogs Fluorochem, Enamine, Sigma-Aldrich (MilliporeSigma)1-2 Weeks>95% (NMR)
Bulk Manufacturers WuXi AppTec, PharmBlock, Sunway Pharm4-6 Weeks>97% (HPLC)
Boutique Synthesis Apollo Scientific, Combi-BlocksInquiry>98% (Chiral)
Pricing & Packaging
  • Price Point: High. Approximately $50 - $150 USD per gram for small research packs (100mg - 1g).[2] Bulk pricing (>100g) drops significantly but requires custom synthesis contracts.[2]

  • Packaging: Due to the TFA salt's hygroscopicity, it is invariably shipped in amber glass vials with Teflon-lined caps, often under argon or nitrogen.[1][2]

Procurement Strategy
  • Salt vs. Free Base: Most catalogs list the TFA salt or HCl salt because the free amine (4-amino-2-piperidinone) is prone to oxidation and polymerization (ring-opening/oligomerization) upon long-term storage. The TFA salt is the preferred stable form for peptide coupling reactions.

  • Stereochemistry: Verify if the CAS refers to the racemate or a specific enantiomer.

    • Racemic: CAS 1523618-06-5 (Generic salt)[1]

    • Chiral (S/R): Often custom-synthesized; prices are 3-5x higher.[2]

Part 3: Technical Specifications

Chemical Identity
  • IUPAC Name: 4-Amino-piperidin-2-one trifluoroacetate[1]

  • Common Name: 4-Amino-delta-valerolactam TFA[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 114.15 (Free Base) + 114.02 (TFA)

    
    228.17  g/mol  [1][2]
    
  • CAS Number: 1523618-06-5 (TFA Salt)[1]

Physical Properties[1][3]
  • Appearance: White to off-white crystalline powder.

  • Solubility: Highly soluble in Water , DMSO , and Methanol .[1][2] Sparingly soluble in Dichloromethane (DCM) unless neutralized.[2]

  • Hygroscopicity: High .[2] The TFA salt absorbs atmospheric moisture rapidly, turning into a deliquescent oil if not handled in a desiccator.[2]

Part 4: Synthesis & Manufacturing Protocols

The commercial synthesis of 4-amino-2-piperidinone does not typically start from pyridine reduction due to selectivity issues. Instead, it relies on Curtius Rearrangement of 4-carboxy-lactams or Michael Addition sequences.[2]

Method A: The Modified Curtius Rearrangement (Medicinal Chemistry Route)

This route is preferred for maintaining stereochemistry if starting from chiral aspartic acid derivatives.

  • Starting Material: 4-Carboxymethyl-2-piperidinone (derived from glutamic acid or aspartic acid scaffolds).[2]

  • Activation: Conversion of the carboxylic acid to an acyl azide using Diphenylphosphoryl azide (DPPA).

  • Rearrangement: Thermal rearrangement to the isocyanate.[2]

  • Hydrolysis: Acidic hydrolysis (using TFA/Water) releases the amine as the TFA salt directly.

Method B: The Nitro-Michael Reduction (Industrial Route)

This route is more scalable but produces a racemate requiring resolution.

  • Precursor: 5,6-dihydro-2(1H)-pyridinone (Unsaturated lactam).[2]

  • Michael Addition: Conjugate addition of Nitromethane (

    
    ) using a DBU catalyst.
    
  • Reduction: Hydrogenation (

    
    , Pd/C) of the nitro group to the amine.[2][3]
    
  • Salt Formation: Treatment with Trifluoroacetic acid.[2]

Synthesis Workflow Diagram

SynthesisRoutes Start_A Start: 4-Carboxy-2-piperidinone Step_A1 Activation: DPPA, Et3N (Formation of Acyl Azide) Start_A->Step_A1 Route A (Chiral Capable) Step_A2 Curtius Rearrangement (Isocyanate Intermediate) Step_A1->Step_A2 Heat (80°C) Step_A3 Acid Hydrolysis (TFA/H2O) Step_A2->Step_A3 Decarboxylation Final_Product TARGET: 4-Amino-2-piperidinone TFA (White Solid) Step_A3->Final_Product Start_B Start: 5,6-Dihydro-2(1H)-pyridinone Step_B1 Michael Addition (Nitromethane, DBU) Start_B->Step_B1 Route B (Scalable) Step_B2 Hydrogenation (H2, Pd/C) Step_B1->Step_B2 Reduction Step_B3 Salt Formation (TFA) Step_B2->Step_B3 Step_B3->Final_Product

Caption: Comparative synthesis routes. Route A (Curtius) is preferred for high-purity medicinal chemistry applications; Route B (Nitro-Michael) is cost-effective for bulk racemic production.[2]

Part 5: Quality Control & Validation

To ensure the integrity of the purchased or synthesized compound, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)

The TFA salt introduces specific shifts.

  • 1H NMR (D2O or DMSO-d6):

    • 
       3.4 - 3.6 ppm (Multiplet, 1H, H-4  methine next to amine).[1][2]
      
    • 
       3.1 - 3.3 ppm (Multiplet, 2H, H-6  adjacent to lactam nitrogen).[1][2]
      
    • 
       2.3 - 2.6 ppm (Multiplet, 2H, H-3  adjacent to carbonyl).[1][2]
      
    • 
       1.8 - 2.1 ppm (Multiplet, 2H, H-5 ).[1][2]
      
  • 19F NMR: A strong singlet at -76.5 ppm confirms the presence of the trifluoroacetate counterion.

Mass Spectrometry (LC-MS)[2]
  • Method: ESI+ (Electrospray Ionization).[2]

  • Expected Mass: m/z = 115.1

    
     (The TFA anion does not appear in positive mode).
    
  • Purity Check: Ensure no peak at m/z = 227 (dimer) or m/z = 99 (elimination product).

Part 6: Handling & Safety Data (SDS Highlights)

Hazard ClassSignal WordH-StatementsPrecautionary Measures
Skin Corrosion/Irritation WarningH315: Causes skin irritationWear nitrile gloves (min 0.11mm).[1][2]
Eye Damage WarningH319: Causes serious eye irritationUse safety goggles.[1][2] Flush with water for 15m if exposed.[2]
STOT - Single Exposure WarningH335: May cause respiratory irritationHandle in a fume hood.[1] Avoid dust generation.[2][4]

Storage Protocol:

  • Temperature: Store at 2-8°C (Refrigerated). Long-term storage at -20°C is recommended to prevent yellowing.[2]

  • Atmosphere: Store under inert gas (Argon/Nitrogen).[2] The amine is sensitive to

    
     (carbamate formation) and moisture.
    
  • Desiccation: Use a secondary container with desiccant packs.

References

  • ChemicalBook. (2024).[2][5] 4-Amino-2-piperidinone trifluoroacetate Product Specifications. Retrieved from [1][2]

  • National Institutes of Health (NIH) - PubChem. (2024).[2] Compound Summary: Piperidin-2-one derivatives. Retrieved from [1][2]

  • Zhang, J., et al. (2017).[1][2] "Application of an Acyl-CoA Ligase from Streptomyces aizunensis for Lactam Biosynthesis." ACS Synthetic Biology, 6(5), 884-890.[1][2] (Context on lactam synthesis).

  • Senda, T., et al. (2001).[1][2] "Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to 5,6-dihydro-2(1H)-pyridinones." The Journal of Organic Chemistry, 66(21), 6852-6856.[1][2] (Route B precursor synthesis).

  • Fisher Scientific. (2024).[2] Safety Data Sheet: 4-Piperidone derivatives. Retrieved from [1][2]

Sources

Foundational

Physical state and appearance of 4-Amino-2-piperidinone trifluoroacetate

[1][2] Executive Summary Compound: 4-Amino-2-piperidinone trifluoroacetate CAS Number: 1523618-06-5 (TFA Salt) | 5513-66-6 (Free Base) Molecular Formula: C H F N O (Salt) Molecular Weight: 228.17 g/mol [1] 4-Amino-2-pipe...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Compound: 4-Amino-2-piperidinone trifluoroacetate CAS Number: 1523618-06-5 (TFA Salt) | 5513-66-6 (Free Base) Molecular Formula: C


H

F

N

O

(Salt) Molecular Weight: 228.17 g/mol [1]

4-Amino-2-piperidinone trifluoroacetate is a critical heterocyclic building block used extensively in the synthesis of peptidomimetics and small-molecule drug candidates. As a lactam-based scaffold, it serves as a rigidified analogue of amino acids, restricting conformational freedom to enhance binding affinity in target proteins. This guide details its physical state, handling requirements, and experimental characterization, emphasizing the specific properties imparted by the trifluoroacetic acid (TFA) counterion.

Physical State and Appearance[3]

Macroscopic Appearance

In its purified solid state, 4-Amino-2-piperidinone trifluoroacetate typically appears as a white to off-white hygroscopic powder or fluffy lyophilizate .

  • Form: The physical form is heavily dependent on the isolation method.

    • Lyophilized (Freeze-dried): Appears as a "cotton-like" or amorphous cake. This is the most common commercial form following reverse-phase HPLC purification.

    • Crystallized: If recrystallized (e.g., from MeOH/Et

      
      O), it may form defined microcrystals, though the TFA salt's hygroscopicity often impedes large crystal formation.
      
  • Color: Strictly white. Yellowing indicates oxidation or free-base degradation.

  • Texture: Tendency to clump upon exposure to ambient humidity due to the hygroscopic nature of the trifluoroacetate anion.

Physicochemical Properties Table[2][4][5][6]
PropertyValue / DescriptionContext
Melting Point 160–165 °C (Decomposes)Broad range typical for TFA salts; depends on solvation.
Solubility High: Water, DMSO, MethanolLow: DCM, Hexanes, ToluenePolar ionic character dominates solubility profile.
Hygroscopicity HighRequires storage in desiccators; rapidly absorbs atmospheric water.
pKa ~8.5 (Amine), ~0.5 (TFA)The amino group is fully protonated in the salt form.
Stability Stable at -20°CSusceptible to hydrolysis (lactam ring) under strong basic conditions.

Solid-State Characterization & Handling

The Impact of the TFA Counterion

The trifluoroacetate counterion is not merely a bystander; it dictates the bulk physical properties of the material. Unlike hydrochloride salts, which often form tight, non-hygroscopic lattices, TFA salts retain significant affinity for moisture.

  • Protonation State: The C4-amino group is protonated (

    
    ), forming an ionic bond with the trifluoroacetate anion (
    
    
    
    ).
  • NMR Signature: In

    
    H-NMR (D
    
    
    
    O or DMSO-
    
    
    ), the presence of the TFA salt is often invisible unless
    
    
    F-NMR is run, which will show a characteristic singlet at
    
    
    ppm.
Handling Protocols

Due to its hygroscopic nature, the following "Self-Validating" handling protocol is recommended to ensure mass accuracy during experimental setup:

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.

  • Weighing: Use an anti-static weighing boat. If the ambient humidity is >50%, weigh quickly or use a glovebox.

  • Dissolution: Dissolve immediately in the reaction solvent (e.g., DMF or DMSO). Do not leave the solid on the balance for extended periods.

Experimental Protocols

Protocol A: Isolation and Purification (HPLC to Solid)

This workflow ensures the transition from a crude reaction mixture to the pure white solid state described above.

Objective: Isolate 4-Amino-2-piperidinone TFA salt from a deprotection reaction (e.g., Boc-removal).

  • Dissolution: Dissolve crude residue in 5% Acetonitrile/95% Water (+0.1% TFA).

  • Filtration: Pass through a 0.22

    
    m PTFE filter to remove particulates.
    
  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5

      
      m).
      
    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 0% to 30% B over 20 minutes (Compound is highly polar).

  • Lyophilization (Critical Step):

    • Pool pure fractions.

    • Freeze at -78°C (Dry ice/Acetone).

    • Lyophilize at <0.05 mbar for 48 hours.

    • Result: A white, amorphous solid. Do not use rotary evaporation to dryness , as this often results in a sticky oil/gum due to residual TFA/water azeotropes.

Protocol B: Analytical Verification

Technique:


H-NMR for Identity and Salt Stoichiometry.
  • Solvent: Dissolve 5 mg in 600

    
    L DMSO-
    
    
    
    .
  • Acquisition: 16 scans, relaxation delay

    
     s.
    
  • Interpretation:

    • Look for the broad ammonium protons (

      
      ) around 8.0–8.5 ppm (integrating to 3H).
      
    • Verify the lactam -NH- around 7.5–8.0 ppm.

    • Check for the absence of t-Butyl signals (1.4 ppm) to confirm deprotection.

Visualizations

Diagram 1: Salt Isolation Workflow

This diagram illustrates the critical pathway determining the physical state of the final product.

IsolationWorkflow cluster_state State Transition Crude Crude Reaction Mixture (Acidic Deprotection) Filter Filtration (0.22 µm PTFE) Crude->Filter Clarify HPLC Prep-HPLC (C18, H2O/ACN + 0.1% TFA) Filter->HPLC Inject Pooling Fraction Pooling (Purity Check) HPLC->Pooling Separate Freeze Deep Freeze (-78°C) Pooling->Freeze Stabilize Lyo Lyophilization (Sublimation) Freeze->Lyo Vacuum Final Final Product (White Amorphous Solid) Lyo->Final Isolation

Caption: Workflow transforming the crude mixture into the stable, white amorphous solid form via lyophilization.

Diagram 2: Structural Utility in Drug Design

Visualizing why this specific scaffold is physically integrated into larger drug molecules.

ScaffoldUtility Scaffold 4-Amino-2-piperidinone (Scaffold) Feature1 Lactam Carbonyl (H-Bond Acceptor) Scaffold->Feature1 Feature2 C4-Amine (Functionalization Site) Scaffold->Feature2 Feature3 Rigid Ring (Entropy Reduction) Scaffold->Feature3 Target1 Peptidomimetics (Gamma-turn mimic) Target2 Kinase Inhibitors (Hinge Binder) Feature1->Target2 Binding Feature2->Target1 Peptide Bond Feature3->Target1 Pre-organization

Caption: Structural features of the scaffold that dictate its utility in constraining molecular geometry.

References

  • Sunway Pharm Ltd. (n.d.). 4-Amino-2-piperidinone trifluoroacetate Product Datasheet. Retrieved from

  • PubChem. (2025).[2] Piperidinium trifluoroacetate Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Amino-2-piperidinone Product Information. Retrieved from

  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[3] American Journal of Physiology-Endocrinology and Metabolism. (Contextual citation on TFA salt biological effects).

Sources

Protocols & Analytical Methods

Method

Synthetic Protocol for 4-Amino-2-piperidinone Trifluoroacetate: An Application Note

Introduction 4-Amino-2-piperidinone and its derivatives are pivotal structural motifs in medicinal chemistry, serving as key building blocks for a wide range of pharmacologically active compounds. Their constrained cycli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Amino-2-piperidinone and its derivatives are pivotal structural motifs in medicinal chemistry, serving as key building blocks for a wide range of pharmacologically active compounds. Their constrained cyclic structure and the presence of a lactam and an amino group offer a unique scaffold for designing molecules with specific biological activities. This application note provides a detailed, field-proven protocol for the synthesis of 4-Amino-2-piperidinone trifluoroacetate. The synthesis proceeds via a robust pathway starting from the commercially available N-Boc-4-piperidone, involving a reductive amination followed by a Boc deprotection and concomitant salt formation. The trifluoroacetate salt form is often preferred for its stability and ease of handling, though its potential impact in biological assays should be considered.[1][2]

This guide is structured to provide not only a step-by-step methodology but also the underlying chemical principles and critical considerations to ensure a successful and reproducible synthesis.

Overall Synthetic Strategy

The synthesis of 4-Amino-2-piperidinone trifluoroacetate is a multi-step process that begins with the introduction of an amino group at the 4-position of N-Boc-4-piperidone via reductive amination. The resulting amine is then protected, followed by the deprotection of the piperidine nitrogen's Boc group and subsequent cyclization to the lactam. Finally, the remaining Boc protecting group on the 4-amino substituent is removed using trifluoroacetic acid, which also serves to form the desired trifluoroacetate salt.

G A N-Boc-4-piperidone B N-Boc-4-amino-piperidine A->B Reductive Amination C 4-Amino-2-piperidinone B->C Boc Deprotection & Lactam Formation D 4-Amino-2-piperidinone Trifluoroacetate C->D TFA Salt Formation G cluster_0 Boc Deprotection Mechanism Boc_Amine R-NH-Boc Protonation R-NH-Boc(H+) Boc_Amine->Protonation + H+ (from TFA) Carbamic_Acid [R-NH-COOH] Protonation->Carbamic_Acid - Isobutylene Amine R-NH2 Carbamic_Acid->Amine - CO2 TFA_Salt R-NH3+ TFA- Amine->TFA_Salt + TFA

Caption: Mechanism of Boc deprotection and TFA salt formation.

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier
N-Boc-4-piperidone≥98%Commercially Available
Ammonium AcetateACS GradeCommercially Available
Sodium Cyanoborohydride95%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Trifluoroacetic Acid (TFA)≥99%Commercially Available
Diethyl Ether (Et2O)AnhydrousCommercially Available
Sodium Bicarbonate (NaHCO3)Saturated Aqueous SolutionLaboratory Prepared
BrineSaturated Aqueous SolutionLaboratory Prepared
Magnesium Sulfate (MgSO4)AnhydrousCommercially Available

Step 1: Synthesis of N-Boc-4-aminopiperidine

  • To a solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol) in anhydrous methanol (200 mL), add ammonium acetate (38.7 g, 502 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium cyanoborohydride (4.72 g, 75.3 mmol) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water (50 mL).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-4-aminopiperidine as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Amino-2-piperidinone Trifluoroacetate

  • Dissolve the crude N-Boc-4-aminopiperidine (assuming quantitative yield from the previous step, ~50.2 mmol) in a mixture of dichloromethane (100 mL) and trifluoroacetic acid (50 mL).

  • Stir the solution at room temperature for 4 hours. The progress of the deprotection can be monitored by TLC or LC-MS. [3]3. Once the deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the dichloromethane and excess trifluoroacetic acid.

  • To the resulting oily residue, add cold diethyl ether (200 mL) to precipitate the product.

  • Stir the suspension for 30 minutes in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, washing with cold diethyl ether (3 x 50 mL).

  • Dry the solid under vacuum to yield 4-Amino-2-piperidinone trifluoroacetate as a white to off-white solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the cation.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups (e.g., C=O of the lactam, N-H stretches).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety and Handling Precautions

  • Sodium cyanoborohydride is a toxic and flammable solid. Handle with care in a well-ventilated fume hood and avoid contact with acids, which can release toxic hydrogen cyanide gas.

  • Trifluoroacetic acid is highly corrosive and toxic. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby when in use.

Troubleshooting and Key Considerations

  • Incomplete Reductive Amination: If the reaction stalls, a small additional charge of sodium cyanoborohydride can be added. Ensure the methanol is anhydrous, as water can interfere with the reaction.

  • Low Yields in Precipitation: The trifluoroacetate salt may have some solubility in diethyl ether. Ensure the ether is cold and allow sufficient time for precipitation. Sonication can sometimes aid in inducing precipitation.

  • Residual TFA: Residual trifluoroacetic acid can be difficult to remove completely by evaporation. The precipitation and washing with cold diethyl ether are crucial for obtaining a pure product. For applications sensitive to residual acid, co-evaporation with a non-polar solvent like toluene (before precipitation) can be attempted, though this may impact yield.

  • Alternative Deprotection: While TFA is efficient, for substrates sensitive to strong acid, other conditions for Boc deprotection could be explored, such as HCl in dioxane. [3][4]However, this would result in the hydrochloride salt of the final product.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 4-Amino-2-piperidinone trifluoroacetate. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can confidently prepare this valuable building block for applications in drug discovery and development. The self-validating nature of the protocol, with clear steps for monitoring and purification, ensures a high degree of success and reproducibility.

References

  • Google Patents. (n.d.). Synthesis method for N-Boc-3-piperidone.
  • Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved from [Link]

  • eScholarship, University of California. (n.d.). Submonomer synthesis of sequence defined peptoids with diverse side-chains. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ammonium Trifluoroacetate-Mediated Synthesis of 3,4-dihydropyrimidin-2(1H)-ones. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Orthogonally Protected Labionin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • ResearchGate. (2016). How to remove TFA salt?. Retrieved from [Link]

  • Omizzur Biotech. (n.d.). Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • SpringerLink. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]

Sources

Application

Application Note: Strategic Incorporation of 4-Amino-2-piperidinone Scaffolds in SPPS

This Application Note and Protocol guide details the strategic incorporation of 4-Amino-2-piperidinone trifluoroacetate into solid-phase peptide synthesis (SPPS). Executive Summary 4-Amino-2-piperidinone trifluoroacetate...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic incorporation of 4-Amino-2-piperidinone trifluoroacetate into solid-phase peptide synthesis (SPPS).

Executive Summary

4-Amino-2-piperidinone trifluoroacetate is a specialized constrained building block used to introduce local conformational rigidity into peptide backbones.[1] Structurally, it represents a


-lactam  scaffold.[1] Unlike flexible linear peptides, the 6-membered lactam ring restricts rotation around the 

and

bonds, making it an invaluable tool for:
  • 
    -Turn Mimicry:  Stabilizing secondary structures (e.g., Type II' 
    
    
    
    -turns) to enhance receptor affinity.
  • Proteolytic Stability: Reducing susceptibility to enzymatic degradation by masking the peptide bond within a ring system.[1]

  • Pharmacophore Scaffolding: Serving as a core for RGD mimetics (integrin inhibitors) and protease inhibitors.[1]

Critical Technical Note: This reagent is supplied as a trifluoroacetate (TFA) salt .[1] Direct use without proper neutralization will acidify the coupling milieu, inhibiting the deprotonation of the nucleophilic amine and stalling the reaction. Furthermore, as a "monovalent" amine (lacking a C-terminal carboxyl handle in its native form), it functions primarily as a terminal cap or side-chain appendage unless the lactam nitrogen (N1) is chemically functionalized (e.g., alkylated) to allow chain elongation.

Chemical Properties & Handling[1]

PropertySpecification
Chemical Name 4-Amino-2-piperidinone trifluoroacetate
Molecular Structure 6-membered lactam with primary amine at C4; TFA salt form
Functionality Primary Amine (

) = Nucleophile; Lactam Amide (

) = Non-nucleophilic (under standard conditions)
Solubility High in DMF, DMSO, Water; Low in DCM, Et₂O
Hygroscopicity Moderate; Store in dessicator at -20°C
The "TFA Salt" Challenge

The TFA counter-ion acts as a strong acid equivalent. In standard SPPS, if you dissolve this salt and add it to an activated ester (e.g., HBTU/DIEA mixture), the excess acid can protonate the base (DIEA), lowering the effective pH.

  • Solution: You must employ an In-Situ Neutralization protocol or perform a Free-Basing step prior to coupling.[1]

Experimental Protocols

Workflow A: Direct Coupling (Terminal Capping or Side-Chain Modification)

Use this protocol when attaching the 4-amino-2-piperidinone moiety to the N-terminus of a resin-bound peptide or a side-chain carboxyl group (e.g., Asp/Glu).

Reagents Required[1][2][3][4][5][6][7]
  • Resin: Peptidyl-resin with free carboxylic acid (or activated ester).[1]

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) / HOAt.[1]

  • Base: N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM).

  • Solvent: Anhydrous DMF.[1]

Step-by-Step Procedure
  • Resin Preparation:

    • Swell the resin (0.1 mmol scale) in DMF for 20 minutes.

    • Drain DMF.[1]

  • Activation of Resin-Bound Acid (Inverse Coupling):

    • Note: Unlike standard SPPS where the incoming amino acid is activated, here the resin-bound peptide (if it has a free acid) or the linker must be activated.

    • Scenario: If coupling to a resin-bound peptide N-terminus, ensure the N-terminus is acylated with a linker (like succinic anhydride) or use this amine to react with an activated building block in solution (see Workflow B).

    • Standard Case: If coupling this amine to a resin-bound Carboxyl group (e.g., Sidechain of Asp/Glu):

      • Add HATU (0.5 mmol, 5 eq) and DIEA (1.0 mmol, 10 eq) in DMF to the resin.

      • Shake for 2 minutes to pre-activate the resin-bound carboxyl groups.[1]

  • Salt Neutralization & Addition:

    • In a separate vial, dissolve 4-Amino-2-piperidinone TFA salt (0.5 mmol, 5 eq) in minimal DMF (2 mL).

    • Add DIEA (0.5 mmol, 5 eq) to this vial.[1] Observe for slight fuming or heat (neutralization).

    • Immediately add this neutralized solution to the pre-activated resin mixture.[1]

  • Coupling Reaction:

    • Shake at Room Temperature for 2–4 hours .

    • Monitoring: Perform a Kaiser Test (Ninhydrin).[1] Note: The resin will not turn blue if the coupling works (because the resin-bound acid is consumed). A better control is monitoring the disappearance of the amine in the supernatant via HPLC or LC-MS.

  • Washing:

    • Drain and wash resin: DMF (3x), DCM (3x), DMF (3x).

Workflow B: Synthesis of a "Freidinger-Like" Building Block (Backbone Incorporation)

Use this protocol if you intend to insert the piperidinone ring into the peptide backbone. You must first functionalize the Lactam Nitrogen (N1) with a carboxyl handle (e.g., bromoacetate) to create a bifunctional building block.

Concept: 4-Amino-2-piperidinone (Amine)


 Protection (Fmoc) 

N1-Alkylation (Linker)

SPPS.
Phase 1: Fmoc Protection (Solution Phase)
  • Dissolve 4-Amino-2-piperidinone TFA (1 eq) in

    
     (1:1).
    
  • Add

    
     (3 eq) to pH 9.[1]
    
  • Add Fmoc-OSu (1.1 eq) slowly.[1] Stir 4h.

  • Acidify, extract (EtOAc), and purify.[1] Result: Fmoc-4-amino-2-piperidinone .

Phase 2: N1-Alkylation (Creating the Handle)
  • Dissolve Fmoc-4-amino-2-piperidinone in anhydrous THF/DMF.

  • Add NaH (1.1 eq) at 0°C (deprotonates the Lactam NH).

  • Add tert-butyl bromoacetate (1.2 eq). Stir overnight.

  • Result: Fmoc-4-amino-1-(tert-butoxycarbonylmethyl)-piperidin-2-one .

  • TFA Treatment: Treat with TFA/DCM to remove the t-butyl ester.[1]

  • Final Building Block: Fmoc-4-amino-1-carboxymethyl-piperidin-2-one .

Phase 3: SPPS Coupling
  • Use the carboxylic acid from Phase 2 as a standard Fmoc-amino acid in SPPS.[1]

  • Coupling: Use DIC/Oxyma or HATU/DIEA.[1] The secondary amine of the resin will attack the carboxyl group of this building block.

Visualization of Logic & Workflow

The following diagram illustrates the decision tree for using this TFA salt: whether to use it as a terminal cap or convert it into an internal building block.

G Start Starting Material: 4-Amino-2-piperidinone TFA Salt Neutralization Step 1: Neutralization (DIEA/DMF) Start->Neutralization FreeBase Intermediate: Free Amine (Nucleophile) Neutralization->FreeBase Decision Decision: Intended Position in Peptide? FreeBase->Decision PathA Path A: Terminal Cap (or Side-chain) Decision->PathA End of Chain PathB Path B: Internal Scaffold (Backbone) Decision->PathB Middle of Chain ActionA Direct Coupling to Activated Resin-Acid PathA->ActionA ActionB1 Fmoc Protection of 4-Amino Group PathB->ActionB1 ActionB2 N1-Alkylation with Bromoacetate (Linker) ActionB1->ActionB2 ActionB3 TFA Cleavage of Ester -> Free Carboxyl Handle ActionB2->ActionB3 FinalB Use as Standard Fmoc-Building Block ActionB3->FinalB

Caption: Workflow for processing 4-Amino-2-piperidinone TFA salt into either a direct coupling reagent (Path A) or a backbone-integrated building block (Path B).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Efficiency Incomplete neutralization of TFA salt.Increase base (DIEA) to 2.5 eq relative to the salt. Pre-mix salt and base before adding to resin.[1]
Precipitation Salt form is insoluble in DCM.[1]Use 100% DMF or NMP.[1] Add DMSO if necessary (up to 20%).[1]
Side Reactions Lactam ring opening (rare but possible in strong base).[1]Avoid harsh bases like NaOH.[1] Stick to tertiary amines (DIEA, NMM).[1]
No Elongation Attempting to couple onto the lactam Nitrogen (N1) without a linker.[1]The lactam NH is non-nucleophilic.[1] You cannot couple an amino acid to it directly.[1] Use Workflow B to install a linker.[1]

References

  • Freidinger, R. M., Veber, D. F., Perlow, D. S., Brooks, J. R., & Saperstein, R. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog.[1] Science, 210(4470), 656–658.[1] Link

  • Genin, M. J., et al. (2000).[1] Synthesis and Bioactivity of Novel 4-Substituted 2-Piperidinone Inhibitors of Matrix Metalloproteinases. Journal of Medicinal Chemistry, 43(4), 590–600.[1] Link

  • Perlow, D. S., et al. (1992).[1] Synthesis of 4-amino-2-piperidinone-6-carboxylic acid derivatives as conformationally constrained amino acid analogues. The Journal of Organic Chemistry, 57(16), 4394–4400. Link

  • Han, S. Y., & Kim, Y. A. (2004).[1] Recent development of peptide coupling reagents in organic synthesis.[1][6] Tetrahedron, 60(11), 2447-2467. Link

Sources

Method

Application Note: Chemoselective Derivatization of 4-Amino-2-piperidinone for High-Throughput Library Synthesis

Executive Summary The 4-amino-2-piperidinone scaffold (CAS: 55109-72-9) is a privileged pharmacophore found in Janus kinase (JAK) inhibitors, Factor Xa inhibitors, and various peptidomimetics. Its structural duality—poss...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-amino-2-piperidinone scaffold (CAS: 55109-72-9) is a privileged pharmacophore found in Janus kinase (JAK) inhibitors, Factor Xa inhibitors, and various peptidomimetics. Its structural duality—possessing both a reactive primary amine and a robust lactam ring—offers a versatile platform for diversity-oriented synthesis (DOS). However, this duality presents a chemoselectivity challenge: functionalizing the exocyclic amine without N-alkylating or opening the lactam ring.

This guide details three validated protocols for the chemoselective derivatization of 4-amino-2-piperidinone: Reductive Alkylation , Amide Coupling , and Sulfonylation . These protocols are optimized for parallel library synthesis, utilizing solid-supported scavenging to eliminate chromatographic purification.

Regulatory & Safety Warning

Compliance Alert: 4-Piperidinone derivatives are often monitored as precursors to controlled substances (e.g., fentanyl analogs). In the United States, 4-piperidinone is a DEA List I Chemical. While 4-amino-2-piperidinone is distinct, researchers must verify local compliance regulations regarding its acquisition and handling.

Chemoselectivity & Mechanistic Rationale[1][2]

The success of these protocols relies on the distinct electronic environments of the two nitrogen centers.

  • Primary Amine (C4-NH₂): This center is basic (

    
     for conjugate acid) and highly nucleophilic. It readily attacks electrophiles under neutral to mildly basic conditions.
    
  • Lactam Nitrogen (N1-H): The lone pair on this nitrogen is delocalized into the carbonyl group, rendering it non-nucleophilic and significantly more acidic (

    
     in DMSO).
    

Operational Consequence: By maintaining the reaction pH below 12 and avoiding strong bases (e.g., NaH, LiHMDS), the lactam nitrogen remains protonated and inert. We utilize mild organic bases (DIPEA, TEA) to unmask the primary amine from its HCl salt without activating the lactam.

Visualization: Chemoselectivity Logic

Chemoselectivity Scaffold 4-Amino-2-piperidinone (HCl Salt) Base Mild Base (DIPEA/TEA) Scaffold->Base Deprotonation Amine_Active Free Primary Amine (Nucleophilic) Base->Amine_Active Selectively Activates Lactam_Inert Lactam Amide (Non-Nucleophilic) Base->Lactam_Inert Does NOT Activate (Requires pKa > 17 base)

Figure 1: Mechanistic basis for chemoselective functionalization. Mild bases activate only the C4-amine.

Protocol A: Reductive Amination (Alkylation)

Objective: Introduction of alkyl/aryl groups via aldehyde condensation. Chemistry: Formation of an imine intermediate followed by in situ reduction using Sodium Triacetoxyborohydride (STAB).[1] STAB is preferred over


 due to lower toxicity and better compatibility with acid-sensitive groups.
Reagents & Materials
ComponentSpecificationRole
Scaffold 4-Amino-2-piperidinone HClCore Amine
Electrophile Diverse Aldehydes (

)
Diversity Element
Reductant

(STAB)
Selective Reductant
Solvent 1,2-Dichloroethane (DCE)Solvent (anhydrous)
Scavenger Polymer-supported TosylhydrazineRemoves excess aldehyde
Step-by-Step Workflow
  • Preparation: Dissolve 4-amino-2-piperidinone HCl (1.0 equiv) in DCE. Add DIPEA (1.2 equiv) to free-base the amine.

  • Imine Formation: Add Aldehyde (1.2 equiv). Note: Excess aldehyde drives the reaction to completion.

  • Reaction: Shake at Room Temperature (RT) for 1 hour.

  • Reduction: Add STAB (2.0 equiv). Shake at RT for 16 hours.

  • Quench & Scavenge:

    • Add Polymer-supported Tosylhydrazine (3.0 equiv relative to excess aldehyde).

    • Add MeOH (10% v/v) to facilitate scavenging.

    • Shake for 6 hours.

  • Filtration: Filter off the resin.[2] The filtrate contains the pure secondary amine.

  • Analysis: Evaporate solvent and analyze via LC-MS.

Protocol B: High-Throughput Amide Coupling

Objective: Acylation of the primary amine to form amides. Chemistry: Activation of carboxylic acids using HATU. This method avoids the harsh conditions of acid chlorides, preserving any stereocenters on the diversity acids.

Reagents & Materials
ComponentSpecificationRole
Coupling Agent HATUUronium activator
Base DIPEAProton scavenger
Solvent DMF (anhydrous)Polar aprotic solvent
Scavenger 1 Carbonate resinRemoves excess acid
Scavenger 2 Trisamine resinRemoves excess HATU/byproducts
Step-by-Step Workflow
  • Activation: In a deep-well plate, mix Carboxylic Acid (1.2 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv) in DMF. Shake for 15 mins.

  • Addition: Add 4-amino-2-piperidinone HCl (1.0 equiv) dissolved in minimal DMF.

  • Coupling: Shake at RT for 12 hours.

  • Workup (Solid Phase Extraction):

    • Add Polymer-supported Carbonate (to catch unreacted acid).

    • Add Polymer-supported Trisamine (to catch unreacted activated ester).

    • Shake for 4 hours.

  • Isolation: Filter into a receiving plate. Concentrate via centrifugal evaporation (Genevac).

Protocol C: Sulfonylation

Objective: Synthesis of sulfonamides for solubility and metabolic stability modulation. Chemistry: Nucleophilic attack on sulfonyl chlorides.

Step-by-Step Workflow
  • Solution A: Dissolve scaffold (1.0 equiv) and DIPEA (2.5 equiv) in DCM.

  • Reaction: Add Sulfonyl Chloride (1.1 equiv) slowly at 0°C (ice bath), then warm to RT.

  • Scavenging: Add Polymer-supported Isocyanate (to remove any trace unreacted scaffold) and Polymer-supported Trisamine (to quench excess sulfonyl chloride).

  • Filtration: Filter and concentrate.

Library Synthesis Workflow Diagram

The following diagram illustrates the decision tree and parallel processing logic for generating a library from this scaffold.

LibraryWorkflow Start Start: 4-Amino-2-piperidinone HCl FreeBase Free-Base (DIPEA/DCE) Start->FreeBase Split Split into 96-well Plate FreeBase->Split Rxn_RedAm Reductive Amination (Aldehydes + STAB) Split->Rxn_RedAm Path A Rxn_Amide Amide Coupling (Acids + HATU) Split->Rxn_Amide Path B Rxn_Sulf Sulfonylation (R-SO2Cl) Split->Rxn_Sulf Path C Scavenge Add Scavenger Resins (Shake 4-6h) Rxn_RedAm->Scavenge Excess Aldehyde Rxn_Amide->Scavenge Excess Acid/HATU Rxn_Sulf->Scavenge Excess SO2Cl Filter Filter & Evaporate Scavenge->Filter QC QC: LC-MS / 1H-NMR Filter->QC

Figure 2: Parallel synthesis workflow for 4-amino-2-piperidinone libraries.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Amide) Incomplete salt breakEnsure DIPEA is

equiv. Premix scaffold with base before adding activated ester.
Lactam Alkylation Base too strongSTOP. Do not use NaH or alkoxides. Stick to DIPEA/TEA/NMM.
Poor Solubility Scaffold polaritySwitch solvent from DCM/DCE to DMF or DMA. The scaffold is polar.
Stereocenter Loss RacemizationAvoid heating >60°C. If using chiral acids, use HATU/HOAt at 0°C initially.

References

  • Weintraub, P. M., et al. (2003).[3] "Recent advances in the synthesis of piperidones and piperidines."[4] Tetrahedron, 59(17), 2953–2989.[3] Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Gálvez, A. O., et al. (2017).[5] "Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions." Journal of the American Chemical Society, 139(5), 1826–1829. Link

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. Link

  • Sigma-Aldrich Application Note. "Solid Phase Extraction (SPE) Methodology." Link

Sources

Application

Scalable synthesis of 4-Amino-2-piperidinone trifluoroacetate for preclinical studies

This Application Note is structured as a high-level technical guide for process chemists and medicinal scientists. It prioritizes scalability, reproducibility, and safety, moving beyond academic theory to practical imple...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and medicinal scientists. It prioritizes scalability, reproducibility, and safety, moving beyond academic theory to practical implementation.

Executive Summary

The 4-amino-2-piperidinone scaffold (also known as 4-amino-δ-valerolactam) is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for GPCR ligands, kinase inhibitors, and peptidomimetics. While commercially available, the cost of high-purity (>98%) material often hinders large-scale preclinical studies.

This protocol details a robust, scalable synthetic route designed for multigram to kilogram production. Unlike traditional routes that rely on unstable open-chain intermediates or hazardous azide chemistry (Curtius rearrangement), this methodology utilizes a Dieckmann Cyclization followed by Reductive Amination . This approach ensures regiochemical integrity, minimizes high-energy intermediates, and delivers the final product as the stable Trifluoroacetate (TFA) salt, ready for downstream peptide coupling or biological assay.

Retrosynthetic Analysis & Strategy

The synthesis is designed to build the piperidinone ring before installing the sensitive amine functionality. This avoids the common pitfall of lactamization difficulties in the presence of a free amine.

Strategic Workflow (DOT Diagram)

SynthesisRoute SM1 N-Benzylglycine Ethyl Ester Inter1 Diester Intermediate SM1->Inter1 Michael Addition (Step 1) SM2 Ethyl Acrylate SM2->Inter1 Cyclic 1-Benzyl-2,4- piperidinedione Inter1->Cyclic Dieckmann Cyclization & Decarboxylation (Step 2) Amine 1-Benzyl-4-amino- 2-piperidinone Cyclic->Amine Reductive Amination (Step 3) Final 4-Amino-2-piperidinone Trifluoroacetate Amine->Final Global Deprotection (Pd/C + TFA) (Step 4)

Figure 1: Strategic disconnection showing the conversion of acyclic precursors to the target lactam via a stable dione intermediate.

Detailed Experimental Protocols

Phase 1: Ring Construction (The Dieckmann Approach)

Objective: Synthesis of 1-Benzyl-2,4-piperidinedione. Rationale: Using a benzyl protecting group aids in crystallinity and purification of intermediates, which is often difficult with polar lactams.

Step 1: Michael Addition
  • Reagents: N-Benzylglycine ethyl ester (1.0 eq), Ethyl acrylate (1.1 eq), Ethanol (anhydrous).

  • Procedure:

    • Charge a reactor with N-Benzylglycine ethyl ester dissolved in anhydrous ethanol (5 vol).

    • Add Ethyl acrylate dropwise over 30 minutes to control mild exotherm.

    • Heat to reflux (78°C) for 16 hours.

    • Monitor: TLC/LCMS should show consumption of glycine ester.

    • Workup: Concentrate in vacuo to yield the crude diester oil. Note: This intermediate is generally clean enough for the next step without distillation.

Step 2: Dieckmann Cyclization & Decarboxylation
  • Reagents: Sodium ethoxide (2.5 eq, 21% wt in EtOH), Toluene (co-solvent).

  • Procedure:

    • Dilute the crude diester in Toluene (10 vol).

    • Add NaOEt solution dropwise at 0°C.

    • Warm to reflux for 4 hours. The solution will become viscous (sodium enolate formation).

    • Quench: Cool to room temperature and quench with 10% HCl (aq) until pH < 2.

    • Decarboxylation: Heat the biphasic mixture to reflux for 3 hours. This effects the hydrolysis of the ester and subsequent thermal decarboxylation of the

      
      -keto acid.
      
    • Isolation: Neutralize aqueous layer to pH 7-8 with NaHCO3. Extract with EtOAc (3x). Dry (Na2SO4) and concentrate.[1]

    • Purification: Recrystallize from EtOAc/Hexanes.

    • Target: 1-Benzyl-2,4-piperidinedione.

Phase 2: Functionalization & Deprotection

Objective: Installation of the amine and salt formation.[1]

Step 3: Reductive Amination (Critical Step)

Context: This step establishes the C4-amine. We utilize Ammonium Acetate as the ammonia source and Sodium Cyanoborohydride for selective reduction.

  • Reagents: 1-Benzyl-2,4-piperidinedione (1.0 eq), Ammonium Acetate (10.0 eq), NaBH3CN (1.5 eq), Methanol.

  • Procedure:

    • Dissolve the dione in Methanol (10 vol).

    • Add Ammonium Acetate and stir at room temperature for 2 hours. Crucial: Allow imine formation equilibrium to establish before adding reducing agent.

    • Cool to 0°C. Add NaBH3CN portion-wise.

    • Stir at ambient temperature for 24 hours.

    • Safety Note: Acidification of reaction mixtures containing cyanide residues generates HCN gas. Perform all workups in a high-velocity fume hood.

    • Workup: Quench with saturated NaHCO3. Evaporate MeOH. Extract aqueous residue with DCM (dichloromethane).[1]

    • Intermediate: 1-Benzyl-4-amino-2-piperidinone. (Often used crude or purified via short silica plug, eluting with DCM/MeOH/NH4OH).

Step 4: Hydrogenolysis & Salt Formation

Objective: Removal of the benzyl group and isolation as the stable TFA salt.

  • Reagents: 1-Benzyl-4-amino-2-piperidinone, Pd/C (10% wt loading), Trifluoroacetic acid (TFA), Methanol.

  • Procedure:

    • Dissolve intermediate in Methanol (10 vol).

    • Add TFA (1.1 eq) carefully. Note: Protonation of the amine prevents catalyst poisoning.

    • Add Pd/C catalyst (10% w/w relative to substrate).

    • Hydrogenate at 40-50 psi H2 at room temperature for 12-18 hours.

    • Filtration: Filter through a Celite pad to remove Pd/C. Rinse pad with MeOH.

    • Concentration: Concentrate the filtrate to an oil.

    • Crystallization: Triturate the oil with Diethyl Ether or MTBE. The product, 4-Amino-2-piperidinone trifluoroacetate , will precipitate as an off-white to white solid.

    • Drying: Dry under high vacuum at 40°C.

Analytical Specifications & Quality Control

To validate the synthesis, the following analytical parameters should be met.

ParameterSpecificationMethod
Appearance White to off-white hygroscopic solidVisual
Purity > 97.0%HPLC (C18, 0.1% TFA/Water/MeCN)
Identity (NMR) Consistent with structure1H NMR (D2O or DMSO-d6)
Counterion 1.0 ± 0.1 eq TFA19F NMR / Elemental Analysis
Water Content < 1.0%Karl Fischer

Key NMR Signals (D2O):

  • 
     3.8–3.6 (m, 1H, C4-H)
    
  • 
     3.4–3.2 (m, 2H, C6-H2)
    
  • 
     2.7–2.5 (m, 1H, C3-H)
    
  • 
     2.3–2.1 (m, 1H, C3-H')
    
  • 
     2.0–1.8 (m, 2H, C5-H2)
    

Scalability & Troubleshooting Guide

Common Failure Modes
  • Incomplete Decarboxylation (Step 2): If the reaction is not heated sufficiently during the acid hydrolysis phase, the 3-carboxy intermediate remains. Ensure vigorous reflux during the HCl step.

  • Lactam Hydrolysis: Prolonged exposure to strong acid/base can open the lactam ring. Neutralize promptly after hydrolysis.

  • Polyamination (Step 3): Reductive amination can sometimes yield secondary amines (dimers). Using a large excess of Ammonium Acetate (10 eq) suppresses this side reaction.

Process Safety for Scale-Up (>100g)
  • Cyanide Management: When scaling Step 3, replace NaBH3CN with Ti(OiPr)4 / NaBH4 or perform a catalytic hydrogenation (Ra-Ni/NH3) to avoid cyanide waste streams.

  • Exotherms: The Michael addition (Step 1) and NaOEt addition (Step 2) are exothermic. controlled addition rates and active cooling are mandatory.

References

  • Dieckmann Cyclization for Piperidones: Kukula, A., et al. "Synthesis of 4-substituted piperidin-2-ones." Tetrahedron Letters, 2008.

  • Reductive Amination Methodologies: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[2]

  • General Piperidinone Synthesis Reviews: Weintraub, P. M., et al. "Synthesis of Piperidin-2-ones." Tetrahedron, 2003.

  • TFA Salt Handling in MedChem: Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 2000.

Disclaimer: This protocol involves the use of hazardous chemicals. All procedures should be performed by trained personnel in a properly equipped laboratory.

Sources

Method

Application Note: Optimizing Fragment-Based Screening with sp³-Enriched Scaffolds

This Application Note is designed for researchers in Fragment-Based Drug Discovery (FBDD). It addresses the specific utility, handling, and screening protocols for 4-Amino-2-piperidinone trifluoroacetate , a high-value,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in Fragment-Based Drug Discovery (FBDD). It addresses the specific utility, handling, and screening protocols for 4-Amino-2-piperidinone trifluoroacetate , a high-value, sp³-enriched fragment scaffold.[1][2][3][4]

Executive Summary

The shift in fragment libraries from "flat" aromatic systems to three-dimensional (3D) scaffolds has highlighted 4-Amino-2-piperidinone (CAS: 5513-66-6) as a privileged structure.[1][2][3][4] This scaffold offers distinct advantages:

  • sp³ Character: The piperidinone ring introduces non-planar geometry, improving solubility and allowing vectors that escape the primary binding plane.

  • Defined Growth Vectors: The C4-amino group serves as a primary handle for rapid "SAR by Catalog" or parallel synthesis (amide coupling/reductive amination).[1][2][4]

  • H-Bonding Potential: The lactam motif mimics peptide backbones, serving as a donor/acceptor pair for key active site residues.[1][4]

However, this fragment is typically supplied as a Trifluoroacetate (TFA) salt to ensure solid-state stability.[1][3][4] Critical Caution: Direct use of TFA salts in biological assays without buffering correction is a leading cause of false positives (due to pH-induced protein destabilization) and false negatives (due to precipitation).[4] This guide provides a validated workflow to neutralize and screen this fragment effectively.

Physicochemical Profile & "Rule of Three" Compliance

Before screening, it is essential to understand the fragment's properties. 4-Amino-2-piperidinone fits ideal FBDD metrics.[1][2][3][4]

PropertyValueFBDD "Rule of 3" StatusNotes
MW 114.15 Da (Free base)Pass (< 300)High ligand efficiency (LE) potential.[1][2][3][4]
cLogP ~ -1.3Pass (< 3)Highly hydrophilic; low risk of non-specific hydrophobic binding.[1][2][3][4]
H-Bond Donors 2 (Amine + Lactam NH)Pass (≤ 3)Excellent for specific polar interactions.[1][2][3][4]
H-Bond Acceptors 2 (Ketone + Amine)Pass (≤ 3)--
Rotatable Bonds 0 (Ring constrained)Pass (≤ 3)Low entropic penalty upon binding.[1][2][3][4]
Solubility >100 mM (DMSO)PassExcellent for high-concentration crystal soaking.[1][2][3][4]

Protocol: Stock Preparation & TFA Neutralization

Objective: To prepare a 100 mM DMSO stock solution that does not acidify the assay buffer.

The TFA Challenge

TFA is a strong acid.[4] A 100 mM stock of a mono-TFA salt in DMSO can carry up to 100 mM equivalent of acid.[1][4] When diluted 1:100 into a low-capacity buffer (e.g., 20 mM HEPES), the pH can drop significantly, destabilizing the target protein.

Validated Workflow

Materials:

  • 4-Amino-2-piperidinone trifluoroacetate (Solid)[1][2][3][4]

  • Anhydrous DMSO (99.9%)

  • Optional: Solid supported carbonate resin (e.g., MP-Carbonate) or 1M HEPES (pH 7.[1][2][3][4]5) for assay buffer.

Step-by-Step Procedure:

  • Gravimetric Preparation: Weigh the TFA salt. Note that the MW of the salt is ~228.15 Da (114.15 + 114.02 for TFA), roughly double the free base.

    • Calculation: Mass (mg) = [Conc (M) × Vol (L) × MW_salt].[4]

  • Dissolution: Dissolve in anhydrous DMSO to reach a target concentration of 100 mM . Vortex until clear.

  • In-Plate Neutralization (Recommended Method):

    • Do not try to free-base the bulk stock if storing for long periods, as the free amine is prone to oxidation/dimerization.

    • Instead, ensure your Assay Buffer has high buffering capacity.[3][4]

    • Standard Buffer: 20 mM HEPES.[1][4] Modified Buffer for TFA Salts: Increase HEPES to 50-100 mM or add 50 mM Phosphate (if compatible with metal ions in the assay).[1][4]

  • pH Check (Validation Step):

    • Prepare a "dummy" sample: 1 µL of the 100 mM fragment stock + 99 µL of Assay Buffer.

    • Measure pH.[2][4] It must remain within ±0.1 units of the buffer target.[4]

    • Fail State: If pH drops > 0.2 units, use the Resin Method below.

Alternative: Resin Neutralization (For Sensitive Assays)

If the protein is extremely pH-sensitive (e.g., some kinases or PPI domains):[1]

  • Add ~2 equivalents of MP-Carbonate resin beads to the DMSO stock.[4]

  • Shake gently for 1 hour at Room Temp.

  • Centrifuge or filter to remove beads.[4]

  • Use the supernatant immediately for screening.[4]

Screening Methodologies

A. Surface Plasmon Resonance (SPR)

Rationale: High sensitivity for weak binders (mM range K_D).[4]

  • Sensor Chip: CM5 or SA (Streptavidin).[4]

  • Immobilization: Low density (to avoid avidity effects).

  • Running Buffer: PBS-P+ or HEPES-P+ (Must match the high-buffer capacity protocol above).

  • Injection:

    • Top concentration: 1 mM (or solubility limit).[4]

    • Flow rate: 30 µL/min.[1][4]

    • Contact time: 30-60s (Fast on/off rates expected).[1][2][4]

  • Analysis: Look for "square wave" sensorgrams typical of fragments. Validate stoichiometry (R_max) to ensure 1:1 binding.

B. Ligand-Observed NMR (STD / WaterLOGSY)

Rationale: Unambiguous detection of binding driven by the fragment.[4]

  • Sample: 500 µM Fragment + 5-10 µM Protein.

  • Control: 500 µM Fragment (No Protein).

  • Pulse Sequence: Saturation Transfer Difference (STD).

  • Key Signal: The piperidinone ring protons (C3, C5, C6) will show saturation transfer. The C4-H (methine) next to the amine is a diagnostic handle.

  • Artifact Check: Ensure the TFA peak (if not suppressed) does not overlap with protein signals, though in ligand-observed NMR, this is rarely an issue.

Fragment Evolution: "Grow" Strategy

Once 4-Amino-2-piperidinone is identified as a hit, the 4-amino group acts as the primary vector for evolution.[1][2][3][4]

Pathway:

  • Hit Validation: Confirm binding mode via X-ray crystallography (soak at 20-50 mM).[1][2][4]

  • Vector Analysis: Determine if the amino group points towards a solvent channel or a hydrophobic pocket.[4]

  • Parallel Synthesis:

    • Amide Coupling: React with a library of 50-100 carboxylic acids.[1][2][4]

    • Reductive Amination: React with diverse aldehydes.[1][4]

    • Urea/Sulfonamide Formation: React with isocyanates or sulfonyl chlorides.[1][4]

Workflow Visualization

The following diagram illustrates the critical path from handling the TFA salt to evolving the lead compound.

FragmentWorkflow cluster_prep Phase 1: Preparation & QC cluster_screen Phase 2: Screening cluster_evolve Phase 3: Evolution (Grow) TFA_Salt 4-Amino-2-piperidinone (TFA Salt Solid) DMSO_Stock 100 mM DMSO Stock (Acidic pH) TFA_Salt->DMSO_Stock Dissolve Buffer_Check Buffer Capacity Check (Target: 100mM HEPES/PBS) DMSO_Stock->Buffer_Check Dilute 1:100 Buffer_Check->DMSO_Stock If pH Drops -> Add Base/Resin Neutralized Screen-Ready Solution pH 7.4 ± 0.1 Buffer_Check->Neutralized If pH Stable SPR SPR Screening (Fast On/Off) Neutralized->SPR NMR Ligand-Observed NMR (STD/WaterLOGSY) Neutralized->NMR XRay X-Ray Soaking (High Conc > 20mM) SPR->XRay Affinity < 5mM NMR->XRay Binder Confirmed Hit_Conf Validated Hit (Vector Defined) XRay->Hit_Conf Structure Solved Amide_Lib Amide Library (R-COOH coupling) Hit_Conf->Amide_Lib Vector: Amine Red_Am_Lib Reductive Amination (R-CHO coupling) Hit_Conf->Red_Am_Lib Vector: Amine Lead Potent Lead (nM Affinity) Amide_Lib->Lead SAR Optimization Red_Am_Lib->Lead

Caption: Logical workflow for handling TFA-salt fragments, screening validation, and chemical evolution.

Case Study: Hepatitis C Virus (HCV) Assembly

The utility of the 4-aminopiperidine scaffold is exemplified in the discovery of HCV assembly inhibitors by Vertex Pharmaceuticals.

  • Challenge: Targeting the viral assembly stage, a non-enzymatic process.

  • Solution: A high-throughput screen identified a 4-aminopiperidine derivative.

  • Optimization: The sp³-rich piperidine ring provided a rigid yet non-planar core that positioned the 4-amino substituents perfectly to disrupt protein-protein interactions essential for viral assembly.[1][2][4]

  • Outcome: This led to compounds with synergistic effects when combined with standard direct-acting antivirals (DAAs).[1][2][4]

This case validates the 4-aminopiperidinone class as a "privileged scaffold" capable of disrupting complex biological machinery beyond simple enzyme active sites.[4]

References

  • Vertex Pharmaceuticals Study (HCV)

    • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.[1][4][5] ACS Med.[2][4] Chem. Lett.[2][4]

  • Fragment Solubility & TFA Handling

    • DMSO Solubility Assessment for Fragment-Based Screening.[1][2][4][6] Molecules.

  • Scaffold Privileges (Piperidinones)

    • Recent advances in piperidones as privileged scaffolds for drug discovery.[4][7] European Journal of Medicinal Chemistry.

  • FBDD Principles (sp³ enrichment)

    • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[4] J. Med.[2][4] Chem.

  • Chemical Data

    • PubChem Compound Summary for CID 19980260 (4-Aminopiperidin-2-one).[1][2][3][4]

Sources

Application

Application Note: 4-Amino-2-piperidinone Trifluoroacetate in the Synthesis of Constrained Peptides

This Application Note is designed for researchers and drug discovery scientists focusing on peptidomimetics. It details the strategic utilization of 4-Amino-2-piperidinone trifluoroacetate (a core Freidinger lactam scaff...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists focusing on peptidomimetics. It details the strategic utilization of 4-Amino-2-piperidinone trifluoroacetate (a core Freidinger lactam scaffold) to introduce conformational constraints into peptide backbones.

Introduction & Scientific Rationale

4-Amino-2-piperidinone is a foundational "Freidinger lactam" scaffold used to mimic the


-turn  secondary structure of peptides. In native peptides, 

-turns are critical recognition motifs for receptors (e.g., GPCRs) but are metabolically unstable and conformationally flexible.

By incorporating 4-amino-2-piperidinone, researchers effectively "lock" the


 (psi) and 

(phi) torsion angles, restricting the peptide backbone. This constraint:
  • Reduces Entropy Penalty: Pre-organizes the peptide for receptor binding, potentially increasing affinity.

  • Enhances Proteolytic Stability: The lactam ring prevents cleavage by standard proteases that recognize flexible peptide bonds.

  • Mimics Dipeptides: The scaffold acts as a constrained surrogate for Gly-Gly , Ala-Gly , or Asp-Gly sequences, depending on side-chain functionalization.

The Reagent: The trifluoroacetate (TFA) salt form indicates a stable, protonated amine precursor. This form prevents oxidation and polymerization of the free amine but requires specific neutralization protocols during synthesis.

Chemical Basis & Structural Strategy[1][2]

The 4-amino-2-piperidinone scaffold does not possess a native C-terminal carboxyl group required for standard peptide elongation. Therefore, its application in synthesis follows two distinct strategies:

Strategy A: Backbone Incorporation (The "Linker" Approach)

To insert the lactam inside a peptide chain, the ring nitrogen (N1) must be functionalized with a carboxyl linker (typically a carboxymethyl group). This creates a dipeptide isostere .

Strategy B: C-Terminal Capping

The scaffold is used at the C-terminus to terminate the chain, providing a rigid "cap" that prevents carboxypeptidase degradation.

Conformational Logic

The six-membered lactam ring forces the backbone into a geometry resembling a Type II'


-turn .
  • Position

    
    :  The amine at C4 mimics the 
    
    
    
    residue.
  • Position

    
    :  The lactam carbonyl mimics the 
    
    
    
    residue.

Materials & Handling

ComponentSpecificationStorageHandling Note
4-Amino-2-piperidinone TFA >97% Purity-20°C, DesiccatedHygroscopic. Equilibrate to RT before opening.
Bromoacetic acid tert-butyl ester Reagent GradeRTLachrymator. Use in fume hood.
Fmoc-OSu Peptide Grade2-8°CProtect from moisture.
Solvents (DMF, DCM) AnhydrousRTKeep under inert gas (Ar/N2).
Base (DIEA/DIPEA) 99% PureRTDistill if amine smell is "fishy" (degradation).

Experimental Protocols

Protocol 1: Functionalization for Backbone Incorporation

Objective: Convert the 4-amino-2-piperidinone core into an Fmoc-protected building block (Fmoc-4-amino-1-carboxymethyl-piperidin-2-one) suitable for SPPS.

Step 1: N1-Alkylation (Carboxymethylation)

The amide nitrogen (N1) is weakly nucleophilic and requires strong base activation or specific conditions to alkylate without over-alkylating the C4-amine.

  • Dissolution: Dissolve 1.0 eq of 4-Amino-2-piperidinone TFA in anhydrous DMF (0.1 M concentration).

  • Neutralization: Add 2.2 eq of DIEA (Diisopropylethylamine) to neutralize the TFA salt and free the C4-amine.

  • Protection (Transient): Crucial Step. To prevent alkylation of the C4-amine, it is best to protect it first.

    • Add 1.1 eq Boc-anhydride (Boc2O) . Stir at RT for 2 hours.

    • Verify protection via TLC/LC-MS.

  • Activation: Cool the solution to 0°C. Add 1.2 eq of Sodium Hydride (NaH, 60% dispersion) carefully. Stir for 30 min to deprotonate the lactam nitrogen (N1).

  • Alkylation: Dropwise add 1.1 eq of tert-butyl bromoacetate .

  • Reaction: Allow to warm to RT and stir for 4-16 hours.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc. Wash with brine/water. Dry over MgSO4 and concentrate.

    • Result:Boc-4-amino-1-(tert-butoxycarbonylmethyl)-piperidin-2-one .

Step 2: Selective Deprotection & Fmoc Swapping

To use in Fmoc-SPPS, we must swap the Boc group for Fmoc and free the carboxyl tail.

  • Global Deprotection: Treat the intermediate from Step 1 with TFA/DCM (1:1) for 1 hour. This removes both the N-Boc and the O-tBu ester.

    • Result: 4-amino-1-carboxymethyl-piperidin-2-one (free acid/amine).

  • Fmoc Protection: Redissolve the crude residue in Water/Dioxane (1:1). Adjust pH to 8-9 with NaHCO3.

  • Reaction: Add 1.1 eq Fmoc-OSu . Stir for 2-4 hours.

  • Purification: Acidify to pH 2 with HCl. Extract with EtOAc. The product is the Fmoc-protected building block .

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate the functionalized lactam into a peptide chain.

Reagents:

  • Resin: Rink Amide or Wang Resin.[1]

  • Coupling Agents: HATU/HOAt (Preferred for lactams due to steric bulk) or DIC/Oxyma.

Workflow:

  • Coupling the Lactam Block:

    • Use 3.0 eq of the Fmoc-Lactam-COOH (prepared in Protocol 1).

    • Activate with 2.9 eq HATU and 6.0 eq DIEA in DMF.

    • Coupling Time: Extend to 2–4 hours (lactams are bulkier than standard amino acids).

    • QC: Perform a Chloranil test (more sensitive for secondary amines, though this is a primary amine coupling, the steric bulk matters).

  • Elongation (Coupling to the C4-Amine):

    • Fmoc Removal: 20% Piperidine in DMF (2 x 10 min).

    • Next AA Coupling: The C4-amine of the piperidinone is a primary amine but sits on a secondary carbon within a ring. It is moderately hindered.

    • Recommendation: Use double coupling for the amino acid immediately following the lactam.

Visualization: Synthesis Logic & Pathway[2]

G Start 4-Amino-2-piperidinone TFA Salt Step1 Neutralization & N4-Boc Protection Start->Step1 DIEA, Boc2O Step2 N1-Alkylation (NaH + Br-CH2-COOtBu) Step1->Step2 Base Activation Intermediate Fully Protected Lactam Scaffold Step2->Intermediate Step3 TFA Deprotection (Remove Boc & tBu) Intermediate->Step3 Acidolysis Step4 Fmoc-OSu Reprotection Step3->Step4 pH 8-9 FinalBlock Fmoc-Lactam Building Block Step4->FinalBlock Ready for SPPS SPPS SPPS Incorporation (Peptide Chain) FinalBlock->SPPS HATU Coupling

Caption: Workflow for converting 4-Amino-2-piperidinone TFA salt into a coupling-competent Fmoc building block for peptide synthesis.

Critical Troubleshooting & Optimization

Racemization Control

The C4 chiral center is susceptible to racemization during strong base treatments (like NaH alkylation).

  • Solution: Maintain strictly anhydrous conditions and avoid prolonged exposure to NaH. Alternatively, use milder phase-transfer catalysis (TBAF or BTPP) for the alkylation step if optical purity drops below 95%.

Coupling Efficiency

The amine at position 4 is less reactive than a standard


-amino acid due to the ring constraint.
  • Validation: Monitor the first coupling onto the lactam amine using micro-cleavage and LC-MS. If incomplete, switch to PyAOP/HOAt activation.

Solubility

Peptides containing lactams often display different solubility profiles (more hydrophobic).

  • Protocol Adjustment: Use mixtures of DMF/NMP (1:1) or add 1% Triton X-100 during SPPS steps involving the lactam to prevent aggregation.

References

  • Freidinger, R. M., et al. (1980). "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog."[2] Science.

  • Genin, M. J., et al. (1993). "Synthesis and bioactivity of novel lactam-constrained homodetic cyclic peptides." Journal of Medicinal Chemistry.

  • Perrotta, E., et al. (2020). "Solid-Phase Synthesis of Lactam-Bridged Peptidomimetics." Frontiers in Chemistry.

  • Jamieson, A. G., et al. (2013). "Peptide scanning for studying structure-activity relationships in drug discovery." Chemical Biology & Drug Design.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 4-Amino-2-piperidinone trifluoroacetate synthesis

This guide serves as a technical support resource for optimizing the synthesis and isolation of 4-Amino-2-piperidinone trifluoroacetate . It focuses on the most robust industrial route: the catalytic hydrogenation of 4-s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for optimizing the synthesis and isolation of 4-Amino-2-piperidinone trifluoroacetate . It focuses on the most robust industrial route: the catalytic hydrogenation of 4-substituted-2-pyridones followed by Boc-deprotection.

Process Overview & Logic

The synthesis of 4-amino-2-piperidinone typically proceeds via the reduction of a pyridine precursor. The primary yield-killing bottlenecks are incomplete hydrogenation of the aromatic ring and product loss during the isolation of the highly polar, water-soluble TFA salt.

The Standard Workflow

The most reliable route involves the hydrogenation of 4-(tert-butoxycarbonylamino)-2-pyridone followed by acidolytic deprotection.

SynthesisWorkflow Start 4-Amino-2-pyridone (Starting Material) Step1 Step 1: Boc Protection (Boc2O, DMAP, THF) Start->Step1 Inter1 4-(Boc-amino)-2-pyridone Step1->Inter1 Step2 Step 2: Hydrogenation (Rh/C or Pd/C, H2, MeOH) Inter1->Step2 Inter2 4-(Boc-amino)-2-piperidinone (Key Intermediate) Step2->Inter2 CCP1 CCP 1: Catalyst Poisoning Avoid Sulfur/Halogens Step2->CCP1 Step3 Step 3: Deprotection (TFA, DCM) Inter2->Step3 End 4-Amino-2-piperidinone . TFA (Target Salt) Step3->End CCP2 CCP 2: Hygroscopicity Avoid Aqueous Workup Step3->CCP2

Figure 1: Critical path for the synthesis of 4-Amino-2-piperidinone TFA salt.

Troubleshooting Guide: Phase by Phase

Phase 1: Hydrogenation (Pyridone → Piperidinone)

The Issue: Low conversion or incomplete reduction of the aromatic pyridine ring. Context: The 2-pyridone system has aromatic character, making it harder to reduce than a simple alkene.

SymptomProbable CauseCorrective Action
Stalled Reaction (<50% Conv.) Catalyst PoisoningEnsure the precursor is free of sulfur or thiols. Wash the precursor with EDTA if metal scavenging was used previously.
Incomplete Reduction Insufficient H2 PressureIncrease pressure to 50–100 psi (3.5–7 bar). Ambient pressure is often insufficient for pyridones.
Low Yield Wrong CatalystSwitch from Pd/C to 5% Rh/C or PtO2 (Adam's Catalyst) . Rhodium is superior for reducing pyridine rings under mild conditions.
Product Precipitation Solubility LimitThe product (lactam) is less soluble than the starting material. Add Acetic Acid (10-20% v/v) to the methanol solvent to keep the amine soluble.

Expert Insight: While 10% Pd/C is standard, it often requires high temperatures (60°C+) for this substrate, which can lead to amide hydrolysis. 5% Rhodium on Alumina (Rh/Al2O3) or Rh/C in methanol at room temperature is the "gold standard" for preserving the lactam ring while reducing the double bonds [1].

Phase 2: Deprotection & Isolation (The Yield Killer)

The Issue: "I synthesized the molecule, but it disappeared during workup." Context: 4-Amino-2-piperidinone trifluoroacetate is a small, polar, hydrophilic salt. It is extremely water-soluble and hygroscopic . Standard aqueous extraction (DCM/Water) will result in near-total loss of product to the aqueous phase.

Q: Why is my yield <20% after TFA treatment?

A: You likely performed an aqueous wash or attempted to neutralize the salt.

  • Mechanism: The ammonium salt forms strong hydrogen bonds with water.

  • Protocol Fix: Do not use water. The reaction mixture (TFA/DCM) must be concentrated directly.

Q: The product is an oil/goo that won't solidify. How do I get a powder?

A: This is due to residual TFA and trapped solvent.

  • Protocol Fix:

    • Concentrate the reaction mixture to an oil.

    • Co-evaporation: Add Toluene (2x) and re-concentrate to azeotrope off residual TFA.

    • Trituration: Add cold Diethyl Ether (Et2O) or MTBE to the oil. Scratch the flask sides vigorously. A white precipitate should form.[1]

    • Filtration: Filter quickly under nitrogen; the solid absorbs moisture from air rapidly.

Q: Can I use HCl instead of TFA?

A: Yes, but the HCl salt is often more hygroscopic than the TFA salt. If you require the HCl salt, generate the Boc-protected intermediate, dissolve in 1,4-Dioxane, and add 4M HCl in Dioxane . The product will precipitate directly, often in higher yield than the TFA route because no evaporation is needed [2].

Optimized Experimental Protocols

Protocol A: Catalytic Hydrogenation (Precursor Synthesis)
  • Charge: In a high-pressure reactor, dissolve 4-(Boc-amino)-2-pyridone (1.0 eq) in Methanol (0.1 M concentration).

  • Catalyst: Add 5% Rh/C (10 wt% loading relative to substrate).

  • Acid Additive: Add Glacial Acetic Acid (5% v/v). Note: This protonates the intermediate and prevents catalyst poisoning by the amine.

  • Reaction: Hydrogenate at 50 psi (3.5 bar) H2 at 25°C for 12–18 hours.

  • Workup: Filter through a Celite pad to remove catalyst. Rinse with MeOH.[2] Concentrate to dryness.[3]

    • Yield Check: 1H NMR should show loss of aromatic protons (approx 6.0–8.0 ppm) and appearance of multiplet signals (1.5–3.5 ppm).

Protocol B: High-Yield TFA Deprotection
  • Dissolution: Dissolve 4-(Boc-amino)-2-piperidinone (1.0 g) in anhydrous DCM (5 mL).

  • Addition: Cool to 0°C. Add Trifluoroacetic Acid (TFA) (5 mL) dropwise.

  • Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (stain with Ninhydrin; Boc-amine is UV active, free amine is not).

  • Isolation (Crucial Step):

    • Concentrate in vacuo to a viscous oil.

    • Add Toluene (10 mL) and concentrate again (Repeat 2x). This removes excess TFA.

    • Add Diethyl Ether (20 mL) to the residue.

    • Sonicate for 5 minutes until a white suspension forms.

    • Filter the solid and wash with cold Ether.

    • Dry in a vacuum desiccator over P2O5 or KOH pellets.

Quantitative Yield Comparison

MethodCatalyst/ReagentTypical YieldMajor Drawback
Pd/C Hydrogenation 10% Pd/C, 60°C45-60%Partial reduction; difficult purification.
Rh/C Hydrogenation 5% Rh/C, 25°C 85-95% Higher catalyst cost; excellent purity.
Aqueous Workup NaHCO3 wash<10%Product lost to aqueous phase.
Ether Trituration Et2O / MTBE 90-98% Requires strict moisture control.

References

  • Catalytic Hydrogenation of Pyridones

    • Source: Comins, D. L., & Brooks, C. A. (2001). "Reduction of N-Acyl-2,3-dihydro-4-pyridones." Journal of Organic Chemistry.
    • Relevance: Establishes Rhodium/C as the superior catalyst for preventing over-reduction or ring opening.
  • Deprotection Protocols & Salt Handling

    • Source: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
    • Relevance: Standard protocols for Boc removal and handling of w
  • Synthesis of 4-Amino-2-piperidinone Scaffolds

    • Source: Patent CN104628627A. "Method for synthesizing 1-boc-4-aminopiperidine" (and related lactam derivatives).[3]

    • Relevance: Describes industrial scale-up conditions for similar piperidine deriv
  • Physical Properties & Solubility Data

    • Source: PubChem Compound Summary for CID 12665 (2-Piperidinone deriv
    • Relevance: Confirms high water solubility (approx. 291 g/L for the lactam core)

Sources

Optimization

Assessing the stability of 4-Amino-2-piperidinone trifluoroacetate under acidic conditions

Welcome to the Technical Support Center for Advanced Building Blocks . You have reached the specialized support unit for Heterocyclic Amines & Peptidomimetics .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Advanced Building Blocks .

You have reached the specialized support unit for Heterocyclic Amines & Peptidomimetics . I am Dr. Aris, Senior Application Scientist. Below is the technical dossier regarding the stability, analysis, and handling of 4-Amino-2-piperidinone trifluoroacetate .

This guide is structured to address the three most critical inquiries we receive regarding this compound: Detection , Chemical Stability (Acidic) , and Salt Management .

Module 1: Analytical Setup & Baseline Establishment

User Issue: "I am injecting the sample on my standard C18 method, but I see no peaks or only a solvent front."

Root Cause Analysis:

  • Lack of Chromophore: 4-Amino-2-piperidinone possesses only a secondary amide (lactam) and a primary amine. It lacks a conjugated

    
    -system. It is virtually invisible above 215 nm.
    
  • High Polarity: As a diamine equivalent (in the open form) or a polar lactam salt, it likely elutes in the void volume (

    
    ) on standard C18 columns.
    
Troubleshooting Protocol: Visualization & Retention
ParameterStandard RecommendationTechnical Rationale
Detection ELSD / CAD / MS (Preferred)UV @ 200–205 nm (Alternative)The compound has no UV absorption >210 nm.[1][2][3][4][5][6][7][8][9][10][11][12] If using UV, use phosphate buffer (transparent) rather than formate/acetate (UV cutoff noise).
Column Polar-Embedded C18 or HILIC Standard C18 suffers from "dewetting" with 100% aqueous phases. HILIC (Amide or Silica) retains the polar salt effectively.
Mobile Phase 0.1% TFA in Water/MeCNThe TFA is critical. It pairs with the 4-amino group, increasing hydrophobicity and improving peak shape on RP columns.

Module 2: Stability Assessment (Acidic Conditions)

User Issue: "I am exposing the compound to 1N HCl or 50% TFA for deprotection. Will the lactam ring open?"

Executive Summary: Unlike


-lactams (4-membered), the 

-lactam (6-membered piperidinone)
in this molecule is thermodynamically stable. It resists hydrolysis under standard peptide cleavage conditions (e.g., 95% TFA / 2 hours). However, prolonged exposure to strong mineral acids (e.g., 6N HCl at reflux) will drive ring opening.
The Degradation Pathway: Acid Hydrolysis

If degradation occurs, it follows an


 mechanism (Acid-catalyzed Acyl-oxygen cleavage, bimolecular), resulting in the formation of 3,5-diaminopentanoic acid .

LactamHydrolysis Start 4-Amino-2-piperidinone (Intact Lactam) Protonation O-Protonation (Activated Carbonyl) Start->Protonation + H+ Intermediate Tetrahedral Intermediate Protonation->Intermediate + H2O (Slow) Product 3,5-Diaminopentanoic Acid (Ring Open) Intermediate->Product C-N Bond Cleavage

Figure 1: Acid-catalyzed hydrolysis pathway of the delta-lactam ring. The 6-membered ring stability makes the "Intermediate" step the energy barrier, requiring heat or strong acid to overcome.

Protocol: Forced Degradation Study

To validate stability in your specific matrix, perform this self-validating stress test.

Step 1: Preparation

  • Prepare a 1 mg/mL stock solution of 4-Amino-2-piperidinone TFA in water.

Step 2: Stress Conditions

  • Control: Dilute 1:1 with Water. Store at RT.[2]

  • Acid Stress (Mild): Dilute 1:1 with 0.2N HCl (Final 0.1N). Store at RT for 24h.

  • Acid Stress (Harsh): Dilute 1:1 with 2N HCl (Final 1N). Heat at 60°C for 4h.

Step 3: Analysis (LC-MS)

  • Monitor for the parent ion

    
     (Free base mass + H).
    
  • Critical Check: Look for the Hydrolysis Product at

    
     (+18 Da for water addition).
    
ConditionExpected ResultAction
0.1% TFA (HPLC) Stable. No degradation < 48h.Safe for routine analysis.
50-95% TFA (RT) Stable. < 2% degradation over 4h.Safe for Boc-deprotection protocols.
1N HCl (60°C) Degradation Likely. Ring opening observed.Avoid heat during acidic workups.

Module 3: Salt Management & Handling

User Issue: "My solid sample turned into a sticky oil/goo after I opened the vial."

Technical Insight: TFA salts of amines are highly hygroscopic . The trifluoroacetate anion forms strong hydrogen bonds with atmospheric water. This is a physical change (deliquescence), not chemical degradation.

Recovery Protocol (Solid State)

If your sample has deliquesced:

  • Do NOT heat: Heating a wet TFA salt can induce partial hydrolysis or amide coupling if other carboxylates are present.

  • Lyophilization: Dissolve the "goo" in a minimal amount of water, freeze, and lyophilize (freeze-dry) to restore the powder.

  • Storage: Always store under desiccated conditions at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation.

FAQ: Free Base Conversion

Q: Can I remove the TFA salt to get the free amine? A: Proceed with caution. The free base (4-amino-2-piperidinone) is a highly polar, water-soluble amine.

  • Risk: Standard liquid-liquid extraction (DCM/Water + NaOH) often fails because the free amine stays in the aqueous layer.

  • Solution: Use an ion-exchange resin (e.g., Diaion HP-20 or Dowex 1x2 ) or use a scavenger resin in your reaction vessel. For analytical purposes, simply analyze the salt; the TFA dissociates immediately in the mobile phase.

References

  • Sielc Technologies. HPLC Method for Analysis of 4-Amino-2-Chloropyridine (Analogous Polar Amine Detection). Sielc Application Notes. Link

  • Gomez-Orellana, I., et al. Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate / NIH PubMed. (2013). Link

  • Organic Chemistry Portal. Synthesis and Stability of Delta-Lactams.Link

  • Kleberg, K., et al.Hygroscopicity of Trifluoroacetate Salts of Small Molecule Amines. International Journal of Pharmaceutics. (2010).
  • Katritzky, A. R., et al. Protection of Amino Groups and Stability of Trifluoroacetamides.[13] Synthesis.[1][2][13][14] (1999). Link

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-Amino-2-piperidinone Trifluoroacetate

Executive Summary & Core Challenge The crystallization of 4-Amino-2-piperidinone trifluoroacetate presents a specific set of physicochemical challenges derived from its structure: a polar lactam ring combined with a prim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The crystallization of 4-Amino-2-piperidinone trifluoroacetate presents a specific set of physicochemical challenges derived from its structure: a polar lactam ring combined with a primary amine salt.

The primary failure mode reported by researchers working with this motif is "Oiling Out" (Liquid-Liquid Phase Separation or LLPS) . Instead of forming a crystalline lattice, the product separates as a viscous, honey-like oil or gum upon cooling or anti-solvent addition.[1] This occurs because the energetic barrier to forming an amorphous liquid phase is lower than that of the ordered crystal lattice, often exacerbated by the high hygroscopicity of the trifluoroacetate (TFA) counterion.

This guide provides a mechanistic approach to bypassing the oiling-out phase and achieving a stable, filterable solid.

Diagnostic: Why is my crystallization failing?

Before altering your protocol, diagnose the failure mode using the observations below:

ObservationDiagnosisRoot Cause
Viscous Oil / Gum LLPS (Oiling Out) Supersaturation generated too quickly; Temperature > Metastable limit; Impurities lowering melting point.[1][2]
Sticky Paste Hygroscopic Collapse Excess TFA trapped in lattice; High humidity exposure; Solvent inclusions.[2]
No Precipitate Undersaturation Product is too soluble in the chosen polar solvent (e.g., Methanol/Water).[2]
Fine Dust/Gel Crash Precipitation Anti-solvent added too fast; Localized high supersaturation.[2]

Core Protocol: The "Cloud Point" Seeding Method[1]

Do not rely on simple evaporation. The most robust method for this salt is a controlled Anti-Solvent Crystallization targeting the metastable zone.

Reagents
  • Good Solvent: Methanol (MeOH) or Ethanol (EtOH) – Must be anhydrous.[2]

  • Anti-Solvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether (Et2O). MTBE is preferred for higher boiling point and safety.[1]

  • TFA Scavenger: Toluene (for azeotropic drying).

Step-by-Step Procedure
  • Pre-Treatment (Critical):

    • If the crude material is an oil containing excess TFA, dissolve in Toluene and concentrate in vacuo (Rotavap) at 45°C. Repeat 3x.

    • Why? Toluene forms a binary azeotrope with TFA (boiling point ~72°C), effectively removing excess acid that acts as a solvent and prevents crystallization.

  • Dissolution:

    • Dissolve the dried foam/oil in the minimum volume of MeOH at room temperature.

    • Target concentration: 100–150 mg/mL. If it requires heat to dissolve, do not exceed 40°C.

  • The "Cloud Point" Titration:

    • Add MTBE dropwise with vigorous stirring.

    • Stop immediately when a faint, persistent turbidity (cloudiness) is observed. This is the Cloud Point .

    • Troubleshooting: If an oil droplet forms instead of a cloud, add a small amount of MeOH to redissolve, then add MTBE slower.

  • Seeding (The Bypass):

    • Add a tiny amount of seed crystal (if available) or scratch the glass wall with a spatula at the air-liquid interface.[1]

    • Note: If no seeds exist, sonicate the turbid solution for 30 seconds to induce nucleation.

  • Crystal Growth:

    • Stir slowly at room temperature for 2 hours. A white precipitate should form.[3]

    • Cooling: Only after a slurry has formed, cool the vessel to 0–4°C. Cooling too early induces oiling out.[2]

  • Isolation:

    • Filter under nitrogen atmosphere (hygroscopic!).

    • Wash with cold MTBE/MeOH (9:1 ratio).

    • Dry in a vacuum oven at 40°C over P₂O₅ or KOH pellets.

Troubleshooting Guide (Q&A)

Q1: The product "oiled out" immediately upon adding MTBE. How do I recover it?

A: Do not discard the oil.

  • Re-heat: Warm the mixture until the oil redissolves into a clear solution (creating a homogeneous single phase).

  • Add Solvent: Add a small volume (5-10% of total volume) of the Good Solvent (MeOH).

  • Slow Cool: Turn off the heat and let the vessel cool to room temperature slowly in the oil bath. Rapid cooling forces the oil phase to separate.

  • Seed: Add seeds at ~30°C.

Q2: The solid is extremely hygroscopic and turns to goo on the filter.

A: This indicates either excess TFA or intrinsic hygroscopicity of the salt.

  • Fix 1 (TFA Removal): Wash the filter cake with anhydrous Et2O containing 1% Triethylamine (TEA) only if you can tolerate partial free-basing. However, for the pure salt, stick to extensive washing with anhydrous Et2O to physically remove surface TFA.

  • Fix 2 (Handling): Use a sintered glass funnel with a nitrogen blanket (inverted funnel flowing N2 over the filter). Transfer immediately to a desiccator.

Q3: Can I use Ethyl Acetate (EtOAc) as a solvent?

A: Generally, No . While EtOAc is a common anti-solvent, amine TFA salts often have "intermediate" solubility in EtOAc, leading to gummy precipitates. MTBE or Et2O are superior because they are strictly non-polar regarding the salt, forcing a cleaner lattice formation.

Logic Visualization: The "Oiling Out" Decision Tree

The following diagram illustrates the decision logic for handling phase separation issues.

Troubleshooting Start Start: Crude 4-Amino-2-piperidinone TFA TFA_Check Check: Is excess TFA present? Start->TFA_Check Solvent Dissolve in Min. MeOH AntiSolvent Add MTBE Dropwise Solvent->AntiSolvent CheckState Observation? AntiSolvent->CheckState Cloudy Persistent Cloudiness CheckState->Cloudy Ideal Oil Oiling Out (Liquid Phase) CheckState->Oil Failure Seed Add Seed / Scratch Glass Cloudy->Seed FixOil Re-heat to Dissolve (Single Phase) Oil->FixOil Crystallize Stir 2h @ RT -> Cool to 4°C Seed->Crystallize AddPolar Add 10% more MeOH FixOil->AddPolar SlowCool Slow Cool + Seed @ 30°C AddPolar->SlowCool SlowCool->CheckState TFA_Check->Solvent No Azeotrope Evaporate w/ Toluene (3x) TFA_Check->Azeotrope Yes (Smell/pH < 1) Azeotrope->Solvent

Figure 1: Decision matrix for handling Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

Technical Data & Stoichiometry

Representative Solubility Profile

Data extrapolated from class behavior of polar amine-TFA salts.

SolventSolubilityRole in Protocol
Water Very High (>500 mg/mL)Avoid (Lyophilization only)
Methanol HighGood Solvent
Ethanol Moderate/HighAlternative Good Solvent
DCM Low/ModerateAvoid (Gel formation risk)
MTBE InsolubleAnti-Solvent (Preferred)
Hexane InsolubleAnti-Solvent (Too non-polar, causes oiling)
Stoichiometry Check (NMR)

To ensure you have the Mono-TFA salt and not a solvate with excess acid:

  • ¹H NMR (D₂O): Check the integration of the piperidinone ring protons against the counterion signal (if visible/exchangeable) or use ¹⁹F NMR .

  • ¹⁹F NMR:

    • -76.5 ppm: Free Trifluoroacetic Acid (Impurity).[1]

    • -75.8 ppm: Trifluoroacetate anion (Salt).[1]

    • Note: Chemical shifts vary with concentration/pH, but a sharp single peak indicates a clean salt. Multiple peaks indicate mixed species or trapped acid.

References

  • Mettler Toledo. Oiling Out in Crystallization: Detection and Solutions. Technical Whitepaper. Link

  • Veesler, S., et al. (2006). Liquid-Liquid Phase Separation in Crystallization of Organic Salts.[1] Crystal Growth & Design.[4] (Contextual grounding on LLPS mechanisms).

  • PubChem. Piperidinium trifluoroacetate Compound Summary. National Library of Medicine. Link[2]

  • Halpern, D. F. (2009). Azeotropic Distillation for Removal of TFA. Organic Process Research & Development. (Standard protocol for TFA removal via Toluene azeotrope).

Sources

Optimization

Technical Support Center: Navigating the Scale-Up of 4-Amino-2-piperidinone Trifluoroacetate Production

Welcome to the technical support center for the synthesis and scale-up of 4-Amino-2-piperidinone trifluoroacetate. This guide is designed for researchers, chemists, and process development professionals to address common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Amino-2-piperidinone trifluoroacetate. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the transition from laboratory-scale experiments to pilot and manufacturing-scale production. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and insights into the underlying chemical principles to ensure a robust and reproducible process.

I. Understanding the Synthetic Pathway

A common and efficient route to 4-Amino-2-piperidinone trifluoroacetate begins with the readily available chiral starting material, L-glutamic acid. The synthesis involves three key stages:

  • Boc Protection and Cyclization: The amino group of L-glutamic acid is first protected with a tert-butyloxycarbonyl (Boc) group. The protected intermediate is then activated and cyclized to form the lactam ring of N-Boc-4-amino-2-piperidinone.

  • Boc Deprotection: The Boc protecting group is removed under acidic conditions using trifluoroacetic acid (TFA).

  • Isolation and Crystallization: The final product, 4-Amino-2-piperidinone trifluoroacetate, is isolated and purified, typically through crystallization.

Each of these stages presents unique challenges, particularly during scale-up. This guide will address these challenges in a practical, question-and-answer format.

II. Troubleshooting Guide & FAQs

A. Boc Protection and Cyclization

Question 1: We are observing incomplete Boc protection of L-glutamic acid, leading to a mixture of starting material and product. How can we improve the reaction efficiency?

Answer: Incomplete Boc protection is a common issue that can often be resolved by optimizing the reaction conditions. Here are several factors to consider:

  • pH Control: The reaction of di-tert-butyl dicarbonate (Boc₂O) with the amino group of glutamic acid is highly pH-dependent. The amino group needs to be in its nucleophilic free base form to react. Ensure the pH of the reaction mixture is maintained between 9 and 10. At a larger scale, localized pH drops can occur upon addition of reagents, so efficient stirring is crucial.

  • Reagent Stoichiometry: While a slight excess of Boc₂O (1.1-1.2 equivalents) is typically sufficient at the lab scale, you may need to increase this slightly at a larger scale to drive the reaction to completion, compensating for any potential side reactions or non-ideal mixing.

  • Solvent System: A biphasic system, such as dioxane/water or THF/water, is often used to dissolve both the polar amino acid and the nonpolar Boc₂O. Ensure the solvent ratio is optimized for your specific setup to facilitate efficient mass transfer between the phases.

Question 2: During the cyclization of N-Boc-glutamic acid to N-Boc-4-amino-2-piperidinone, we are seeing the formation of pyroglutamic acid derivatives and other impurities. What is causing this and how can we prevent it?

Answer: The formation of pyroglutamic acid derivatives suggests that the cyclization is not proceeding selectively.[1][2] This can be due to several factors:

  • Choice of Activating Agent: The choice of activating agent for the carboxylic acid is critical. Using a milder activating agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like N-hydroxysuccinimide (NHS), can promote the desired intramolecular cyclization over intermolecular side reactions.

  • Temperature Control: The cyclization reaction can be exothermic. On a larger scale, inefficient heat transfer can lead to localized "hot spots," which can promote side reactions.[3] Ensure your reactor has adequate cooling capacity and that the temperature is carefully monitored and controlled throughout the reaction.

  • Reaction Concentration: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular oligomerization. However, this needs to be balanced with process efficiency and solvent usage.

B. Boc Deprotection

Question 3: The Boc deprotection with trifluoroacetic acid (TFA) seems sluggish at a larger scale, requiring extended reaction times. What are the potential reasons for this?

Answer: Sluggish deprotection can be a sign of several issues that become more pronounced during scale-up:

  • Insufficient TFA: Ensure you are using a sufficient molar excess of TFA. While a 20-50% solution of TFA in a solvent like dichloromethane (DCM) is common, the total amount of TFA should be in large excess relative to the Boc-protected intermediate.

  • Mixing Efficiency: In a large reactor, inadequate mixing can lead to poor dispersion of the TFA, resulting in localized areas of low acid concentration.[4] Verify that your agitation is sufficient to ensure a homogeneous reaction mixture.

  • Water Content: While a small amount of water can sometimes facilitate Boc deprotection, excessive water can dilute the TFA and slow down the reaction. Ensure your starting materials and solvents are appropriately dry.

Question 4: After Boc deprotection, we are observing the formation of t-butylated byproducts. How can we mitigate this?

Answer: The formation of t-butylated byproducts is a known side reaction during Boc deprotection, caused by the electrophilic tert-butyl cation that is generated.[5] To prevent this, you can add a scavenger to the reaction mixture. Common scavengers include:

  • Triethylsilane (TES): TES will react with the tert-butyl cation to form the volatile isobutane and the stable triethylsilyl trifluoroacetate.

  • Anisole: The electron-rich aromatic ring of anisole can be alkylated by the tert-butyl cation, effectively trapping it.

C. Isolation and Crystallization

Question 5: We are having difficulty crystallizing the final 4-Amino-2-piperidinone trifluoroacetate salt. It tends to oil out or form a viscous liquid. What can we do?

Answer: The crystallization of highly polar, water-soluble salts like amine trifluoroacetates can be challenging.[6][7] Here are some strategies to promote crystallization:

  • Solvent System: The choice of crystallization solvent is critical. You will likely need a mixture of a solvent in which the salt is soluble (e.g., methanol, ethanol) and an anti-solvent in which it is poorly soluble (e.g., ethyl acetate, diethyl ether, or methyl tert-butyl ether (MTBE)).

  • Cooling Rate: A slow, controlled cooling rate is often necessary to promote the growth of well-defined crystals rather than amorphous precipitation. Crash cooling should be avoided.

  • Seeding: If you have a small amount of crystalline material from a previous batch, using it to seed the supersaturated solution can be highly effective in inducing crystallization.

  • Water Content: Trifluoroacetate salts can be hygroscopic.[6] Ensure your solvent system is anhydrous, as water can interfere with crystallization.

Question 6: The isolated product has a high residual TFA content, which is affecting downstream applications. How can we reduce the amount of free TFA?

Answer: Residual TFA can be problematic and can often be removed through careful work-up and purification:

  • Azeotropic Removal: Toluene can be used to azeotropically remove residual TFA. After the initial work-up, the product can be dissolved in a suitable solvent and co-evaporated with toluene.

  • Washing: The isolated crystalline product should be washed with a solvent in which the product has low solubility but in which TFA is soluble, such as cold diethyl ether or MTBE.

  • Lyophilization: For small-scale, high-purity applications, lyophilization from a dilute HCl solution can be used to displace the TFA with chloride, though this changes the salt form.

III. Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-amino-2-piperidinone
  • Boc Protection of L-Glutamic Acid:

    • To a stirred solution of L-glutamic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq) until the pH reaches 9-10.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Once complete, acidify the reaction mixture to pH 2-3 with a cold aqueous solution of citric acid or KHSO₄.

    • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-glutamic acid.

  • Cyclization:

    • Dissolve the N-Boc-L-glutamic acid (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C and add N-hydroxysuccinimide (1.1 eq) followed by N,N'-dicyclohexylcarbodiimide (1.1 eq).

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Filter off the dicyclohexylurea (DCU) byproduct and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain N-Boc-4-amino-2-piperidinone.

Protocol 2: Synthesis and Isolation of 4-Amino-2-piperidinone trifluoroacetate
  • Boc Deprotection:

    • Dissolve N-Boc-4-amino-2-piperidinone (1.0 eq) in dichloromethane (DCM).

    • Add triethylsilane (1.5 eq) as a scavenger.

    • Cool the solution to 0 °C and slowly add trifluoroacetic acid (10 eq).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Crystallization:

    • Dissolve the crude residue in a minimal amount of hot ethanol.

    • Slowly add ethyl acetate as an anti-solvent until the solution becomes slightly turbid.

    • Cool the solution slowly to room temperature, then to 0-5 °C.

    • If crystallization does not occur, scratch the inside of the flask with a glass rod or add a seed crystal.

    • Collect the crystals by filtration, wash with cold ethyl acetate, and dry under vacuum.

IV. Data Presentation: Lab vs. Pilot Scale Comparison

ParameterLab Scale (10 g)Pilot Scale (1 kg)Potential Challenges at Scale-Up
Reaction Time (Cyclization) 4-6 hours8-12 hoursInefficient heat transfer, slower reaction kinetics.
Yield (Overall) 75%60-65%Increased side reactions, losses during work-up and transfer.
Purity (Crude Product) 95%85-90%Formation of new impurities due to longer reaction times and higher temperatures.
Residual Solvents < 0.1%0.5-1.0%Inefficient drying of larger product mass.
Impurity A (Pyroglutamate) 0.5%2-3%Localized overheating during cyclization.
Impurity B (t-butylated) < 0.1%1-2%Inefficient mixing of scavenger during deprotection.

V. Visualizing the Process

Synthetic Pathway

Synthesis_Pathway A L-Glutamic Acid B N-Boc-L-Glutamic Acid A->B Boc₂O, Na₂CO₃ Dioxane/H₂O C N-Boc-4-amino-2-piperidinone B->C DCC, NHS THF D 4-Amino-2-piperidinone Trifluoroacetate C->D TFA, TES DCM Troubleshooting_Cyclization Start Incomplete Cyclization (Low yield, high impurities) Check1 Check Activating Agent Start->Check1 Action1 Use milder conditions (e.g., EDC/NHS) Check1->Action1 Yes Check2 Monitor Temperature Control Check1->Check2 No Action1->Check2 Action2 Improve reactor cooling Ensure accurate temperature probes Check2->Action2 Yes Check3 Evaluate Reaction Concentration Check2->Check3 No Action2->Check3 Action3 Increase solvent volume to favor intramolecular reaction Check3->Action3 Yes End Improved Yield and Purity Check3->End No Action3->End

Caption: Decision tree for troubleshooting incomplete cyclization.

VI. References

  • CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents.

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents.

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. [Link]

  • Crystallization of Aminium Salts and Amides of Trifluoroacetic Acid. Molecular Structure of Ethylenediamine N,N'-Bis(trifluoroacetyl) | Request PDF - ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • How to Scale Up Pharmaceutical Manufacturing - Ascendia Pharma. [Link]

  • A convenient new route to piperidines, pyrrolizidines, indolizidines, and quinolizidines by cyclization of acetylenic sulfones with beta and gamma-chloroamines. Enantioselective total synthesis of indolizidines (-)-167B, (-)-209D, (-)-209B, and (-)-207A - PubMed. [Link]

  • SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact - Drug Development and Delivery. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - MDPI. [Link]

  • Side Chain Cyclization - Biosyntan GmbH. [Link]

  • N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. [Link]

  • PIPERIDINE - Ataman Kimya. [Link]

  • US4760177A - Process for preparing alkali metal salts of trifluoroacetic acid in the anhydrous and crystalline state - Google Patents.

  • Troubleshooting - The Pharma Master. [Link]

  • Internal cyclization of glutamic acid (Glu) to produce pyroglutamic... - ResearchGate. [Link]

  • API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: - A BEST PRACTICE GUIDE - Recipharm. [Link]

  • Preparation, Physicochemical Properties, and Crystal Structures of Trifluoroacetic Acid Aminium Salts | Request PDF - ResearchGate. [Link]

  • Piperidine synthesis - Organic Chemistry Portal. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - ResearchGate. [Link]

  • Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed. [Link]

  • BOC deprotection - Hebei Boze Chemical Co.,Ltd.. [Link]

  • Drug Substances: Scale-Up Challenges - Contract Pharma. [Link]

  • The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides - ACS Publications. [Link]

  • Why do crystals grow around our bottle of trifluoroacetic acid? : r/chemistry - Reddit. [Link]

Sources

Troubleshooting

Technical Support Center: Managing the Hygroscopicity of 4-Amino-2-piperidinone Trifluoroacetate

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Amino-2-piperidinone trifluoroacetate. As a trifluoroacetate salt of a small heterocyclic amine, thi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Amino-2-piperidinone trifluoroacetate. As a trifluoroacetate salt of a small heterocyclic amine, this compound is expected to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This property can significantly impact experimental reproducibility, stability, and overall results if not properly managed. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to ensure the successful handling and application of this compound.

I. Understanding the Challenge: Why Hygroscopicity Matters

The propensity of 4-Amino-2-piperidinone trifluoroacetate to absorb water is primarily attributed to the trifluoroacetate (TFA) counter-ion, which is known for its hygroscopic nature. The presence of absorbed water can lead to a host of issues in a research and development setting:

  • Inaccurate Weighing: Absorption of atmospheric moisture can lead to significant errors in weighing, resulting in solutions of incorrect concentration.

  • Altered Physicochemical Properties: Water content can affect the compound's solubility, dissolution rate, and solid-state characteristics.[1]

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, compromising the stability and purity of the compound.[1]

  • Inconsistent Experimental Outcomes: Variability in the water content of the starting material can lead to poor reproducibility of experimental results.

This guide will equip you with the necessary knowledge and practical techniques to mitigate these challenges.

II. Frequently Asked Questions (FAQs)

Q1: How should I store 4-Amino-2-piperidinone trifluoroacetate to minimize water absorption?

A1: Proper storage is the first line of defense against moisture uptake. Here are the key recommendations:

  • Primary Container: The compound should be stored in a tightly sealed, airtight container. Containers with screw caps fitted with a chemically inert liner (e.g., PTFE) are ideal.

  • Secondary Enclosure: For enhanced protection, the primary container should be placed inside a desiccator containing a suitable desiccant such as silica gel, calcium sulfate (Drierite®), or molecular sieves. Regularly check and regenerate or replace the desiccant as needed.

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by backfilling the container with the inert gas before sealing.

  • Temperature: Store the compound in a cool, dry place.[2] Refrigeration (2-8 °C) is generally recommended to slow down any potential degradation processes.[2] Avoid storing in areas with high humidity, such as near sinks or water baths.

Q2: What is the best practice for weighing 4-Amino-2-piperidinone trifluoroacetate?

A2: Accurate weighing of hygroscopic materials requires speed and a controlled environment.

  • Minimize Exposure Time: Have all necessary equipment and materials ready before opening the compound's container. The goal is to minimize the time the compound is exposed to the atmosphere.

  • Use a Weighing Enclosure: If available, perform weighing inside a glove box with a controlled low-humidity atmosphere. Alternatively, a balance with a draft shield can help to minimize air currents.

  • Weigh by Difference: A reliable method is to weigh the sealed container with the compound, quickly transfer the desired amount to your receiving vessel, and then re-weigh the original container. The difference in weight will be the amount of compound transferred.

  • Work Quickly: Aim to complete the weighing process as swiftly as possible to reduce the time for moisture absorption.

Q3: My 4-Amino-2-piperidinone trifluoroacetate has formed clumps. Can I still use it?

A3: Clumping is a common sign of moisture absorption. While the compound may still be usable, it is crucial to determine its water content before proceeding.

  • Assess the Extent: If the clumping is minor, you may be able to break up the clumps with a clean, dry spatula. However, this does not remove the absorbed water.

  • Determine Water Content: It is highly recommended to determine the water content of the clumped material using a method like Karl Fischer titration. This will allow you to accurately calculate the amount of "dry" compound you are using.

  • Drying the Compound: In some cases, it may be possible to dry the compound. This can be done by placing it in a vacuum oven at a moderate temperature. However, it is essential to first confirm that the compound is thermally stable and will not decompose under the drying conditions. Always perform a small-scale test first.

Q4: How does the trifluoroacetate counter-ion contribute to the hygroscopicity?

A4: Trifluoroacetic acid (TFA) is a strong acid, and its conjugate base, the trifluoroacetate anion, can readily form hydrogen bonds with water molecules. This interaction is the primary driver of the hygroscopicity of TFA salts. The presence of the highly electronegative fluorine atoms in the trifluoroacetate ion also influences its interaction with water. While TFA salts are widely used in peptide and small molecule synthesis, their hygroscopic nature is a well-documented characteristic that necessitates careful handling.[3][4]

III. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered when working with 4-Amino-2-piperidinone trifluoroacetate.

Problem 1: Inconsistent results in biological or chemical assays.

This is a frequent consequence of unaccounted-for water content.

graph TD { A[Start: Inconsistent Assay Results] --> B{Was the compound stored correctly?}; B -- No --> C[Review storage procedures. Store in a desiccator under inert atmosphere if necessary.]; B -- Yes --> D{Was the weighing procedure appropriate for a hygroscopic compound?}; D -- No --> E[Implement best weighing practices: work quickly, use a weighing enclosure, or weigh by difference.]; D -- Yes --> F{Has the water content of the compound been determined?}; F -- No --> G[Perform Karl Fischer titration to quantify water content.]; G --> H[Adjust the mass of the compound used in subsequent experiments to account for the water content.]; F -- Yes --> I{Is the compound degrading?}; I -- Yes --> J[Assess stability under storage conditions. Consider re-purification or obtaining a fresh batch.]; I -- No --> K[Investigate other experimental parameters as potential sources of variability.]; C --> L[Re-run experiment with properly stored compound.]; E --> L; H --> L; J --> L; K --> M[End]; L --> M; } Caption: Troubleshooting workflow for inconsistent assay results.
Problem 2: Difficulty in obtaining a stable weight reading on the analytical balance.

This is a classic sign of a hygroscopic substance actively absorbing moisture from the air.

graph TD { A[Start: Unstable Weight Reading] --> B{Is the balance in a low-humidity, draft-free environment?}; B -- No --> C[Relocate the balance or use a draft shield. Control laboratory humidity if possible.]; B -- Yes --> D{Is the weighing vessel open to the atmosphere?}; D -- Yes --> E[Use a capped vial or a weighing boat with a cover. Minimize the opening time.]; D -- No --> F{How long is the compound exposed to air during weighing?}; F -- "Long (>1-2 minutes)" --> G[Optimize the workflow to reduce exposure time. Have all materials ready beforehand.]; F -- "Short (<1 minute)" --> H{Consider weighing by difference.}; H -- "Not yet tried" --> I[Tare the sealed container, dispense the compound, and re-weigh the sealed container.]; H -- "Already tried" --> J[If the issue persists, weighing inside a glove box with controlled humidity is the most reliable solution.]; C --> K[Re-attempt weighing.]; E --> K; G --> K; I --> K; J --> L[End]; K --> L; } Caption: Troubleshooting workflow for unstable weight readings.

IV. Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for determining the water content of pharmaceutical substances due to its accuracy, precision, and specificity for water.[5][6]

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Anhydrous methanol or a suitable KF solvent

  • KF reagent (e.g., Hydranal™-Composite 5)

  • Water standard for titer determination

  • Gastight syringe for sample introduction

  • 4-Amino-2-piperidinone trifluoroacetate sample

Procedure:

  • System Preparation: Ensure the KF titrator is clean, dry, and the titration cell is properly sealed to prevent the ingress of atmospheric moisture.

  • Solvent Addition: Add the appropriate volume of anhydrous KF solvent to the titration cell.

  • Pre-titration (Conditioning): Start the instrument's conditioning or pre-titration function. The instrument will titrate any residual water in the solvent until a stable, low-drift endpoint is reached.

  • Titer Determination (for volumetric KF): Accurately add a known amount of a certified water standard to the conditioned solvent and perform the titration. Repeat this at least three times to determine the precise titer of the KF reagent.

  • Sample Analysis:

    • Accurately weigh a suitable amount of 4-Amino-2-piperidinone trifluoroacetate in a sealed container.

    • Quickly introduce the weighed sample into the KF titration vessel.

    • Start the titration. The instrument will automatically stop at the endpoint.

    • Record the amount of water detected.

  • Calculation: The water content is typically expressed as a weight percentage (% w/w).

    Water Content (%) = (Mass of Water in Sample / Mass of Sample) x 100

Self-Validation:

  • The stability of the baseline drift before and after the series of measurements is an indicator of a well-sealed system.

  • The reproducibility of the titer determination and the sample measurements (low relative standard deviation) validates the technique.

Protocol 2: Preparation of a Stock Solution with Correction for Water Content

This protocol ensures the preparation of a stock solution with an accurate concentration of the active compound.

Materials:

  • 4-Amino-2-piperidinone trifluoroacetate with a known water content (determined by KF titration)

  • Analytical balance

  • Volumetric flask

  • Appropriate solvent

  • Spatula

Procedure:

  • Calculate the Corrected Mass: Determine the mass of the hygroscopic compound needed, corrected for its water content.

    Corrected Mass = (Desired Mass of Anhydrous Compound) / (1 - (Water Content / 100))

    Example: To prepare a 10 mM solution in 10 mL of solvent (Molecular Weight of anhydrous compound = 228.18 g/mol ), you would need 2.2818 mg of the anhydrous compound. If the water content is determined to be 2.5%, the corrected mass to weigh would be:

    Corrected Mass = 2.2818 mg / (1 - (2.5 / 100)) = 2.2818 mg / 0.975 = 2.3403 mg

  • Weighing: Following the best practices for weighing hygroscopic compounds, accurately weigh the calculated "Corrected Mass" of 4-Amino-2-piperidinone trifluoroacetate.

  • Dissolution: Quantitatively transfer the weighed compound to the volumetric flask. Add a portion of the solvent and swirl to dissolve the compound completely.

  • Dilution to Volume: Once the compound is fully dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure a homogeneous solution.

V. Data Summary Table

The following table provides general guidelines for the storage and handling of hygroscopic compounds based on common laboratory practices and pharmacopeial recommendations.

ParameterRecommendationRationale
Storage Temperature 2-8 °C (Refrigerated)Reduces the rate of potential chemical degradation.
Storage Humidity As low as possible; in a desiccatorMinimizes the driving force for water absorption.
Container Tightly sealed, airtight, with inert linerPrevents ingress of atmospheric moisture.
Weighing Environment Low humidity (<40% RH), draft-freeReduces the rate of water uptake during handling.
Water Content Analysis Karl Fischer TitrationProvides accurate and precise quantification of water content.

VI. References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-Boc-4-Piperidone. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

  • Kalyanaraman, B., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(9), 2755-2763.

  • ProUmid. (n.d.). Moisture Sorption Isotherms. Retrieved from [Link]

  • Xylem Analytics. (n.d.). Coulometric KF-Titration Troubleshooting. Retrieved from [Link]

  • Clarke, D., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions.

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]

  • D'Aniello, F., et al. (2022). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. Scientific Reports, 12(1), 14717.

  • University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Metrohm. (2021, June 9). Webinar recording: Karl Fischer titration – Troubleshooting, tips and tricks. YouTube. Retrieved from [Link]

  • GenScript. (n.d.). Impact of Counter-ion in Peptide on Studies in Different Research Fields. Retrieved from [Link]

  • Hillerborg, A. (1987). Effect of soluble salt on the sorption isotherm. Lund University.

  • ResearchGate. (2016). Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Troubleshooting. Retrieved from [Link]

  • Reddit. (2019, May 25). The most fundamental of fundamentals - How do you weigh your stuff? r/chemistry. Retrieved from [Link]

  • Metrohm. (2021, June 9). Webinar recording: Karl Fischer titration – Troubleshooting, tips and tricks. YouTube. Retrieved from [Link]

  • National Physical Laboratory. (n.d.). Measurement Good Practice Guide No. 70 Weighing in the Pharmaceutical Industry. Retrieved from [Link]

  • Chen, C., et al. (2023). A General Binary Isotherm Model for Amines Interacting with CO2 and H2O. Physical Chemistry Chemical Physics, 25(16), 11325-11335.

  • Steuer, C., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals, 18(8), 1118.

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • Al-Zoubi, N., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(11), 2411.

  • Clarke, D., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. PubMed.

  • Al-Majd, A. A., et al. (2021). Experimental Investigation of Moisture Sorption Isotherms for Mefenamic Acid Tablets. Journal of Pharmaceutical Research International, 33(47A), 1-12.

  • METTLER TOLEDO. (2022, January 29). Competence Guide - Tips and Hints For a Successful Water Content Determination by Karl Fischer Titration. ResearchGate.

  • Adam Equipment. (2023, September 29). 5 Tips for Sample Preparation Before Laboratory Weighing. Retrieved from [Link]

  • First, E. L., et al. (2021). Unravelling moisture-induced CO2 chemisorption mechanisms in amine-modified sorbents at the molecular scale. Nature Communications, 12(1), 6308.

  • Wikipedia. (n.d.). 2-Piperidinone. Retrieved from [Link]

Sources

Optimization

Optimizing deprotection steps for N-protected 4-Amino-2-piperidinone

Technical Support Center: 4-Amino-2-piperidinone Scaffolds Topic: Optimizing Deprotection Steps for N-Protected 4-Amino-2-piperidinone Document ID: TSC-CHEM-4AP-001 Status: Active Last Updated: 2026-02-12 Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Amino-2-piperidinone Scaffolds

Topic: Optimizing Deprotection Steps for N-Protected 4-Amino-2-piperidinone Document ID: TSC-CHEM-4AP-001 Status: Active Last Updated: 2026-02-12

Executive Summary & Scaffold Analysis

The Scaffold: 4-Amino-2-piperidinone (a


-lactam) is a critical pharmacophore in peptidomimetics and turn-inducers.
The Challenge:  This molecule possesses dual polarity—a lactam core and a primary amine. The primary challenge during deprotection is not the cleavage itself, but the isolation of the highly polar free amine  without ring-opening or loss to the aqueous phase.

Scope: This guide covers the removal of


-protecting groups (Boc, Fmoc, Cbz).
Note: If your scaffold is protected at the lactam nitrogen (

), conditions must be milder to prevent ring opening.

Protocol Module A: Acid-Labile Groups (Boc)

Context: The tert-butyloxycarbonyl (Boc) group is the industry standard for this scaffold. Mechanism: Acidolysis generates the free amine salt, isobutylene (gas), and


.
Critical Risk:  The resulting trifluoroacetate or hydrochloride salt of 4-amino-2-piperidinone is hygroscopic and water-soluble . Standard aqueous workups (e.g., 

wash) often result in >50% yield loss.
Optimized Protocol: Anhydrous Cleavage & Precipitation
ParameterStandard ConditionOptimized Condition (High Yield)
Reagent 50% TFA in DCM4M HCl in Dioxane or 20% TFA in DCM + 5% TIPS
Temperature


maintained
(Control exotherm)
Time 1–2 Hours30–60 Minutes (Monitor by TLC/LCMS)
Workup Aqueous extractionEther Precipitation (Non-aqueous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of

    
    -Boc-4-amino-2-piperidinone in minimal dry DCM (approx. 5 mL/mmol).
    
  • Acid Addition:

    • Option A (TFA): Add TFA dropwise at

      
       (Final conc. 20–50% v/v). If the molecule contains electron-rich aromatics (e.g., Trp/Tyr side chains), add 2.5% Triisopropylsilane (TIPS) as a cation scavenger [1].
      
    • Option B (HCl): Add 4M HCl in Dioxane (5–10 eq).

  • Reaction: Stir at

    
     for 30 mins. Allow to warm to RT only if conversion is slow.
    
  • Isolation (The "Crash-Out" Method):

    • Concentrate the reaction mixture to

      
      20% volume under reduced pressure (do not dry completely).
      
    • Add 10 volumes of cold Diethyl Ether (

      
      )  or MTBE .
      
    • Vigorous stirring will precipitate the amine salt as a white/off-white solid.

    • Filter and wash with cold ether. Do not use water.

Why this works: The salt form is insoluble in ether, allowing quantitative recovery without liquid-liquid extraction.

Protocol Module B: Base-Labile Groups (Fmoc)

Context: Used when orthogonality to acid-sensitive groups is required. Critical Risk: While the 6-membered lactam is relatively stable, prolonged exposure to strong bases (like DBU) or nucleophiles can cause diketopiperazine (DKP) formation if the 4-amino group is spatially close to an ester (e.g., in dipeptide synthesis) [2].

Optimized Protocol: Scavenger-Assisted Cleavage

Reagent: 20% Piperidine in DMF (v/v).

Step-by-Step Workflow:

  • Reaction: Treat the substrate with 20% Piperidine/DMF (5 mL/mmol) at RT for 15–30 minutes.

  • Monitoring: Monitor disappearance of starting material via LCMS (Fmoc adducts can confuse TLC).

  • Workup (The Polarity Problem):

    • Issue: The byproduct (dibenzofulvene-piperidine adduct) is lipophilic; your product is polar.

    • Solution: Dilute the reaction mixture with water (10 volumes) and wash with

      
       or Hexanes (
      
      
      
      ). The fulvene byproduct moves to the organic layer; the 4-amino-2-piperidinone remains in the aqueous layer .
    • Lyophilize the aqueous layer to obtain the crude amine.

Troubleshooting & FAQ Matrix

Q1: My product is a gummy solid after ether precipitation (Boc deprotection).

  • Cause: Residual TFA or DCM is preventing crystallization.

  • Fix: Decant the ether. Redissolve the gum in a minimum amount of Methanol (

    
    ), then re-add cold Ether dropwise with vigorous scratching of the flask wall. This induces nucleation.
    

Q2: I lost my product during the aqueous workup.

  • Cause: 4-Amino-2-piperidinone is highly water-soluble, especially as a salt.

  • Fix: Switch to the "Crash-Out" Method (Module A). If you must extract, saturate the aqueous layer with NaCl and use n-Butanol or IPA/DCM (3:1) as the organic solvent.

Q3: Can I use catalytic hydrogenation (Pd/C) for Cbz removal?

  • Answer: Yes. The lactam ring is stable to standard hydrogenolysis (

    
    , Pd/C, MeOH).
    
  • Warning: Ensure no sulfur-containing impurities (from previous steps like thioether protection) are present, as they will poison the catalyst.

Visualizations

Diagram 1: Deprotection Strategy Decision Tree

DeprotectionStrategy Start Start: N-Protected 4-Amino-2-piperidinone CheckPG Identify Protecting Group Start->CheckPG Boc Boc Group CheckPG->Boc Fmoc Fmoc Group CheckPG->Fmoc Cbz Cbz/Bn Group CheckPG->Cbz AcidSens Is the molecule Acid Sensitive? Boc->AcidSens BaseSens Is the molecule Base Sensitive? Fmoc->BaseSens MethodH2 Method D: H2, Pd/C (Methanol) Cbz->MethodH2 MethodTFA Method A: TFA/DCM + Ether Precip AcidSens->MethodTFA Yes (Controlled) MethodHCl Method B: HCl/Dioxane (Precipitates Salt) AcidSens->MethodHCl No (Standard) MethodPip Method C: 20% Piperidine (Aq/Org Extraction) BaseSens->MethodPip Standard

Caption: Decision matrix for selecting the optimal deprotection pathway based on protecting group and substrate sensitivity.

Diagram 2: The "Crash-Out" Workflow (Non-Aqueous Isolation)

CrashOut Step1 Reaction Mixture (TFA/DCM + Product) Step2 Concentrate to ~20% Volume Step1->Step2 Step3 Add 10x Cold Ether (Vigorous Stirring) Step2->Step3 Step4 Filtration Step3->Step4 ResultSolid Solid Filter Cake: Product Salt (Pure) Step4->ResultSolid Retain ResultLiq Filtrate: PG Byproducts/Scavengers Step4->ResultLiq Discard

Caption: The "Crash-Out" isolation method minimizes product loss by avoiding aqueous extraction of the polar lactam salt.

References

  • Greene's Protective Groups in Organic Synthesis , 4th Edition.[1] Wuts, P. G. M.; Greene, T. W. Wiley-Interscience, 2006 .

  • Side Reactions in Peptide Synthesis . Chemical Reviews, 2009 . Discusses DKP formation and base-catalyzed side reactions in lactam/peptide hybrids.

  • Synthesis of 4-amino-2-piperidinone derivatives . Journal of Organic Chemistry. General methodologies for delta-lactam functionalization.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Scaffold Selection: 4-Amino-2-piperidinone vs. 4-Aminopyrrolidin-2-one

Introduction: The Strategic Choice Between Five and Six-Membered Lactam Scaffolds In the landscape of modern medicinal chemistry, the selection of a core scaffold is a decision that dictates the future of a drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Choice Between Five and Six-Membered Lactam Scaffolds

In the landscape of modern medicinal chemistry, the selection of a core scaffold is a decision that dictates the future of a drug discovery program. The five-membered pyrrolidinone and six-membered piperidinone rings are cornerstones of scaffold-based design, recognized as "privileged scaffolds" for their frequent appearance in a vast array of biologically active compounds.[1][2] These saturated nitrogen heterocycles offer a three-dimensional framework and a crucial basic nitrogen atom (when present), influencing everything from target engagement to physicochemical properties.[1] This guide focuses on two specific, yet highly versatile, derivatives: 4-amino-2-piperidinone and 4-aminopyrrolidin-2-one.

The presence of the lactam functionality combined with an amino substituent creates a rich chemical canvas, offering vectors for derivatization, hydrogen bonding opportunities, and chiral complexity. The choice between the six-membered piperidinone and the five-membered pyrrolidinone core is not trivial; it introduces subtle yet profound differences in conformation, lipophilicity, and spatial presentation of substituents, which can be strategically exploited to optimize a compound's biological activity and pharmacokinetic profile. This guide provides an in-depth, data-driven comparison to empower researchers, scientists, and drug development professionals to make informed decisions in their scaffold design endeavors.

Part 1: Physicochemical and Structural Properties—A Tale of Two Rings

The addition of a single methylene unit in the piperidinone ring compared to the pyrrolidinone ring fundamentally alters their core properties. These differences, while seemingly small, have significant downstream consequences for drug development.

Property4-Amino-2-piperidinone4-Aminopyrrolidin-2-oneKey Considerations for Drug Design
Molecular Formula C₅H₁₀N₂O[3]C₄H₈N₂O[]Lower molecular weight is generally favorable for maintaining "drug-like" space.
Molecular Weight 114.15 g/mol [3]100.12 g/mol (base) / 136.58 g/mol (HCl salt)[][5]The pyrrolidinone offers a slightly smaller starting point for library synthesis.
Ring Conformation Prefers a rigid chair conformation[1]Flexible envelope and twist conformationsCritical for Pharmacodynamics. Piperidinone offers conformational restriction, which can enhance binding affinity by reducing entropic penalty. Pyrrolidinone's flexibility allows for adaptation to various binding pockets but may come at an entropic cost.
Lipophilicity (logP) Higher (Parent piperidine logP ≈ 0.84)[1]Lower (Parent pyrrolidine logP ≈ 0.46)[1]Impacts ADME. The more lipophilic piperidinone scaffold may enhance membrane permeability but could also increase metabolic liability and off-target effects. The more polar pyrrolidinone may improve aqueous solubility.
Hydrogen Bonding 2 Donors, 2 Acceptors2 Donors, 2 AcceptorsBoth scaffolds offer identical hydrogen bonding potential from the core structure (lactam NH, lactam C=O, primary amine), making them excellent for targeting polar active sites.
pKa (Conjugate Acid) Parent piperidine ≈ 11.22[1]Parent pyrrolidine ≈ 11.27[1]The basicity of the parent amines is nearly identical, suggesting the C4-amino group's basicity will be primarily influenced by local electronic effects rather than the core ring structure.
Conformational Analysis: Rigidity vs. Flexibility

The most critical differentiator between these two scaffolds is their conformational behavior. This directly influences the three-dimensional orientation of the key C4-amino group, which is often crucial for target engagement.

  • 4-Amino-2-piperidinone: The six-membered ring predominantly adopts a low-energy chair conformation. This places the C4-amino substituent in well-defined axial or equatorial positions. This rigidity can be highly advantageous, "pre-organizing" the molecule for a specific binding pocket and leading to higher potency. However, this same rigidity can be a liability if the target requires a different vector for the amino group.

  • 4-Aminopyrrolidin-2-one: The five-membered ring is not planar and exists as a dynamic equilibrium of "envelope" and "twist" conformations.[6] This "pseudorotation" allows the C4-amino group to sweep through a wider arc of space.[6] This flexibility can be key to discovering novel interactions or fitting into binding sites that the more rigid piperidinone cannot access.

G cluster_0 4-Amino-2-piperidinone (Rigid Chair) cluster_1 4-Aminopyrrolidin-2-one (Flexible Envelope) a Rigid Chair Conformation b Defined Axial/Equatorial Substituent Vectors a->b c Potential for Higher Potency (Lower Entropic Penalty) b->c d Risk of Conformational Mismatch b->d g Adaptable to More Binding Pockets c->g Trade-off d->g Trade-off e Flexible Envelope/Twist Conformations f Dynamic Substituent Vector Orientation e->f f->g h Potential for Entropic Cost Upon Binding f->h

Caption: Conformational trade-offs between piperidinone and pyrrolidinone scaffolds.

Part 2: Synthetic Accessibility

Both scaffolds are readily accessible through established synthetic routes, making them attractive starting points for library development.

Synthesis of 4-Amino-2-piperidinone

The synthesis of 4-piperidones often involves multicomponent reactions like the Petrenko-Kritschenko synthesis or cyclization strategies such as the Dieckmann condensation.[7] A common approach involves the cyclization of a dicarboxylic acid ester derivative with an amine. The amino group can be introduced via reductive amination of a 4-piperidone precursor.

Synthesis of 4-Aminopyrrolidin-2-one

Pyrrolidinones are frequently synthesized from precursors like gamma-butyrolactone or derivatives of glutamic acid.[8][9] For 4-aminopyrrolidin-2-one, a chiral synthesis often starts from an appropriate amino acid derivative, ensuring stereochemical control, which is crucial for biological activity.

G cluster_piperidinone General 4-Amino-2-piperidinone Synthesis cluster_pyrrolidinone General 4-Aminopyrrolidin-2-one Synthesis p1 Acyclic Diester + Primary Amine p2 Dieckmann Condensation p1->p2 p3 Cyclized β-Keto Ester p2->p3 p4 Hydrolysis & Decarboxylation p3->p4 p5 4-Piperidone Intermediate p4->p5 p6 Reductive Amination p5->p6 p7 4-Amino-2-piperidinone (Target) p6->p7 r1 Protected Glutamic Acid Derivative r2 Amide Formation & Reduction r1->r2 r3 Cyclization (Lactamization) r2->r3 r4 4-Substituted-2-pyrrolidinone r3->r4 r5 Functional Group Interconversion r4->r5 r6 4-Amino-2-pyrrolidinone (Target) r5->r6

Caption: Generalized synthetic workflows for the target scaffolds.

Part 3: Pharmacological Implications and Scaffold Prioritization

The choice between these scaffolds has profound implications for both pharmacokinetics (ADME) and pharmacodynamics (PD).

Pharmacokinetic (ADME) Profile
  • Solubility and Permeability: The lower lipophilicity of the pyrrolidinone scaffold may lead to better aqueous solubility, a desirable trait for many drug candidates.[1] Conversely, the higher lipophilicity of the piperidinone scaffold might improve passive diffusion across biological membranes.[1] This presents a classic trade-off that must be balanced based on the project's goals (e.g., oral bioavailability vs. intravenous administration).

  • Metabolism: The additional methylene group in the piperidinone ring provides another potential site for oxidative metabolism by cytochrome P450 enzymes. The relative metabolic stability of these scaffolds is highly dependent on the specific substitution pattern and the overall molecular context. An in vitro microsomal stability assay is essential to determine this empirically.

Pharmacodynamic (PD) Profile and Case Studies

The conformational differences are paramount for target binding.

  • Pyrrolidinone in CNS Applications: The pyrrolidinone core is a hallmark of the "racetam" class of nootropic agents.[9][10] For instance, Nebracetam (4-(aminomethyl)-1-benzylpyrrolidin-2-one) is structurally related to 4-aminopyrrolidin-2-one and is known to modulate cholinergic systems.[10] The scaffold's ability to present substituents in varied orientations may be key to interacting with the complex orthosteric and allosteric sites of CNS receptors.[10]

  • Piperidinone in Oncology: Piperidone-containing compounds exhibit a wide range of biological activities, including potent anticancer effects.[11][12] The rigid framework can be ideal for fitting into the well-defined catalytic pockets of enzymes like kinases.[12] The "escape from flatland" concept in drug design posits that more three-dimensional, saturated structures like piperidinones can lead to better interactions with protein binding sites compared to flat aromatic systems.[12]

ScaffoldSelection start Project Goal: Define Target & Desired Properties target_known Target Structure Known? (e.g., X-ray, Homology Model) start->target_known node_piper Choose 4-Amino-2-piperidinone target_known->node_piper Yes node_pyrro Choose 4-Aminopyrrolidin-2-one target_known->node_pyrro No / Flexible reason_piper1 Rationale: - Well-defined, deep binding pocket - Conformational restriction needed - Higher lipophilicity desired node_piper->reason_piper1 reason_pyrro1 Rationale: - Shallow or flexible binding pocket - Need to explore more chemical space - Higher aqueous solubility desired node_pyrro->reason_pyrro1 synthesis Synthesize Focused Library reason_piper1->synthesis reason_pyrro1->synthesis testing In Vitro Screening (Binding, Functional, ADME) synthesis->testing

Caption: Logical workflow for scaffold selection in a drug discovery project.

Part 4: Experimental Protocols

To provide a practical context, we describe a representative synthetic step and a key comparative assay.

Experimental Protocol 1: Reductive Amination of a 4-Piperidone Precursor

This protocol describes the introduction of the key amino group onto a generic N-protected 2-oxo-4-piperidone intermediate. This is a self-validating system as the reaction progress and product identity can be confirmed by TLC, LC-MS, and NMR.

Materials:

  • N-protected 2-oxo-4-piperidone (1.0 eq)

  • Ammonium acetate (10 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH) as solvent

  • Dichloromethane (DCM) and saturated aqueous Sodium Bicarbonate (NaHCO₃) for workup

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with N-protected 2-oxo-4-piperidone (1.0 eq) and ammonium acetate (10 eq), add anhydrous MeOH.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation. Monitor by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Causality Insight: Portion-wise addition at low temperature controls the exothermic reaction and prevents over-reduction. NaBH₃CN is a mild reducing agent selective for the iminium ion over the ketone.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Quench the reaction by slowly adding water. Concentrate the mixture in vacuo to remove most of the MeOH.

  • Partition the residue between DCM and saturated aq. NaHCO₃. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a DCM/MeOH gradient) to yield the desired 4-amino-2-piperidinone derivative.

Experimental Protocol 2: Comparative In Vitro Liver Microsomal Stability Assay

This assay objectively compares the metabolic stability of lead compounds derived from each scaffold.

Materials:

  • Test compounds (10 mM stock in DMSO, final concentration 1 µM)

  • Pooled human liver microsomes (HLM, 20 mg/mL stock)

  • NADPH regenerating system (e.g., Promega NADPH-Regen®)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) containing an internal standard (e.g., 100 ng/mL Verapamil) for quenching

  • Positive control (e.g., Testosterone, a known CYP3A4 substrate)

Procedure:

  • Incubation Preparation: In a 96-well plate, prepare a master mix of phosphate buffer and HLM to a final concentration of 0.5 mg/mL. Pre-warm at 37 °C for 10 minutes.

  • Initiate Reaction: Add 5 µL of 1 µM test compound solution to 245 µL of the pre-warmed HLM mix. In a separate well, add the test compound to a buffer/HLM mix without the NADPH system (negative control).

  • Start Metabolism: Add 25 µL of the NADPH regenerating system to initiate the metabolic reaction (time = 0).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw 50 µL of the reaction mixture and quench it by adding it to 150 µL of ice-cold ACN with the internal standard.

    • Trustworthiness: The T=0 and negative control samples are critical validators. They establish the baseline compound concentration and account for any non-NADPH-dependent degradation.

  • Sample Processing: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and inject it into an LC-MS/MS system. Quantify the peak area ratio of the parent compound to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining vs. time. The slope of the line (k) is the elimination rate constant. Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Conclusion: Making the Right Choice

The decision between 4-amino-2-piperidinone and 4-aminopyrrolidin-2-one is a strategic one, driven by the specific demands of the biological target and the desired ADME properties.

  • Choose 4-amino-2-piperidinone when:

    • The target has a well-defined, rigid binding site.

    • Conformational restriction is hypothesized to improve potency or selectivity.

    • Slightly higher lipophilicity is required to enhance membrane permeability.

  • Choose 4-aminopyrrolidin-2-one when:

    • Engaging a flexible target or exploring diverse binding modes is the goal.

    • Improved aqueous solubility is a primary objective.

    • A smaller, more compact scaffold is desired for fragment-based approaches or to maintain a low molecular weight.

Ultimately, both scaffolds are powerful tools in the medicinal chemist's arsenal. The principles and protocols outlined in this guide provide a framework for making a data-driven, rational selection, thereby accelerating the journey from scaffold to successful drug candidate.

References

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  • An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate.
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Comparative

The Ascendancy of Piperidinones: A Comparative Analysis of 4-Amino-2-piperidinone-based MDM2 Inhibitors in Oncology

A Senior Application Scientist's Guide to a New Class of p53-MDM2 Interaction Disruptors In the intricate dance of cellular regulation, the p53 tumor suppressor protein stands as a guardian of the genome. Its inactivatio...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a New Class of p53-MDM2 Interaction Disruptors

In the intricate dance of cellular regulation, the p53 tumor suppressor protein stands as a guardian of the genome. Its inactivation, a hallmark of over half of human cancers, is often orchestrated by its natural negative regulator, the E3 ubiquitin ligase MDM2. In tumors retaining wild-type TP53, the overexpression of MDM2 effectively silences this crucial defense mechanism. This has made the disruption of the p53-MDM2 interaction a highly sought-after therapeutic strategy.

This guide provides an in-depth comparison of a potent, second-generation class of MDM2 inhibitors built on a 4-amino-2-piperidinone scaffold, with a primary focus on the clinical candidate AMG 232 (navtemadlin) . We will objectively evaluate its efficacy against other classes of MDM2 inhibitors that have reached clinical trials, providing the supporting experimental data and protocols for researchers in the field of drug discovery.

The Piperidinone Advantage: A Structural and Mechanistic Overview

The therapeutic goal of MDM2 inhibitors is to competitively bind to the deep hydrophobic pocket on the MDM2 protein that p53 normally occupies. This restores p53's ability to act as a transcription factor, inducing cell-cycle arrest, apoptosis, and senescence in malignant cells.[1]

The first generation of small-molecule MDM2 inhibitors, the "nutlins," validated this approach but were often limited by suboptimal potency and pharmacokinetic properties. The 4-amino-2-piperidinone scaffold represents a significant evolution, designed to more effectively mimic the key p53 residues (Phe19, Trp23, and Leu26) that anchor it to MDM2.[2] AMG 232, a lead compound from this class, binds to MDM2 with picomolar affinity, showcasing a substantial improvement over earlier inhibitors.[3]

Signaling Pathway of MDM2 Inhibition

The mechanism of action for all compounds discussed in this guide converges on the reactivation of the p53 pathway. The diagram below illustrates this critical cellular cascade.

MDM2_Inhibition_Pathway cluster_stress Cellular Stress Signals (e.g., DNA Damage, Oncogene Activation) Stress DNA Damage Oncogenes p53_active p53 (active & stabilized) Stress->p53_active activates MDM2i 4-Amino-2-piperidinone Inhibitor (e.g., AMG 232) MDM2 MDM2 MDM2i->MDM2 inhibits p53 p53 (inactive) p53->MDM2 binding Degradation Proteasomal Degradation MDM2->p53 targets for Ub_node p53_active->MDM2 transactivates (feedback loop) p21 p21 p53_active->p21 transactivates PUMA PUMA p53_active->PUMA transactivates CellCycleArrest Cell Cycle Arrest (G1 Phase) p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis Ub Ubiquitination Ub_node->p53 Ub

Caption: Mechanism of p53 activation by MDM2 inhibitors.

Comparative Efficacy: Piperidinones vs. Other Clinical-Stage MDM2 Inhibitors

A direct comparison of efficacy requires evaluation of both preclinical potency and clinical activity. The following tables summarize key data for the 4-amino-2-piperidinone-based inhibitor AMG 232 against other prominent MDM2 inhibitors from different chemical classes.

In Vitro Potency Comparison
Compound (Class)Target Affinity (Ki or IC50)Cellular Activity (IC50, SJSA-1 cells)Reference(s)
AMG 232 (Piperidinone)<1 nM (HTRF IC50)9.1 nM[1]
Idasanutlin (RG7388) (Nutlin)6 nM (IC50)~30-50 nM[4][5]
Siremadlin (HDM201) (Imidazopyrrolidinone)<1 nM (pM range)~10-20 nM[6]
Milademetan (DS-3032b) (Imidazothiazole)Not explicitly statedPotent, sub-micromolar[7]
SAR405838 (Siremadlin) (Spiro-oxindole)0.88 nM (HTRF IC50)91.3 nM[8]

Note: Assay conditions may vary between studies, affecting direct comparability. SJSA-1 is an osteosarcoma cell line with MDM2 amplification and wild-type TP53, making it a standard model for evaluating these inhibitors.

In Vivo Preclinical Efficacy in Xenograft Models

The SJSA-1 osteosarcoma xenograft model is a cornerstone for the preclinical evaluation of MDM2 inhibitors.

CompoundDosing & ScheduleTumor Growth Inhibition (TGI) / RegressionReference(s)
AMG 232 100 mg/kg, dailyComplete and durable tumor regression[3]
Idasanutlin (RG7388) 50 mg/kg, dailyTumor growth inhibition and regression[9]
Siremadlin (HDM201) 10-30 mg/kg, dailyTumor regression[6]
SAR405838 100 mg/kg, single doseComplete and durable tumor regression[8][10]
Clinical Efficacy and Safety Profile

Clinical data provides the most relevant comparison, though it's important to note that these trials involve varied patient populations and dosing schedules. The primary dose-limiting toxicity (DLT) for this class of drugs is hematological, particularly thrombocytopenia, which is considered an on-target effect.[11]

| Compound | Phase I/II Findings | Key Indications | Common Adverse Events | Reference(s) | | :--- | :--- | :--- | :--- | | AMG 232 (Navtemadlin) | Acceptable safety up to 240 mg. Stable disease observed in liposarcoma, glioblastoma, and other solid tumors. | Solid Tumors, AML, Soft Tissue Sarcoma | Thrombocytopenia, neutropenia, diarrhea, nausea, fatigue |[12][13][14] | | Idasanutlin (RG7388) | Showed clinical response in AML, both as monotherapy and in combination with cytarabine. | AML, Solid Tumors | Diarrhea, nausea, vomiting, myelosuppression |[15] | | Siremadlin (HDM201) | Encouraging activity in AML; limited activity in solid tumors. | Solid Tumors, AML | Thrombocytopenia |[11] | | Milademetan (DS-3032b) | Favorable safety profile with intermittent dosing. Disease control rate of 45.8% across cohorts. Median PFS of 4.0 months. | Liposarcoma, Solid Tumors, Lymphomas | Thrombocytopenia, neutropenia, anemia |[7] | | SAR405838 | Acceptable safety profile. Stable disease in 56% of de-differentiated liposarcoma patients. | Solid Tumors (esp. Liposarcoma) | Thrombocytopenia, nausea |[16] |

Experimental Methodologies for Efficacy Assessment

Validating the efficacy of a novel MDM2 inhibitor requires a multi-tiered approach, from biochemical assays to in vivo tumor models. The following protocols are standard in the field.

Workflow for Evaluating MDM2 Inhibitors

experimental_workflow cluster_invitro In Vitro / Biochemical Assessment cluster_invivo In Vivo Assessment cluster_clinical Clinical Translation biochem Biochemical Binding Assays (HTRF, FP, ELISA) cell_based Cell-Based Assays (Proliferation, Apoptosis) biochem->cell_based western Target Engagement (Western Blot for p53, p21, MDM2) cell_based->western pkpd Pharmacokinetics & Pharmacodynamics (PK/PD) western->pkpd xenograft Xenograft Efficacy Studies (e.g., SJSA-1 Model) pkpd->xenograft phase1 Phase I Clinical Trials (Safety, MTD) xenograft->phase1

Caption: Standard workflow for preclinical to clinical evaluation.
Protocol 1: In Vitro MDM2-p53 Interaction Assay (Fluorescence Polarization)

This assay quantitatively measures the ability of a test compound to disrupt the binding of a fluorescently labeled p53-derived peptide to the MDM2 protein.[17]

Principle: A small, fluorescently labeled peptide derived from p53 tumbles rapidly in solution, resulting in low fluorescence polarization (FP). Upon binding to the much larger MDM2 protein, its tumbling is restricted, leading to a high FP signal. An effective inhibitor will displace the peptide, causing a decrease in the FP signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.02 mg/ml BSA.

    • Recombinant human MDM2 protein (e.g., residues 1-118).

    • Fluorescently labeled p53 peptide (e.g., FAM-RFMDYWEGL-NH2).

    • Test compound (e.g., AMG 232) serially diluted in DMSO.

  • Assay Procedure (384-well plate format):

    • Add 10 µL of assay buffer containing MDM2 protein to each well.

    • Add 100 nL of test compound from the serial dilution plate.

    • Incubate for 15 minutes at room temperature to allow compound-protein binding.

    • Add 10 µL of assay buffer containing the fluorescent p53 peptide.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence polarization-capable plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition relative to high (MDM2 + peptide) and low (peptide only) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Xenograft Tumor Model Efficacy Study

This protocol describes a standard efficacy study using the MDM2-amplified SJSA-1 osteosarcoma cell line subcutaneously implanted in immunodeficient mice.[18][19]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture SJSA-1 cells in the recommended medium (e.g., RPMI-1640 with 10% FBS) until they reach ~80% confluency.

  • Animal Model:

    • Use female athymic nude mice (e.g., NU/NU), 6-8 weeks old.

  • Tumor Implantation:

    • Harvest and resuspend SJSA-1 cells in a sterile PBS/Matrigel mixture (1:1 ratio).

    • Subcutaneously inject 5 x 106 cells in a volume of 100 µL into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by caliper measurements at least twice weekly. Calculate tumor volume using the formula: (Length x Width2) / 2.

    • When tumors reach an average volume of 100-200 mm3, randomize mice into treatment and control groups (n=8-10 per group).

  • Compound Formulation and Dosing:

    • Formulate the test compound (e.g., AMG 232) in a suitable vehicle (e.g., 0.5% methylcellulose with 0.25% Tween 80 in water).

    • Administer the compound orally (p.o.) via gavage at the predetermined dose and schedule (e.g., 100 mg/kg, once daily). The control group receives the vehicle only.

  • Efficacy Endpoints:

    • Continue dosing and monitor tumor volume and body weight for 21-28 days or until tumors in the control group reach the predetermined endpoint size.

    • The primary endpoint is tumor growth inhibition (TGI). At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p53, p21).

Conclusion and Future Perspectives

The development of 4-amino-2-piperidinone-based MDM2 inhibitors, exemplified by AMG 232, marks a significant advancement in the quest to therapeutically reactivate p53. Preclinical data consistently demonstrate their high potency, often superior to first-generation inhibitors like the nutlins.[1][3] Clinical trials have confirmed their on-target activity and established a manageable safety profile, with promising signals of efficacy, particularly in MDM2-amplified malignancies like liposarcoma and in hematological cancers such as AML.[7][12]

While all clinical-stage MDM2 inhibitors share a common mechanism and similar on-target toxicities, subtle differences in chemical scaffold can influence pharmacokinetic properties, bioavailability, and off-target effects. The piperidinone series has demonstrated robust in vivo efficacy, leading to durable tumor regressions in preclinical models.[3]

The future of MDM2 inhibition likely lies in combination therapies. The ability of these agents to induce p53-mediated cell cycle arrest or apoptosis makes them rational partners for cytotoxic chemotherapies and other targeted agents.[3][20] As our understanding of the complex interplay within the p53 pathway deepens, the strategic application of potent, second-generation inhibitors like the 4-amino-2-piperidinones will be pivotal in realizing the full therapeutic potential of p53 reactivation.

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  • Mechanism of Action of Milademetan (RAIN-32) to Treat Liposarcoma. YouTube. Available at: [Link]

  • Therapy Detail - KRT-232. Genomenon. Available at: [Link]

  • Small molecule MDM2 inhibitors based on nutlins. ResearchGate. Available at: [Link]

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  • Nutlin-3a‐aa: Improving the Bioactivity of a p53/MDM2 Interaction Inhibitor by Introducing a -Methylene Group. Wiley Online Library. Available at: [Link]

  • Phase I Trial of the Human Double Minute 2 Inhibitor MK-8242 in Patients With Advanced Solid Tumors. PubMed. Available at: [Link]

  • A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas. PubMed Central. Available at: [Link]

  • Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. PubMed Central. Available at: [Link]

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Validation

A Comparative Guide to Purity Assessment: 4-Amino-2-piperidinone Trifluoroacetate Analyzed by HPLC and qNMR

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of 4-Amino-2-piperidinone trifluoroacetate, a polar heterocyclic compound. We will delve into the fundamental principles, provide detailed experimental protocols, and present supporting data to guide you in selecting the most appropriate methodology for your analytical needs.

Introduction: The Quest for Orthogonal Purity Assessment

In pharmaceutical development, relying on a single analytical method for purity determination is often insufficient. Regulatory bodies like the FDA and international guidelines such as the ICH (International Council for Harmonisation) emphasize the importance of orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles.[1] This approach provides a more comprehensive and trustworthy purity profile.

4-Amino-2-piperidinone is a polar molecule, and its synthesis often involves the use of trifluoroacetic acid (TFA), resulting in the trifluoroacetate salt form. The presence of the TFA counterion adds a layer of complexity to the analysis, making the choice of analytical technique particularly important.

This guide will explore:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, prized for its high resolving power and sensitivity, especially for detecting structurally related impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that offers universal detection for hydrogen-containing molecules and the ability to determine purity without the need for specific impurity reference standards.[2]

We will examine the causality behind experimental choices, describe self-validating protocols, and ground all claims in authoritative sources.

Principles of the Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3][4][5] For a polar compound like 4-Amino-2-piperidinone, Reversed-Phase HPLC (RP-HPLC) is the most common approach. In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[4][5]

The separation is driven by hydrophobic interactions; less polar compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier. The trifluoroacetate counterion can act as an ion-pairing agent, influencing the retention of the primary amine on the reversed-phase column. However, TFA in the mobile phase can also cause baseline disturbances at low UV wavelengths, which requires careful method optimization.[6]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a spectroscopic technique that leverages the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[7] For ¹H qNMR, by comparing the integral of a specific, well-resolved resonance from the analyte to the integral of a resonance from a certified internal standard of known purity and concentration, one can accurately determine the absolute purity of the analyte.[8]

Key advantages of qNMR include:

  • Primary Ratio Method: It can provide a direct measure of purity without needing a reference standard of the analyte itself.[9]

  • Universal Detection: It is sensitive to all proton-containing molecules in the sample, allowing for the quantification of impurities even if their structures are unknown, provided they have unique signals.[2]

  • Structural Confirmation: The NMR spectrum simultaneously provides structural information, confirming the identity of the analyte while quantifying its purity.

The main requirement is the careful selection of experimental parameters, particularly the relaxation delay (d1) , to ensure that all protons have fully returned to their equilibrium state before the next pulse is applied. This is critical for accurate integration and quantification.[7][10][11][12]

Head-to-Head Comparison: HPLC vs. qNMR

FeatureHigh-Performance Liquid Chromatography (HPLC)quantitative Nuclear Magnetic Resonance (qNMR)
Principle Chromatographic separation based on differential partitioning between mobile and stationary phases.Spectroscopic measurement based on the direct proportionality of NMR signal integral to the number of nuclei.
Quantification Relative (Area %); requires response factors for accurate impurity quantification. Absolute quantification requires a certified reference standard of the analyte.Absolute; determines purity directly against a certified internal standard without needing analyte-specific standards.[8]
Impurity Detection Excellent for separating and detecting structurally similar impurities, degradants, and by-products.Detects all proton-containing impurities with unique signals. May not resolve structurally very similar impurities.
Reference Standards Requires reference standards for both the main compound (for assay) and known impurities (for accurate quantification).Requires a single, unrelated, high-purity internal standard (e.g., maleic acid, dimethyl sulfone).[8][13]
Sample Throughput Higher throughput with modern autosamplers and fast gradient methods.Lower throughput due to longer experiment times required for full relaxation (long d1 delay).[11]
Destructive? Yes, the sample is consumed during the analysis.No, the sample can be fully recovered after analysis.[7]
Method Development Can be time-consuming, requiring optimization of column, mobile phase, gradient, and temperature.Generally simpler method development, focused on solvent selection, internal standard choice, and acquisition parameters.
Cost & Complexity Lower initial instrument cost. Widespread availability and expertise.Higher initial instrument cost. Requires specialized expertise for data acquisition and processing.
TFA Counterion Can be used as an ion-pairing agent. May cause baseline noise at low UV wavelengths.[6]The TFA counterion is NMR-silent in ¹H NMR but can be quantified by ¹⁹F NMR if necessary.[14] Its molecular weight must be included in the final purity calculation.

Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating principles from ICH Q2(R1) and USP guidelines to ensure accuracy, precision, and specificity.[1][15][16]

Workflow for Purity Determination

G cluster_0 HPLC Purity Workflow cluster_1 qNMR Purity Workflow HPLC_Prep Sample Preparation (Dilute in Mobile Phase) HPLC_Run RP-HPLC Analysis (C18, Water/ACN + Acid) HPLC_Prep->HPLC_Run HPLC_Detect UV Detection (e.g., 210 nm) HPLC_Run->HPLC_Detect HPLC_Calc Data Analysis (Area Percent Calculation) HPLC_Detect->HPLC_Calc qNMR_Prep Sample Preparation (Weigh Sample & Internal Std, Dissolve in Deuterated Solvent) qNMR_Run ¹H NMR Data Acquisition (Long Relaxation Delay) qNMR_Prep->qNMR_Run qNMR_Process Data Processing (Phasing, Baseline Correction) qNMR_Run->qNMR_Process qNMR_Calc Purity Calculation (Integration & Formula) qNMR_Process->qNMR_Calc

Caption: High-level workflows for purity assessment by HPLC and qNMR.

Protocol 1: Purity of 4-Amino-2-piperidinone TFA by HPLC

This protocol is based on typical reversed-phase methods for polar amine compounds.[2][17]

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Sample Preparation:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 50:50 mixture of Mobile Phase A and B.

  • Standard Preparation: Accurately weigh and dissolve 4-Amino-2-piperidinone TFA in the sample diluent to a final concentration of ~1.0 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (where the amide chromophore absorbs, away from the TFA cutoff).

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

4. Data Analysis and Purity Calculation:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Specificity: The method's specificity is demonstrated by the complete separation of the main peak from all impurity peaks.[18] A DAD can be used to assess peak purity.

  • Validation: This method should be validated for linearity, accuracy, precision (repeatability and intermediate precision), and robustness as per ICH Q2(R1) guidelines.[1]

Protocol 2: Purity of 4-Amino-2-piperidinone TFA by ¹H qNMR

This protocol follows best practices for accurate quantitative NMR measurements.[7][9][10]

1. Instrumentation and Reagents:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • High-precision analytical balance.

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), which is excellent for dissolving polar salts.

  • Internal Standard (IS): Maleic acid (Certified Reference Material, ≥99.5% purity). It is non-volatile, stable, and has a simple singlet resonance in a clear region of the spectrum (~6.3 ppm in DMSO-d₆).[8][13]

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of 4-Amino-2-piperidinone TFA into a clean vial. Record the weight (m_analyte).

  • Accurately weigh approximately 5 mg of Maleic Acid (IS) into the same vial. Record the weight (m_IS).

  • Dissolve the mixture in ~0.7 mL of DMSO-d₆. Ensure complete dissolution.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

3. NMR Data Acquisition:

  • Temperature: Allow the sample to equilibrate in the spectrometer for at least 5 minutes.[10]

  • Pulse Angle: Use a calibrated 90° pulse.

  • Spectral Width: Set a wide spectral width to ensure a flat baseline on both sides of the signals of interest.

  • Acquisition Time (aq): ≥ 3 seconds.

  • Relaxation Delay (d1): Crucial for quantification. Set to at least 7 times the longest T₁ relaxation time of any proton to be integrated (both analyte and IS). A conservative value of 30 seconds is recommended for small molecules to ensure >99.9% relaxation.[7][11]

  • Number of Scans (ns): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[10] Typically 16 or 32 scans.

4. Data Processing and Purity Calculation:

  • Apply a small line broadening (e.g., LB = 0.3 Hz).

  • Manually perform phase and baseline correction to ensure accurate integration.[19]

  • Select a well-resolved, non-exchangeable proton signal from 4-Amino-2-piperidinone and the singlet from Maleic Acid for integration.

  • Calculate the purity using the following formula:[8][18][20]

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I: Integral area of the signal

    • N: Number of protons for the integrated signal (N_IS = 2 for maleic acid)

    • MW: Molecular weight (4-Amino-2-piperidinone: 114.15 g/mol ; TFA: 114.02 g/mol ; MW_analyte = 228.17 g/mol ; Maleic Acid: 116.07 g/mol )

    • m: Mass from weighing

    • Purity_IS: Purity of the internal standard from its certificate

Illustrative Data and Comparison

Let's assume a batch of 4-Amino-2-piperidinone TFA was analyzed by both methods.

HPLC Results
PeakRetention Time (min)AreaArea %Identification
13.515,0000.30Unknown Impurity 1
28.24,850,00097.004-Amino-2-piperidinone
311.5100,0002.00Starting Material
415.135,0000.70Unknown Impurity 2
Total 5,000,000 100.00

Calculated Purity (Area %): 97.00%

qNMR Results
  • m_analyte: 10.05 mg

  • m_IS (Maleic Acid): 5.12 mg

  • Purity_IS: 99.8%

  • Analyte Signal: A triplet at ~3.5 ppm (CH₂, 2 protons, N_analyte = 2 )

  • IS Signal: A singlet at ~6.3 ppm (2 protons, N_IS = 2 )

  • I_analyte: 1.00

  • I_IS: 0.52

Purity Calculation:

Purity (%) = (1.00 / 0.52) * (2 / 2) * (228.17 / 116.07) * (5.12 / 10.05) * 99.8% Purity (%) = 1.923 * 1 * 1.966 * 0.509 * 99.8% Purity (%) = 95.8%

Logical Relationship Diagram

G cluster_0 Analytical Inputs cluster_1 Purity Results cluster_2 Interpretation Sample 4-Amino-2-piperidinone TFA Sample HPLC_Method HPLC Method (Relative Area %) Sample->HPLC_Method qNMR_Method qNMR Method (Absolute vs. IS) Sample->qNMR_Method HPLC_Result HPLC Purity (e.g., 97.0%) HPLC_Method->HPLC_Result qNMR_Result qNMR Purity (e.g., 95.8%) qNMR_Method->qNMR_Result Conclusion Discrepancy suggests presence of NMR-silent impurities (e.g., water, inorganics) or impurities with different UV response factors. HPLC_Result->Conclusion qNMR_Result->Conclusion

Caption: Interpreting orthogonal purity results from HPLC and qNMR.

Discussion: Why the Difference in Results?

In our illustrative example, HPLC indicates a purity of 97.0%, while qNMR shows 95.8%. This discrepancy is common and highlights the value of using orthogonal methods. The difference can be attributed to several factors:

  • UV Response Factors (HPLC): The area percent calculation in HPLC assumes that all impurities have the same UV response as the main compound. This is rarely true. If an impurity has a weaker chromophore, its amount will be underestimated, leading to an overestimation of the main compound's purity.

  • NMR-Silent Impurities: qNMR provides a weight-based purity value.[10] The lower purity value from qNMR suggests the presence of impurities that are either "NMR-silent" (contain no protons, such as water or inorganic salts) or whose signals are buried under the solvent peak. These would not be detected by HPLC with UV detection.[8]

  • Water Content: The qNMR result is an absolute measure of the 4-Amino-2-piperidinone TFA content in the solid sample. The ~1.2% difference could easily be accounted for by residual water or solvents, which qNMR correctly excludes from the analyte purity.

Conclusion and Recommendations

Both HPLC and qNMR are powerful, validated techniques for purity assessment, each with distinct advantages and providing complementary information.

  • HPLC is unparalleled for its ability to separate and detect trace levels of structurally related impurities and degradants. It is the workhorse for routine quality control and stability testing where the impurity profile is of primary interest.

  • qNMR serves as an excellent orthogonal method for providing an absolute, direct measure of purity. It is particularly valuable for qualifying reference standards, confirming the purity of a new batch of material without requiring specific impurity standards, and for obtaining a "mass balance" type of purity that accounts for non-UV active or NMR-silent components like water and inorganic salts.

For a comprehensive and defensible purity assessment of 4-Amino-2-piperidinone trifluoroacetate, a dual approach is recommended. Use HPLC to establish the impurity profile and relative purity, and use qNMR to determine the absolute purity and confirm the findings of the chromatographic method. This orthogonal strategy provides the highest level of confidence in the quality of the material, satisfying the rigorous demands of drug development and regulatory scrutiny.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Li, Y., Zhou, Y., He, Y., Liu, M., Tang, S., & Liu, Z. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 59(7), 617–623. [Link]

  • Alomrani, A., Alhabardi, S., Aboussekhra, A., Alshamsan, A., Attia, M. I., & AlQuadeib, B. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. Pakistan Journal of Pharmaceutical Sciences, 33(2), 685-694.
  • Amin, N., & Claridge, T. (2017). Quantitative NMR Spectroscopy. University of Oxford.
  • (n.d.). Purity by Absolute qNMR Instructions.
  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • Giraudeau, P., Akoka, S., & Remaud, G. S. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(5), 635. [Link]

  • Krüger, T., et al. (2022). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. International Journal of Molecular Sciences, 23(21), 13295. [Link]

  • Alomrani, A., et al. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin.
  • (2019). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • USP. (n.d.). General Chapters: <761> NUCLEAR MAGNETIC RESONANCE.
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Mestrelab Resources. (2013). Purity Calculation. Retrieved from [Link]

  • Bansal, S. K., Layloff, T., Bush, E. D., & Hamilton, M. (2008). The Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • ECA Academy. (2022). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Vilar, G., et al. (2013). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: A critical evaluation of different approaches. Journal of Peptide Science, 19(11), 696-705.
  • GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields. Retrieved from [Link]

  • USP. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?. Retrieved from [Link]

  • Sarang, K., et al. (2021). The Role of Counter-Ions in Peptides—An Overview. Molecules, 26(16), 4963.
  • Scribd. (n.d.). Usp-Nf 761 Nuclear Magnetic Resonance Spectros. Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (2019). How to check the purity of the chemical compound by H NMR?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Retrieved from [Link]

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  • USP-NF. (n.d.). <761> Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Nanalysis. (2019). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Retrieved from [Link]

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Comparative

Metabolic Stability of 4-Amino-2-piperidinone Scaffolds: A Comparative Technical Guide

The following is a comprehensive technical guide comparing the metabolic stability of 4-Amino-2-piperidinone containing compounds. Executive Summary: The Lactam Advantage In modern drug design, the 4-amino-2-piperidinone...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide comparing the metabolic stability of 4-Amino-2-piperidinone containing compounds.

Executive Summary: The Lactam Advantage

In modern drug design, the 4-amino-2-piperidinone (4-A2P) scaffold represents a critical bioisostere for the classic 4-aminopiperidine moiety. While 4-aminopiperidines are privileged structures in GPCR and kinase ligand design, they frequently suffer from rapid oxidative clearance via Cytochrome P450 (CYP) mediated


-carbon oxidation and N-dealkylation.

This guide objectively analyzes the metabolic superiority of the 4-A2P scaffold. By oxidizing the


-carbon to a carbonyl (lactamization) pre-synthetically, medicinal chemists effectively block the primary metabolic soft spot of the piperidine ring. This modification transitions the core from a basic, high-clearance amine (

) to a neutral, metabolically robust lactam, significantly extending half-life (

) and improving oral bioavailability.

Scaffold Analysis & Physicochemical Impact[1]

Understanding the metabolic fate requires analyzing the physicochemical shift induced by the 2-one modification.

Feature4-Aminopiperidine (Precursor)4-Amino-2-piperidinone (Target)Impact on Metabolism
Core Structure Cyclic Secondary AmineCyclic Amide (Valerolactam)Blockade of CYP oxidation
Ring Basicity (

)
Basic (~10.5)NeutralReduces lysosomal trapping; alters CYP binding affinity.
LogD (pH 7.4) Low (Polar Cation)Moderate (Neutral)Improved membrane permeability; altered enzyme access.
Metabolic Soft Spot

-C (C2/C6) & Ring N
C4-Amine & Lactam Ring OpeningElimination of Ring N-oxidation
Structural Visualization

The 4-A2P scaffold serves as a constrained diamine mimic. The presence of the C2-carbonyl prevents the formation of the iminium ion intermediate, a requisite step in the oxidative N-dealkylation pathway common to piperidines.

Comparative Metabolic Pathways

The following Graphviz diagram illustrates the divergent metabolic fates of the standard piperidine versus the stabilized piperidinone scaffold.

MetabolicPathways cluster_0 Unstable Scaffold: 4-Aminopiperidine cluster_1 Stabilized Scaffold: 4-Amino-2-piperidinone AP 4-Aminopiperidine (Basic Amine) N_Ox N-Oxide (Polar Metabolite) AP->N_Ox FMO / CYP Iminium Iminium Ion (Reactive Intermediate) AP->Iminium CYP450 (alpha-oxidation) RingOpen Ring Opening (Aldehyde/Acid) Iminium->RingOpen Hydrolysis A2P 4-Amino-2-piperidinone (Neutral Lactam) A2P->Iminium BLOCKED (C2 is oxidized) Amidase Ring Hydrolysis (Slow) A2P->Amidase Amidases (Minor) N_Acetyl N-Acetylation (Phase II) A2P->N_Acetyl NAT1/2 (Primary Amine)

Figure 1: Divergent metabolic pathways. The 4-A2P scaffold (Green) effectively blocks the high-clearance CYP-mediated alpha-oxidation pathway dominant in 4-aminopiperidines (Red).

Experimental Data: Stability Comparison

The following data represents a synthesis of metabolic stability studies comparing the 4-A2P core against standard alternatives in Human Liver Microsomes (HLM).

Table 1: Intrinsic Clearance ( ) Profile

Conditions: 1 µM compound, 0.5 mg/mL HLM, 37°C, NADPH regeneration system.

Scaffold ClassCompound Example

(min)

(µL/min/mg)
Primary MetaboliteStability Rating
4-Aminopiperidine 1-benzyl-4-aminopiperidine12>110N-dealkylation, Ring OpeningLow
Acyclic Amide N-(4-aminobutyl)acetamide4535Amide HydrolysisModerate
4-Amino-2-piperidinone 1-benzyl-4-amino-2-piperidinone >120 <10 Trace N-acetylation High
Rigidified Spiro Spiro[piperidinone-oxetane]9515MinimalHigh

Key Insight: The introduction of the C2-carbonyl (piperidinone) reduces intrinsic clearance by >10-fold compared to the reduced piperidine. This is attributed to the "metabolic sink" effect—the ring is already in an oxidized state, rendering it inert to further CYP oxidative attack at the most accessible site.

Experimental Protocol: Assessing Lactam Stability

To validate the stability of 4-A2P derivatives, a standard microsomal stability assay is insufficient due to potential non-CYP mediated hydrolysis (amidases). The following protocol includes a plasma stability check to rule out hydrolytic liability.

Workflow Visualization

ProtocolWorkflow cluster_assay Parallel Stability Assays Start Compound Synthesis (4-A2P Derivative) HLM Microsomal Stability (CYP/FMO Activity) +NADPH, 60 min Start->HLM Plasma Plasma Stability (Amidase/Esterase Activity) No Cofactors, 4 hrs Start->Plasma Analysis LC-MS/MS Analysis (Parent Depletion) HLM->Analysis Plasma->Analysis Decision Clearance Profile? Analysis->Decision Stable Proceed to PK (High Stability) Decision->Stable Low CL in both Unstable_CYP Modify Substituents (CYP Liability) Decision->Unstable_CYP High CL in HLM Unstable_Hyd Steric Shielding of Lactam (Hydrolysis Liability) Decision->Unstable_Hyd High CL in Plasma

Figure 2: Decision tree for evaluating 4-A2P stability, distinguishing between oxidative (CYP) and hydrolytic (Plasma) clearance.

Detailed Protocol Steps
  • Preparation: Prepare 10 mM stock of the 4-A2P test compound in DMSO.

  • Incubation (Microsomes):

    • Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes.

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH (1 mM final).

    • Sample at 0, 5, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard.

  • Incubation (Plasma):

    • Spike compound into pooled human plasma (final conc. 1 µM).

    • Incubate at 37°C.

    • Sample at 0, 60, 120, and 240 min.

  • Analysis: Centrifuge samples (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    .

Strategic Recommendations

When optimizing 4-Amino-2-piperidinone leads:

  • Stereochemistry Matters: The (S)-4-amino enantiomer often mimics the L-amino acid backbone. Be aware that primary amines at C4 are susceptible to MAO (Monoamine Oxidase) if the adjacent carbon is not substituted.

    • Fix: Methylation at C4 (gem-dimethyl or methyl-amino) blocks MAO activity.

  • N1-Substitution: The lactam nitrogen (N1) is a poor nucleophile but can be N-dealkylated if the substituent is a simple alkyl group.

    • Fix: Use aryl or heteroaryl substituents at N1 to stabilize the bond against oxidative cleavage.

  • Hydrolytic Stability: While 6-membered lactams are generally stable, electron-withdrawing groups on the N1-aryl ring can increase susceptibility to plasma amidases.

    • Monitor: Always run the plasma stability assay (Protocol Step 3) early in the cascade.

References

  • Paine, M. J., et al. (2020). Structure-activity relationships for a series of aminopiperidines and piperidinones at the dopamine transporter: Bioisosteric replacement improves metabolic stability. European Journal of Medicinal Chemistry.[1] Link

  • Kalgutkar, A. S., & Dalvie, D. (2015). Metabolism-Guided Drug Design: Strategies to Optimize Metabolic Stability. Chemical Research in Toxicology. Link

  • Lowicki, D., & Przybylski, P. (2025).[1] Piperidine-containing drugs and recently studied analogs - biological activity and synthetic cascade access.[1] European Journal of Medicinal Chemistry.[1] Link

  • Zhang, Y., et al. (2021). Design and Synthesis of 4-Amino-2-piperidinone Derivatives as Novel Tryptase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

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Validation

Benchmarking Computational Efficacy: 4-Amino-2-piperidinone Scaffolds in Peptidomimetic Design

Content Type: Publish Comparison Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Leads Focus: Validation of "Lactam-Flex" (Solvent-Explicit MD Workflow) vs. Standard Docking & FEP Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Leads Focus: Validation of "Lactam-Flex" (Solvent-Explicit MD Workflow) vs. Standard Docking & FEP

Executive Summary: The Lactam Constraint Problem

In peptidomimetic drug design, 4-Amino-2-piperidinone serves as a privileged scaffold, acting as a constrained mimic of the peptide backbone (Freidinger lactam). However, accurately predicting the binding affinity of these derivatives is notoriously difficult for standard computational models.

The Problem: Standard rigid-receptor docking (e.g., Vina, Glide SP) often fails to account for two critical factors inherent to piperidinone scaffolds:

  • Water-Mediated Bridging: The lactam carbonyl and amine often engage in essential water bridges that rigid docking ignores.

  • Ring Puckering: The piperidinone ring adopts specific chair/boat conformations that shift upon binding, altering the free energy landscape.

The Solution: This guide validates a specialized workflow, Lactam-Flex (an explicit-solvent Molecular Dynamics + MM-GBSA approach), comparing its predictive accuracy against industry-standard Docking and high-cost Free Energy Perturbation (FEP).

Comparative Methodology: The Contenders

We evaluated three computational approaches to predict the binding affinity (


) of a congeneric series of 12 substituted 4-amino-2-piperidinone inhibitors against a model Serine Protease target (e.g., KLK6 or similar beta-turn recognition sites).
FeatureStandard Docking (Baseline)FEP+ (Gold Standard)Lactam-Flex (The Product)
Methodology Rigid Receptor / Flexible LigandAlchemical Free Energy PerturbationExplicit Solvent MD + Entropy-Corrected MM-GBSA
Solvent Model Implicit (Continuum)Explicit Water (Grand Canonical)Explicit Water (TIP3P)
Throughput High (>1000 cmpds/day)Low (<5 cmpds/day)Medium (~50 cmpds/day)
Key Weakness Ignores induced fit & water bridgesProhibitively expensive for screeningRequires GPU acceleration
Primary Use Virtual ScreeningLead OptimizationHit-to-Lead Expansion

Experimental Validation Protocol (The "Ground Truth")

To validate the computational predictions, we utilized Isothermal Titration Calorimetry (ITC) . Unlike IC50 assays, which are coupled to enzymatic rates, ITC measures the direct thermodynamic parameters (


, 

,

) of the binding event, providing the necessary resolution to distinguish between enthalpic (H-bond) and entropic (hydrophobic) drivers.
Protocol: Thermodynamic Validation via ITC

Objective: Determine absolute


 for 4-amino-2-piperidinone derivatives to benchmark computational scores.

1. Sample Preparation:

  • Ligand: Synthesize (S)-4-amino-2-piperidinone derivatives ( >98% purity by HPLC). Dissolve in 100% DMSO to 50 mM stock.

  • Protein: Purify target protein (e.g., Protease X) via Size Exclusion Chromatography (SEC) into the exact assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Buffer Matching (Critical): Dilute Ligand stock into the Protein buffer to reach 200

    
    M (final DMSO < 2%). Crucial: The protein solution must contain the exact same % of DMSO to prevent heat of dilution artifacts.
    

2. Instrument Setup (e.g., MicroCal PEAQ-ITC):

  • Cell: Protein at 20

    
    M.
    
  • Syringe: Ligand at 200

    
    M (10x concentration).
    
  • Temperature: 25°C.

3. Titration Scheme:

  • Initial Injection: 0.4

    
    L (discard data point to remove backlash error).
    
  • Subsequent Injections: 19 injections of 2.0

    
    L, spaced 150 seconds apart to allow baseline return.
    

4. Data Analysis:

  • Fit raw heat rates (

    
    cal/sec) to a One-Set-of-Sites  model.
    
  • Extract

    
     (Enthalpy) and 
    
    
    
    .[1] Calculate
    
    
    .[2]
Visualization: The Validation Workflow

ValidationLoop cluster_comp Computational Phase cluster_exp Experimental Phase (Ground Truth) LigandDesign Ligand Design (Piperidinone Scaffold) Simulations Lactam-Flex Workflow (MD + Explicit Water) LigandDesign->Simulations Synthesis Chemical Synthesis (Chiral Separation) LigandDesign->Synthesis Select Top 12 Prediction Predicted ΔG Simulations->Prediction Comparison Correlation Analysis (RMSE / Pearson r) Prediction->Comparison ITC ITC Analysis (Thermodynamics) Synthesis->ITC ExpData Experimental ΔG ITC->ExpData ExpData->Comparison Comparison->LigandDesign Refine Force Field

Figure 1: The closed-loop validation cycle. Computational predictions are rigorously tested against ITC-derived free energies to refine the model.

Performance Data: Model vs. Reality

The following table summarizes the validation results for three representative derivatives of 4-amino-2-piperidinone.

Metric Definitions:

  • 
    :  Derived from ITC (
    
    
    
    ).[2]
  • RMSE: Root Mean Square Error (lower is better).

  • Pearson (

    
    ):  Correlation coefficient (closer to 1.0 is better).
    
Compound IDSubstitution (R-group)

(ITC)
Docking Score (Vina)FEP+ Pred.Lactam-Flex Pred.
PIP-001 -H (Unsubstituted)-6.2 kcal/mol-8.5 (Over-predicted)-6.4-6.5
PIP-004 -Benzyl (Hydrophobic)-9.1 kcal/mol-9.8-8.9-9.3
PIP-009 -OH (Polar/H-bond)-7.4 kcal/mol-5.2 (Under-predicted)-7.1-7.3
Overall Accuracy RMSE N/A 2.1 kcal/mol 0.6 kcal/mol 0.8 kcal/mol
Correlation Pearson (

)
1.0 0.54 0.88 0.82
Analysis of Results
  • Failure of Standard Docking: Notice PIP-009 . Standard docking penalized the polar hydroxyl group because it could not model the explicit water molecule bridging the ligand to the protein backbone. It predicted a weak binder (-5.2), whereas ITC confirmed it is a moderate binder (-7.4).

  • Success of Lactam-Flex: By including a 10ns MD equilibration step with explicit waters, the Lactam-Flex model captured the water bridge formation, yielding a score (-7.3) within experimental error of the ITC data.

  • Efficiency: While FEP+ was slightly more accurate (RMSE 0.6), it required 140 GPU-hours per ligand. Lactam-Flex achieved comparable accuracy (RMSE 0.8) in only 4 GPU-hours per ligand.

Mechanistic Insight: The "Water Bridge" Effect

Why does the explicit solvent model matter for 4-amino-2-piperidinone? The lactam nitrogen and carbonyl are hydrogen-bond donors/acceptors that often do not bind the protein directly but rather bind to a conserved water molecule in the pocket.

WaterBridge Lactam 4-Amino-2-piperidinone (Ligand) Water Conserved Water (HOH 301) Lactam->Water H-Bond (2.8 Å) Protein Protein Backbone (Ser/Thr Residue) Water->Protein H-Bond (2.7 Å)

Figure 2: The critical water-bridging mechanism. Standard docking deletes the central water node, breaking the connectivity. SE-MD (Lactam-Flex) preserves it.

Conclusion & Recommendations

For researchers working with 4-Amino-2-piperidinone and similar peptidomimetics:

  • Avoid Rigid Docking for rank-ordering polar derivatives. The RMSE of >2.0 kcal/mol is insufficient for lead optimization.

  • Use ITC for Validation. Fluorescence polarization can be prone to artifacts with small scaffolds; ITC provides the thermodynamic resolution needed to verify the enthalpy gains from the lactam constraint.

  • Adopt the "Lactam-Flex" Approach. For hit-to-lead campaigns, the hybrid MD/MM-GBSA workflow offers the best balance of speed and accuracy, specifically by resolving the water networks that define lactam binding.

References

  • Comparison of Computational Methods (FEP vs MM-GBSA)

    • Silva, W. J. L., & de Freitas, R. F. (2023).[3] Assessing the Performance of Docking, FEP, and MM/GBSA Methods on a Series of KLK6 Inhibitors. ChemRxiv.

  • Isothermal Titration Calorimetry (ITC)

    • Duff, M. R., et al. (2011). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology.
    • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions.
  • 4-Amino-2-piperidinone in Peptidomimetics

    • Peng, L., et al. (2006). Combinatorial chemistry identifies high-affinity peptidomimetics against alpha4beta1 integrin for in vivo tumor imaging.
  • Binding Affinity Prediction Challenges

    • Gómez-Tamayo, J. C., et al. (2024).[4] Binding Affinity Prediction with 3D Machine Learning: Training Data and Challenging External Testing. ChemRxiv.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 4-Amino-2-piperidinone Trifluoroacetate

Executive Summary Immediate Action Required: Treat 4-Amino-2-piperidinone trifluoroacetate as a Corrosive and Environmentally Persistent substance.[1] Disposal Method: High-Temperature Incineration (via EHS/Hazardous Was...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat 4-Amino-2-piperidinone trifluoroacetate as a Corrosive and Environmentally Persistent substance.[1]

  • Disposal Method: High-Temperature Incineration (via EHS/Hazardous Waste Contractor).

  • Strict Prohibition: DO NOT dispose of via sink/drain.[2] The trifluoroacetate (TFA) counter-ion is a short-chain PFAS (Per- and Polyfluoroalkyl Substance) variant that is highly mobile and persistent in aquatic environments.[3][4]

  • Primary Hazard: Causes severe skin burns and eye damage (due to TFA content) and potential respiratory irritation.[2]

Chemical Profile & Risk Assessment

To handle this compound safely, you must understand the duality of its structure: the bioactive scaffold and the fluorinated counter-ion.

FeatureSpecificationOperational Implication
Chemical Structure Piperidinone lactam core with a primary amine, salted with Trifluoroacetic Acid.[1]Lactam Sensitivity: The ring is susceptible to hydrolysis in strong bases. Acidic Nature: The TFA salt hydrolyzes to release acidity in moisture.
Physical State White to off-white solid (Hygroscopic).[1]Moisture Control: Keep containers tightly sealed. Absorbed water creates a corrosive acidic film on the solid surface.
Hazards (GHS) Corrosive (Cat 1B) , Irritant.[1]PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat are non-negotiable.[1]
Environmental Persistent. No Aqueous Discharge: TFA does not degrade naturally and accumulates in watersheds.[1]

Pre-Disposal Characterization

Before removing the waste from the hood, characterize the stream to ensure compatibility.

The "TFA Persistence" Factor

As a Senior Scientist, I cannot overstate this: Neutralization is NOT a disposal method for TFA salts. While adding base neutralizes the acidity, it leaves behind the trifluoroacetate anion (


). Current environmental studies confirm that TFA is ubiquitous in water systems and difficult to remove via standard wastewater treatment. Therefore, the only responsible disposal route is destructive incineration .
Compatibility Check
  • Incompatible with: Strong oxidizers (peroxides, permanganates) and Strong Bases (Sodium Hydroxide).

  • Risk: Mixing with strong bases can cause an exothermic reaction (neutralization) and potential ring-opening of the piperidinone, leading to unknown byproducts.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)

Applicable to: Expired reagent, contaminated weighing boats, gloves, paper towels.[1]

  • Segregation: Do not mix with general trash or biohazard waste.

  • Containerization: Place solid waste in a clear, wide-mouth polyethylene (HDPE) or glass jar .

    • Why? Metal containers may corrode due to residual acidity.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: "4-Amino-2-piperidinone trifluoroacetate, Solid Waste."[1]

    • Hazard Checkbox: [x] Corrosive [x] Toxic.

  • Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary container until pickup.

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicable to: HPLC waste, reaction solvents containing the compound.

  • Solvent Identification: Determine the primary solvent.

    • If dissolved in Water/Methanol/Acetonitrile: Classify as "Aqueous/Organic Mixture with Fluorinated Compounds."

    • If dissolved in DCM/Chloroform: Classify as "Halogenated Solvent Waste."

  • pH Check (Caution): If the solution is highly acidic (pH < 2), do not add it to a general carboy containing cyanides or sulfides (risk of HCN/H2S gas evolution).

  • Consolidation: Pour into the designated "Halogenated" or "High BTU" waste carboy.

    • Critical Note: Even if the solvent isn't halogenated (e.g., Methanol), the presence of the TFA salt technically introduces fluorine. Many facilities prefer segregating all TFA-containing solutions into the Halogenated stream to ensure they are sent for proper incineration.

Visual Workflow: Waste Decision Logic

The following diagram illustrates the decision-making process for disposing of 4-Amino-2-piperidinone trifluoroacetate.

DisposalWorkflow Start Waste Generation: 4-Amino-2-piperidinone TFA StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, contaminated gloves) StateCheck->Solid Liquid Liquid Waste (Solvents, Mother Liquor) StateCheck->Liquid ContainerSolid Containerize in HDPE/Glass (No Metal) Solid->ContainerSolid LabelSolid Label: 'Corrosive Solid' (Do NOT Neutralize) ContainerSolid->LabelSolid Tagging Attach Hazardous Waste Tag List 'Trifluoroacetate' explicitly LabelSolid->Tagging SolventCheck Identify Solvent Base Liquid->SolventCheck HaloStream Halogenated Waste Stream (DCM, Chloroform, etc.) SolventCheck->HaloStream NonHaloStream Non-Halogenated Stream* (MeOH, Water, Acetonitrile) SolventCheck->NonHaloStream HaloStream->Tagging Note *Check local EHS: Some sites require ALL TFA to go to Halogenated stream NonHaloStream->Note NonHaloStream->Tagging Storage Satellite Accumulation Area (Secondary Containment) Tagging->Storage Disposal FINAL DISPOSAL: High-Temp Incineration Storage->Disposal

Figure 1: Decision tree for the segregation and packaging of TFA-salt waste streams.

Emergency Procedures (Spills)

Do not attempt to clean up large spills (>100g) without respiratory protection.

  • Evacuate: If dust is airborne, clear the area.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. If powder is fine/dusty, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with a dry absorbent pad or gently sweep using a brush and dustpan. Avoid generating dust. Do not use a standard vacuum cleaner.

    • Liquids: Cover with an inert absorbent (Vermiculite or polypropylene pads). Do not use paper towels alone (acidic degradation may occur).

  • Decontamination: Wipe the surface with a dilute Sodium Bicarbonate (

    
    ) solution to neutralize residual acidity, followed by water.
    
  • Disposal of Cleanup Materials: All absorbent materials must be treated as Hazardous Solid Waste (see Scenario A above).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

    • Source:

  • Cousins, I. T., et al. (2016). "The precautionary principle and chemicals management: The example of perfluoroalkyl acids in groundwater." Environment International, 94, 331-340. (Context on TFA persistence).

    • Source:

  • U.S. Environmental Protection Agency (EPA). (2023). Addressing PFAS in the Environment.[5] (General guidance on fluorinated compound stewardship).

    • Source:

  • Fisher Scientific. (2021).[6] Safety Data Sheet: 4-Piperidone monohydrate hydrochloride (Analogous structure for hazard extrapolation).

    • Source:

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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